Product packaging for Bay 41-4109(Cat. No.:CAS No. 298708-81-3)

Bay 41-4109

Cat. No.: B1667814
CAS No.: 298708-81-3
M. Wt: 395.8 g/mol
InChI Key: FVNJBPMQWSIGJK-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BAY-41-4109 is a heteroaryldihydropyrimidine (HAP) antiviral compound effective on Hepatitis B virus (HBV) capsid assembly and on preformed HBV capsids.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H13ClF3N3O2 B1667814 Bay 41-4109 CAS No. 298708-81-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (4R)-4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoropyridin-2-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N3O2/c1-8-14(18(26)27-2)15(11-4-3-9(20)5-12(11)19)25-17(24-8)16-13(22)6-10(21)7-23-16/h3-7,15H,1-2H3,(H,24,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNJBPMQWSIGJK-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@@H](N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401107166
Record name Methyl (4R)-4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoro-2-pyridinyl)-1,4-dihydro-6-methyl-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401107166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298708-81-3
Record name Methyl (4R)-4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoro-2-pyridinyl)-1,4-dihydro-6-methyl-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=298708-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BAY-41-4109
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298708813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (4R)-4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoro-2-pyridinyl)-1,4-dihydro-6-methyl-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401107166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAY-41-4109
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M862I4T61O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Disruption: A Technical Guide to the Mechanism of Action of Bay 41-4109 on the Hepatitis B Virus Capsid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Bay 41-4109, a potent inhibitor of Hepatitis B Virus (HBV) replication. This compound, a member of the heteroaryldihydropyrimidine (HAP) class of molecules, functions as a capsid assembly modulator (CAM), targeting a critical step in the viral life cycle. This document details the molecular interactions, downstream cellular consequences, and key experimental methodologies used to elucidate its function, offering valuable insights for researchers in virology and antiviral drug development.

Introduction to this compound: A Novel Anti-HBV Strategy

Chronic Hepatitis B infection, affecting millions globally, can lead to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1] While current therapies, primarily nucleos(t)ide analogues, effectively suppress viral replication, they rarely lead to a complete cure due to the persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes.[2] This has spurred the development of novel antiviral agents targeting different stages of the HBV life cycle.

This compound emerged as a promising drug candidate that targets the HBV core protein (HBc), the building block of the viral capsid.[3] The core protein is crucial for multiple stages of the viral life cycle, including pgRNA encapsidation, reverse transcription, and intracellular trafficking.[2][4] this compound is a capsid protein allosteric modulator that disrupts the highly orchestrated process of capsid assembly, leading to the inhibition of infectious virus production.[4][5]

Core Mechanism of Action: Misdirection of Capsid Assembly

This compound exerts its antiviral activity by binding to the HBV core protein dimers and inducing a conformational change that leads to aberrant and non-productive assembly pathways.[3][6] This allosteric modulation effectively misdirects the assembly process away from the formation of functional icosahedral capsids.

Instead of the typical T=4 or T=3 icosahedral capsids, the presence of this compound leads to the formation of non-capsid-like polymers and large, irregular aggregates.[3][7] This misdirected assembly has two major antiviral consequences:

  • Prevention of pgRNA Encapsidation: The formation of aberrant structures prevents the proper encapsidation of the pregenomic RNA (pgRNA) and the viral polymerase, a critical step for viral replication.[8]

  • Depletion of Functional Core Protein: The sequestration of core protein dimers into non-functional aggregates reduces the pool of available subunits for proper capsid formation.

Interestingly, the effect of this compound is concentration-dependent. At lower concentrations, it can stabilize preformed capsids. However, at higher, antivirally relevant concentrations, it destabilizes capsids and induces the formation of large, non-capsid polymers.[3] This suggests the existence of at least two distinct classes of drug-binding sites with different affinities and functional outcomes.[3]

Quantitative Efficacy of this compound

The antiviral activity of this compound has been quantified in various in vitro systems. The following tables summarize the key efficacy data.

Parameter Cell Line HBV Genotype Value Reference
EC50 (HBV DNA) HepG2.2.15D120 nM (mean)[4]
EC50 (HBV DNA) HepAD38Not Specified42.5 nM[9]
EC50 (HBV DNA) Clinical IsolatesA-H26 nM (G) to 215 nM (F)[2]
IC50 (HBV DNA release) HepG2.2.15Not Specified32.6 nM[10]
IC50 (cytoplasmic HBcAg) HepG2.2.15Not Specified132 nM[10]
EC50 (Extracellular HBV RNA) HepaRGNot Specified0.35 µM[11]

Table 1: Antiviral Activity of this compound in Cell Culture. EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) values highlight the potent antiviral activity of this compound against HBV replication.

Parameter Cell Line Treatment Condition Effect Reference
cccDNA formation C3AhNTCPTreatment during de novo infectionInhibition[8]
cccDNA levels HepG2-NTCPTreatment during de novo infectionReduction[9]

Table 2: Effect of this compound on HBV cccDNA. These studies demonstrate the dual mechanism of this compound, impacting both late-stage capsid assembly and the early-stage establishment of the cccDNA reservoir.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro HBV Capsid Assembly Assay

This assay is crucial for directly observing the effect of compounds on the self-assembly of purified HBV core protein dimers.

Principle: The assembly of core protein dimers into larger structures, such as capsids or aberrant polymers, results in an increase in light scattering, which can be monitored over time.

Protocol:

  • Protein Purification: Recombinant HBV core protein (e.g., Cp149, which lacks the C-terminal arginine-rich domain) is expressed in E. coli and purified to homogeneity. The protein is maintained in a dimeric state in a low-salt buffer.

  • Assembly Initiation: Capsid assembly is initiated by increasing the ionic strength of the buffer (e.g., by adding NaCl to a final concentration of 150-300 mM).

  • Compound Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A DMSO-only control is included.

  • Light Scattering Measurement: The reaction is monitored in a fluorometer or a dedicated light scattering instrument by measuring the scattered light intensity at a 90° angle to the incident beam (typically at a wavelength of 320-400 nm) over time.

  • Data Analysis: The rate and extent of assembly are determined from the light scattering curves. An increase in the scattering signal indicates the formation of larger protein structures.

Electron Microscopy of HBV Capsids and Aberrant Polymers

Electron microscopy provides direct visual evidence of the morphological changes in HBV core protein assemblies induced by this compound.

Principle: Purified core protein assemblies, in the presence or absence of the compound, are visualized using negative staining transmission electron microscopy (TEM).

Protocol:

  • Sample Preparation: In vitro assembly reactions are performed as described above. Alternatively, capsids can be purified from cell lysates.

  • Grid Preparation: A small aliquot (3-5 µL) of the assembly reaction is applied to a carbon-coated copper grid for 1-2 minutes.

  • Negative Staining: The grid is washed with deionized water and then stained with a solution of a heavy metal salt (e.g., 2% uranyl acetate) for 30-60 seconds. The excess stain is wicked away with filter paper.

  • Imaging: The dried grid is examined in a transmission electron microscope.

  • Image Analysis: Images are captured and analyzed to determine the morphology of the assembled structures (e.g., icosahedral capsids, tubes, sheets, or amorphous aggregates).

Native Agarose Gel Electrophoresis for Capsid Analysis

This technique separates intact capsids from core protein dimers and other assembly intermediates, allowing for the assessment of capsid integrity and the presence of misassembled products.

Principle: Under non-denaturing conditions, intact capsids migrate as distinct bands in an agarose gel, while unassembled dimers migrate much faster.

Protocol:

  • Cell Lysis: HBV-producing cells (e.g., HepG2.2.15) treated with this compound or a vehicle control are lysed in a mild, non-denaturing buffer.

  • Gel Electrophoresis: The cell lysates are separated on a 1% agarose gel in a suitable buffer (e.g., TBE).

  • Western Blotting: The proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunodetection: The membrane is probed with a primary antibody specific for the HBV core protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate. A shift in the migration pattern or the appearance of a smear in the presence of this compound indicates the formation of aberrant, non-capsid structures.

Visualizing the Mechanism of Action and Cellular Consequences

The following diagrams, generated using Graphviz, illustrate the key pathways and mechanisms discussed.

HBV_Replication_Cycle cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cccDNA cccDNA pgRNA_transcription pgRNA Transcription cccDNA->pgRNA_transcription pgRNA pgRNA pgRNA_transcription->pgRNA Translation Translation pgRNA->Translation pgRNA_Encapsidation pgRNA Encapsidation pgRNA->pgRNA_Encapsidation Core_Protein Core Protein (Dimers) Translation->Core_Protein Capsid_Assembly Capsid Assembly Core_Protein->Capsid_Assembly Capsid_Assembly->pgRNA_Encapsidation Reverse_Transcription Reverse Transcription pgRNA_Encapsidation->Reverse_Transcription Mature_Nucleocapsid Mature Nucleocapsid Reverse_Transcription->Mature_Nucleocapsid Virion_Release Virion Release Mature_Nucleocapsid->Virion_Release HBV_Entry HBV Entry Uncoating Uncoating HBV_Entry->Uncoating rcDNA_repair rcDNA Repair Uncoating->rcDNA_repair rcDNA_repair->cccDNA Bay414109_MoA cluster_normal Normal Assembly cluster_aberrant Misdirected Assembly (with this compound) Core_Protein_Dimers HBV Core Protein (Dimers) Icosahedral_Capsid Functional Icosahedral Capsid Core_Protein_Dimers->Icosahedral_Capsid Normal Pathway Aberrant_Polymers Aberrant Non-Capsid Polymers Core_Protein_Dimers->Aberrant_Polymers Binding & Allosteric Modulation Bay414109 Bay414109 Bay414109->Aberrant_Polymers pgRNA_Encapsidation pgRNA Encapsidation & Replication Icosahedral_Capsid->pgRNA_Encapsidation Inhibition Inhibition of Viral Replication Aberrant_Polymers->Inhibition Aberrant_Capsid_Degradation Bay414109_Polymers This compound-induced Aberrant Polymers STUB1 STUB1 Bay414109_Polymers->STUB1 Recruitment p62 p62 STUB1->p62 Interaction Macroautophagy Macroautophagy p62->Macroautophagy Initiation Lysosomal_Degradation Lysosomal Degradation Macroautophagy->Lysosomal_Degradation

References

Bay 41-4109: A Technical Guide on its Role as a Hepatitis B Virus Capsid Assembly Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bay 41-4109, a pioneering molecule in the field of virology, specifically in the context of Hepatitis B Virus (HBV) research and development. This compound is a member of the heteroaryldihydropyrimidine (HAP) class of compounds and functions as a capsid assembly modulator (CAM).[1][2][3] This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of its operational pathways.

Core Mechanism of Action

This compound exerts its antiviral effect by targeting the HBV core protein (HBc), a crucial component for the assembly of the viral capsid.[4][5] Unlike nucleoside/nucleotide analogs that inhibit viral polymerase, this compound represents a distinct class of antivirals that interfere with a different stage of the viral lifecycle.[6][7] Its primary mechanism involves the misdirection of capsid assembly.[1][5] By binding to HBc dimers, this compound induces a conformational change that leads to the formation of aberrant, non-capsid polymers instead of the typical icosahedral nucleocapsids.[1][4][8] This disruption prevents the proper encapsidation of the viral pregenomic RNA (pgRNA), a critical step for viral replication.[7]

Furthermore, at higher concentrations, this compound can also destabilize pre-formed capsids, leading to their disassembly.[1] The resulting aberrant HBc polymers are then recognized by cellular degradation pathways, specifically the macroautophagy-lysosome pathway, facilitated by the E3 ubiquitin ligase STUB1 and the autophagy receptor p62.[4] This leads to a reduction in the intracellular levels of HBV capsids and, consequently, a decrease in the production of new infectious virions.[2][4]

Quantitative Efficacy Data

The antiviral potency of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data from published studies.

ParameterCell Line/ModelValueReference
IC₅₀ HepG2.2.1553 nM[9][10][11]
HepG2.2.15~202 nM[2][3]
Human Hepatoma Cell Line0.05 µM[12]
EC₅₀ HepG2.2.150.05 µM[13]
CC₅₀ Primary Human Hepatocytes7 µM[13]

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of a biological process. EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of cells.

Signaling and Degradation Pathway

The following diagram illustrates the proposed mechanism of action of this compound, from the disruption of capsid assembly to the degradation of aberrant core protein polymers.

Bay414109_Mechanism cluster_assembly Normal HBV Capsid Assembly cluster_inhibition This compound Mediated Inhibition cluster_degradation Cellular Degradation Pathway HBc_dimer HBc Dimers Capsid Icosahedral Capsid (T=4) HBc_dimer->Capsid Self-assembles around pgRNA Aberrant_Polymer Aberrant HBc Polymers HBc_dimer->Aberrant_Polymer Misdirected Assembly pgRNA pgRNA Bay414109 This compound Bay414109->HBc_dimer STUB1 STUB1 (E3 Ligase) Aberrant_Polymer->STUB1 recruits BAG3 BAG3 STUB1->BAG3 recruits p62 p62 (Autophagy Receptor) BAG3->p62 interacts with Autophagosome Autophagosome p62->Autophagosome targets to Lysosome Lysosome Autophagosome->Lysosome fuses with Degradation Degradation Lysosome->Degradation

Caption: Mechanism of this compound action and subsequent cellular degradation of aberrant HBV core polymers.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the antiviral activity and mechanism of action of this compound.

Antiviral Activity Assay in Cell Culture

Objective: To determine the in vitro efficacy of this compound against HBV replication.

Methodology:

  • Cell Culture: Maintain HepG2.2.15 cells, which stably replicate HBV, in appropriate culture medium.

  • Compound Treatment: Seed cells in multi-well plates and treat with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known HBV inhibitor like Lamivudine).

  • Incubation: Incubate the treated cells for a defined period (e.g., 5-7 days).

  • Quantification of Viral Replication:

    • Extracellular HBV DNA: Collect the cell culture supernatant and quantify the amount of encapsidated HBV DNA using quantitative real-time PCR (qPCR).

    • Intracellular HBV DNA: Lyse the cells and extract total DNA. Quantify intracellular HBV replicative intermediates using Southern blot analysis or qPCR.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of viral inhibition against the log of the compound concentration.

Capsid Assembly Assay (In Vitro)

Objective: To assess the direct effect of this compound on the assembly of HBV capsids.

Methodology:

  • Protein Expression and Purification: Express and purify recombinant HBV core protein (HBc) dimers from E. coli.

  • Assembly Reaction: Initiate capsid assembly by inducing a conformational change in the HBc dimers (e.g., by increasing the ionic strength of the buffer). Perform the assembly reaction in the presence and absence of varying concentrations of this compound.

  • Analysis of Assembly Products:

    • Size Exclusion Chromatography (SEC): Separate the reaction products based on size to distinguish between correctly assembled capsids and aberrant polymers.

    • Transmission Electron Microscopy (TEM): Visualize the morphology of the assembled structures to confirm the formation of normal capsids or aberrant polymers.[14]

  • Data Analysis: Compare the assembly profiles in the presence and absence of this compound to determine its effect on capsid formation.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating a novel capsid assembly modulator like this compound.

Experimental_Workflow start Start: Compound Synthesis in_vitro_screening In Vitro Antiviral Screening (e.g., HepG2.2.15 cells) start->in_vitro_screening cytotoxicity Cytotoxicity Assays (e.g., MTT assay) in_vitro_screening->cytotoxicity ic50 Determine IC₅₀ in_vitro_screening->ic50 moa_studies Mechanism of Action Studies cytotoxicity->moa_studies cc50 Determine CC₅₀ cytotoxicity->cc50 in_vivo_efficacy In Vivo Efficacy Studies (e.g., HBV transgenic mice) moa_studies->in_vivo_efficacy assembly_assay Capsid Assembly Assays (SEC, TEM) moa_studies->assembly_assay degradation_pathway Cellular Degradation Pathway Analysis moa_studies->degradation_pathway pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo_efficacy->pk_pd animal_model Evaluate viral load reduction in_vivo_efficacy->animal_model resistance Resistance Profiling pk_pd->resistance dosing Determine dosing regimen pk_pd->dosing lead_optimization Lead Optimization resistance->lead_optimization mutant_analysis Analyze sensitivity of resistant mutants resistance->mutant_analysis clinical_trials Pre-clinical & Clinical Development lead_optimization->clinical_trials

Caption: A generalized experimental workflow for the preclinical evaluation of an HBV capsid assembly modulator.

Resistance Profile

Studies have shown that this compound is effective against HBV mutants that are resistant to nucleoside/nucleotide analogs.[7] This is due to its distinct mechanism of action that does not target the viral polymerase. In vitro studies have demonstrated that common lamivudine and adefovir-resistant HBV mutants remain sensitive to this compound.[7] However, mutations in the HBc protein, specifically at the drug-binding site, could potentially confer resistance to HAP compounds, though generating replication-competent resistant viruses has proven difficult in early studies.[12][15]

Clinical Development

This compound entered early-stage clinical development, reaching Phase I trials.[16] However, its development was not pursued to later stages, potentially due to factors such as its pharmacokinetic profile or the emergence of second-generation CAMs with improved properties.[6][13] Despite this, this compound remains a critical reference compound and a foundational tool for the ongoing research and development of novel HBV capsid assembly modulators.

References

The Discovery and Development of Bay 41-4109: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bay 41-4109, a member of the heteroaryldihydropyrimidine (HAP) class of molecules, represents a significant advancement in the pursuit of novel antiviral therapies against the Hepatitis B virus (HBV).[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It details the compound's unique approach to inhibiting HBV replication by targeting the viral capsid assembly process, leading to the formation of non-capsid polymers and subsequent degradation.[3][4][5] This document summarizes key quantitative data, outlines detailed experimental protocols used in its evaluation, and visualizes the critical pathways and workflows associated with its development.

Introduction

Chronic Hepatitis B infection remains a global health challenge, with a significant risk of progression to liver cirrhosis and hepatocellular carcinoma.[6] While existing treatments, primarily nucleos(t)ide analogues, effectively suppress viral replication, they rarely achieve a functional cure.[1] This has driven the search for new antiviral agents with alternative mechanisms of action. This compound emerged from these efforts as a potent, non-nucleosidic inhibitor of HBV.[7] It belongs to a class of compounds known as capsid assembly modulators (CAMs) that interfere with a critical step in the viral life cycle: the formation of the viral nucleocapsid.[2][5]

Mechanism of Action

This compound exerts its antiviral effect by allosterically modulating the HBV core protein (HBc).[5][6] This interaction has a dual effect on capsid assembly: it accelerates the process while simultaneously misdirecting it.[3] Instead of forming stable icosahedral capsids, the core protein dimers are forced to assemble into aberrant, non-capsid polymers.[3][4] These misassembled structures are unable to properly encapsidate the viral pregenomic RNA (pgRNA) and polymerase, thus halting the replication process.[4][5]

Furthermore, at higher concentrations, this compound can destabilize pre-formed capsids, converting them into large, non-capsid polymers.[3][8] Studies have suggested the existence of two distinct drug-binding sites on the capsid, with occupation of the first stabilizing the structure and the second, at higher inhibitor-to-dimer ratios, inducing destabilization.[3]

The cell's quality control machinery recognizes these aberrant polymers. The chaperone-binding E3 ubiquitin ligase STUB1, in conjunction with the co-chaperone BAG3, targets these structures for degradation.[6] The polymers are then removed through p62-mediated macroautophagy and subsequent lysosomal degradation.[6]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

ParameterCell LineValueReference
IC50 (HBV DNA release) HepG2.2.1532.6 nM[7][9]
IC50 (Cytoplasmic HBcAg) HepG2.2.15132 nM[7][9]
IC50 (Overall HBV inhibition) -53 nM[9][10]
EC50 (HBV replication) HepG2.2.15120 nM (range 85-170 nM)[11]
EC50 (HBV DNA in supernatant) HepG2.2.15~0.11 µM[12]
EC50 HepG2.2.15~0.35 µM[13]

Table 1: In Vitro Efficacy of this compound

Animal ModelDosing RegimenKey FindingsReference
HBV-transgenic mice Oral, twice daily for 28 daysDose-dependent reduction of viral DNA in liver and plasma; reduced HBcAg in the liver.[7][9]
Humanized Alb-uPA/SCID mice -5 days of treatment sufficient to reduce HBV replication by >1 log10.[14][15]
Nude mice with HepAD38 cell tumors -Strong and sustained suppression of virus DNA.[16]

Table 2: In Vivo Efficacy of this compound

ParameterSpeciesValueReference
Bioavailability Mice30%[7][9]
Bioavailability Rats and Dogs~60%[7][9]

Table 3: Pharmacokinetic Properties of this compound

Experimental Protocols

In Vitro Antiviral Assay (HepG2.2.15 cells)

This protocol is a standard method for evaluating the antiviral activity of compounds against HBV in a cell culture model.[13][15]

  • Cell Seeding: Plate HepG2.2.15 cells at a density of 2 x 10³ cells per well in 96-well plates.[7][9]

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 25 to 400 nM).[13][15]

  • Incubation: Incubate the cells for a period of 5 to 8 days, changing the media every two days.[7][9][15]

  • Supernatant Collection: Collect the cell culture supernatant at the end of the treatment period.

  • HBV DNA Quantification: Isolate viral DNA from the supernatant and quantify using real-time PCR.[13][15]

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of viral replication.

In Vivo Efficacy Study (HBV-Transgenic Mice)

This protocol describes the evaluation of this compound in a mouse model that mimics chronic HBV infection.[7][9]

  • Animal Model: Utilize HBV-transgenic mice.

  • Compound Formulation: Formulate this compound as a suspension in 0.5% Tylose. A placebo group receives the vehicle alone.[7][9]

  • Administration: Administer the compound orally (per os) to the mice twice a day for a 28-day period.[7][9]

  • Sacrifice and Sample Collection: Six hours after the final treatment, sacrifice the animals.[7][9]

  • Tissue and Blood Collection: Remove the livers and immediately freeze them for subsequent analysis. Obtain blood via cardiac puncture.[7][9]

  • Analysis: Analyze viral DNA levels in the liver and plasma, and measure the levels of Hepatitis B core antigen (HBcAg) in the liver.

Cellular Metabolism Assay (MTT Assay)

This assay is used to assess the cytotoxicity of the compound.[7][9]

  • Cell Seeding: Plate HepG2.2.15 cells at a density of 2 x 10³ cells per well in 96-well plates.[7][9]

  • Compound Treatment: Treat the cells with different concentrations of this compound for 8 days.[7][9]

  • MTT Addition: Add 20 µL of MTT solution (5 g/L) to each well and incubate at 37°C for 4 hours.[7][9]

  • Crystal Dissolution: Add 150 µL of DMSO to each well and stir for 10 minutes to dissolve the formazan crystals.[7][9]

  • Absorbance Measurement: Record the absorbance values at 490 nm using an ELISA reader.[7][9]

  • Data Analysis: Calculate the MTT values using a curve regression equation to determine cell viability.

Visualizations

Signaling Pathway of this compound-Induced Aberrant Capsid Degradation

Bay414109_Pathway cluster_virus HBV Life Cycle Interruption cluster_cell Cellular Degradation Pathway HBc HBV Core Protein (Dimers) Capsid Normal Icosahedral Capsid Assembly HBc->Capsid AberrantPolymer Aberrant Non-Capsid Polymers HBc->AberrantPolymer Misdirects Assembly Bay414109 This compound Bay414109->HBc Binds to STUB1_BAG3 STUB1/BAG3 Complex AberrantPolymer->STUB1_BAG3 Recognized by p62 p62 (Autophagy Receptor) STUB1_BAG3->p62 Recruits Autophagosome Autophagosome p62->Autophagosome Targets to Lysosome Lysosome Autophagosome->Lysosome Fuses with Degradation Degradation Lysosome->Degradation Leads to

Caption: Mechanism of this compound action and subsequent cellular degradation of aberrant HBV capsids.

General Experimental Workflow for Preclinical Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellCulture HepG2.2.15 Cell Culture Treatment This compound Treatment (Dose-Response) CellCulture->Treatment Analysis_vitro HBV DNA Quantification (qPCR) Cytotoxicity (MTT Assay) Treatment->Analysis_vitro IC50 IC50 / EC50 Determination Analysis_vitro->IC50 AnimalModel HBV Transgenic Mouse Model IC50->AnimalModel Proceed to in vivo based on potency and safety Dosing Oral Administration (28 days) AnimalModel->Dosing Analysis_vivo Viral Load (Liver & Plasma) HBcAg Levels (Liver) Dosing->Analysis_vivo Efficacy In Vivo Efficacy Assessment Analysis_vivo->Efficacy

Caption: A streamlined workflow for the preclinical assessment of this compound.

Conclusion

This compound stands out as a pioneering molecule in the development of HBV capsid assembly modulators. Its unique mechanism of action, which involves the induction of aberrant, non-functional viral capsids, offers a promising alternative to current antiviral strategies. The preclinical data robustly support its potent anti-HBV activity in both in vitro and in vivo models. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field, highlighting the key data and methodologies that have defined its development. Further investigation into this class of compounds is warranted to explore their full therapeutic potential in the management of chronic Hepatitis B.

References

Bay 41-4109: A Technical Guide on its Mechanism and Impact on the Hepatitis B Virus Replication Cycle

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with chronic infections leading to severe liver pathologies, including cirrhosis and hepatocellular carcinoma. A key strategy in the development of novel anti-HBV therapeutics is the targeting of non-traditional viral processes. The HBV core protein, essential for nucleocapsid assembly, represents a prime target. Bay 41-4109, a member of the heteroaryldihydropyrimidine (HAP) class of molecules, is a potent capsid assembly modulator (CAM) that interferes with the HBV replication cycle through a unique mechanism. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its multifaceted effects on the HBV replication cycle, quantitative efficacy data, and the experimental protocols used for its characterization.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets the HBV core protein (HBcAg). Unlike nucleos(t)ide analogs that inhibit the viral polymerase, this compound belongs to a class of compounds known as Capsid Assembly Modulators (CAMs).[1] These molecules disrupt the finely tuned process of nucleocapsid formation, which is a critical step for viral genome replication and the production of new infectious virions.[2][3] this compound acts by inducing aberrant self-assembly of HBcAg dimers, leading to the formation of non-capsid polymers and preventing the essential encapsidation of the pregenomic RNA (pgRNA)-polymerase complex.[4][5]

Mechanism of Action: Misdirection of Capsid Assembly

The primary mechanism of this compound is the allosteric modulation of the HBV core protein. The HBV capsid is an icosahedral shell composed of 120 core protein dimers.[4] this compound binds to a hydrophobic pocket between these dimers, inducing conformational changes that have profound effects on the assembly process.[6]

Its effects are multifaceted and concentration-dependent:

  • Acceleration and Misdirection: At lower concentrations, this compound accelerates the kinetics of capsid assembly but misdirects it, leading to the formation of non-capsid polymers or morphologically incorrect capsids that are unable to package the viral genome.[4][7] This action effectively halts the replication process before the reverse transcription of pgRNA into viral DNA can occur.[6]

  • Destabilization of Pre-formed Capsids: At higher concentrations (e.g., at a 1:1 ratio of drug to core protein dimer), this compound can destabilize correctly formed capsids, causing them to break down into large, non-functional polymers.[4][7]

  • Dual Mechanism: Research suggests that CAMs like this compound may have a dual mechanism of action, inhibiting both late-stage viral replication (capsid assembly) and early-stage processes like the formation of covalently closed circular DNA (cccDNA) when administered concurrently with the viral inoculum.[6][8]

This mechanism of action is distinct from that of nucleoside analogs, offering a complementary strategy for combination therapies and a potential tool against drug-resistant HBV strains.[5]

Effect on the HBV Replication Cycle

This compound intervenes at the critical juncture of pgRNA encapsidation. By preventing the formation of functional nucleocapsids, it blocks all subsequent downstream steps in the viral life cycle, including reverse transcription, virion maturation, and egress.

HBV_Replication_Cycle cluster_host Hepatocyte cluster_inhibitor This compound Intervention Entry 1. Entry via NTCP Uncoating 2. Uncoating Entry->Uncoating cccDNA_formation 3. rcDNA to cccDNA (in Nucleus) Uncoating->cccDNA_formation cccDNA_formation->cccDNA_formation Transcription 4. Transcription (pgRNA, mRNAs) cccDNA_formation->Transcription Translation 5. Translation (Core, Pol, Env proteins) Transcription->Translation Encapsidation 6. pgRNA-Pol Complex Encapsidation Translation->Encapsidation RT 7. Reverse Transcription (rcDNA synthesis) Encapsidation->RT Aberrant Aberrant, non-functional polymers formed. No pgRNA encapsidation. Encapsidation->Aberrant Assembly 8. Virion Assembly & Budding (ER) RT->Assembly Release 9. Virion Release Assembly->Release Bay4109 This compound (CAM) Bay4109->Encapsidation Disrupts

Caption: HBV Replication Cycle and the Point of Inhibition by this compound.

Quantitative Efficacy Data

The antiviral activity of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key efficacy data.

Table 1: In Vitro Efficacy of this compound

Parameter Cell Line Value Reference
IC₅₀ (HBV Inhibition) Cell-free assay 53 nM [9][10]
IC₅₀ (HBV DNA Release) HepG2.2.15 32.6 nM [10][11]
IC₅₀ (Cytoplasmic HBcAg) HepG2.2.15 132 nM [10][11]
IC₅₀ (HBV DNA, racemic mix) HepG2.2.15 ~202 nM [12][13]
EC₅₀ (HBV Replication) Not Specified 124.28 nM [5]

| TC₅₀ (Toxicity) | HepG2.2.15 | 58 µM |[14] |

Table 2: In Vivo Efficacy of this compound

Animal Model Treatment Duration Effect Reference
Humanized Alb-uPA/SCID Mice 5 days >1 log₁₀ copies/mL decrease in HBV viremia [12][13]

| HBV-Transgenic Mice | 28 days | Dose-dependent reduction of viral DNA in liver and plasma |[10][11] |

Key Experimental Protocols

The characterization of this compound's antiviral activity relies on a set of established molecular and cellular biology techniques.

In Vitro Antiviral Assay (HepG2.2.15 Model)

This protocol describes a typical experiment to determine the IC₅₀ of this compound.

  • Cell Culture: HepG2.2.15 cells, which constitutively replicate and secrete HBV virions, are seeded in 6-well or 96-well plates and cultured in DMEM/F12 medium supplemented with 10% FBS.[12][15]

  • Compound Treatment: After cell adherence, the culture medium is replaced with fresh medium containing serial dilutions of this compound (e.g., 25 nM to 400 nM). A vehicle control (e.g., 1% DMSO) is run in parallel.[13][16]

  • Incubation: Cells are treated for a period of 5 to 8 days, with the medium and compound being replenished every 2 days.[11][12]

  • Supernatant Collection: At the end of the treatment period, the cell culture supernatant is collected.

  • HBV DNA Quantification: Viral DNA is extracted from the supernatant. The level of extracellular HBV DNA is quantified using real-time quantitative PCR (qPCR) with primers specific to the HBV genome.[13]

  • Data Analysis: The percentage of HBV DNA inhibition is calculated relative to the vehicle control for each concentration. The IC₅₀ value is determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Capsid Assembly (Particle Gel) Assay

This assay is used to visualize the effect of this compound on capsid formation.

  • Cell Lysis: HepG2.2.15 or other HBV-expressing cells treated with this compound are harvested and lysed with a mild, non-denaturing lysis buffer.

  • Native Agarose Gel Electrophoresis: The cell lysates are separated on a 1% native agarose gel. This technique preserves the structure of protein complexes, allowing intact capsids to migrate as a distinct band.

  • Blotting: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Immunodetection: The membrane is probed with a primary antibody specific for the HBV core protein (anti-HBc), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualization: The signal is detected using an enhanced chemiluminescence (ECL) substrate. In untreated samples, a distinct band corresponding to intact capsids is visible. In this compound-treated samples, this band is absent or diminished, often replaced by a smear, indicating the formation of aberrant polymers and the disruption of normal capsid assembly.[14][17]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_analysis Downstream Analysis A 1. Seed HepG2.2.15 cells B 2. Treat with serial dilutions of this compound A->B C 3. Incubate for 5-8 days B->C D 4. Harvest supernatant and/or cell lysate C->D E Supernatant: Extract viral DNA D->E H Cell Lysate: Native Agarose Gel D->H F qPCR: Quantify HBV DNA E->F G Calculate IC50 F->G I Western Blot (anti-HBc) H->I J Assess Capsid Formation I->J

Caption: A typical experimental workflow for evaluating this compound in vitro.

Conclusion

This compound represents a pioneering compound in the class of HBV capsid assembly modulators. Its mechanism of action, which involves the acceleration and misdirection of capsid assembly, effectively disrupts the viral replication cycle at a step distinct from that targeted by current standard-of-care polymerase inhibitors.[4][18] The quantitative data demonstrate its potent activity at nanomolar concentrations. The detailed experimental protocols provide a framework for the continued investigation of CAMs and their potential role in achieving a functional cure for chronic hepatitis B, particularly as part of combination therapy regimens.

References

The Structural Albatross of a Viral Core: An In-depth Technical Guide to the Structure-Activity Relationship of Bay 41-4109

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Hepatitis B virus (HBV) infection remains a significant global health challenge, necessitating the development of novel therapeutic agents that target distinct stages of the viral life cycle. One of the most promising strategies to emerge is the modulation of HBV capsid assembly. The viral capsid, a crucial component for viral replication and stability, is formed by the self-assembly of core protein (Cp) dimers. Disruption of this process presents a vulnerable target for antiviral intervention. Bay 41-4109, a pioneering compound from the heteroaryldihydropyrimidine (HAP) class, has been instrumental in validating this approach. It acts as a capsid assembly modulator (CAM), misdirecting the formation of the viral capsid and thereby inhibiting viral replication.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the quantitative impact of structural modifications on its antiviral activity, the experimental protocols used for its evaluation, and the signaling pathways it perturbs.

Mechanism of Action: Misdirection and Destabilization

This compound and its analogues function by binding to a hydrophobic pocket at the interface between two Cp dimers.[2] This interaction induces a conformational change in the core protein, leading to an accelerated and uncontrolled assembly process.[3] Instead of forming replication-competent icosahedral capsids, the core proteins are forced into non-capsid polymers and aberrant structures that are ultimately targeted for degradation by the host cell's machinery.[1] Furthermore, at higher concentrations, this compound can destabilize pre-formed capsids, causing them to disassemble into large, non-functional aggregates.[3] This dual mechanism of action—misdirecting assembly and destabilizing existing capsids—makes HAP compounds potent inhibitors of HBV replication.

Quantitative Structure-Activity Relationship (SAR)

The core scaffold of this compound, a dihydropyrimidine ring, has been the subject of extensive medicinal chemistry efforts to optimize its antiviral potency, pharmacokinetic properties, and safety profile. The following tables summarize the key SAR findings for this compound and its analogues.

CompoundR1 (C2-position)R2 (C4-Aryl)R3 (C5-Ester)R4 (C6-position)EC50 (nM) [Cell Line]CC50 (µM) [Cell Line]Reference
This compound 2-thiazolyl2-chloro-4-fluorophenylEthylMethyl85 - 500 [HepG2.2.15]>7 [HepG2.2.15][4]
GLS42-thiazolyl2-bromo-4-fluorophenylEthylMorpholinomethyl1 - 62.24 [HepAD38]>100 [HepAD38][5][6]
NVR-010-001-E22-thiazolyl2-chloro-4-fluorophenylEthyl4-methylpiperazin-1-ylmethyl~100-200>10[7][8]
HAP_R102-thiazolyl2-bromo-4-fluorophenylEthyl(4-methylpiperazin-1-yl)methyl~10-50>10[7]

Table 1: SAR of this compound Analogues with Modifications at the C6-Position.

CompoundR1 (C2-position)R2 (C4-Aryl)R3 (C5-Ester)R4 (C6-position)EC50 (µM) [Cell Line]CC50 (µM) [Cell Line]Reference
This compound 2-thiazolyl2-chloro-4-fluorophenylEthylMethyl0.085 - 0.5 [HepG2.2.15]>7 [HepG2.2.15][4]
1d3,5-difluoropyridin-2-yl2-chloro-4-fluorophenylMethoxyethylMethyl~1-5>20[9]
1e3,5-difluoropyridin-2-yl2-chloro-4-fluorophenylEthoxyethylMethyl~1-5>20[9]
1j2-thiazolyl2,4-difluorophenylMethoxyethylMethyl~5-10>20[9]
1k2-thiazolyl2,4-difluorophenylEthoxyethylMethyl~5-10>20[9]

Table 2: SAR of this compound Analogues with Modifications at the C2, C4, and C5 Positions.

Experimental Protocols

The evaluation of the antiviral activity and mechanism of action of this compound and its derivatives involves a series of specialized in vitro and in vivo experiments.

Antiviral Activity Assay in HepG2.2.15 Cells

This is the most common in vitro model for assessing the anti-HBV activity of compounds.

  • Cell Line: HepG2.2.15 cells, a human hepatoma cell line that stably expresses the HBV genome and produces infectious virus particles.[10]

  • Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of the test compounds (e.g., this compound) for a period of 5 to 6 days.[10][11] The culture medium containing the compound is typically refreshed every 2-3 days.

  • Quantification of Extracellular HBV DNA: After the treatment period, the cell culture supernatant is collected, and viral particles are precipitated. The encapsidated HBV DNA is then extracted and quantified using real-time quantitative PCR (qPCR).[4] The 50% effective concentration (EC50), the concentration of the compound that inhibits HBV DNA replication by 50%, is calculated from the dose-response curve.

  • Cytotoxicity Assay: To assess the selectivity of the antiviral effect, the cytotoxicity of the compounds on the HepG2.2.15 cells is determined using assays such as the MTT or CCK-8 assay.[11] The 50% cytotoxic concentration (CC50) is the concentration that reduces cell viability by 50%. The selectivity index (SI) is calculated as the ratio of CC50 to EC50.

HBV Capsid Assembly Assay (Particle Gel Assay)

This assay is used to directly visualize the effect of compounds on HBV capsid formation.

  • Principle: Native agarose gel electrophoresis is used to separate different forms of viral particles based on their size and charge.[12]

  • Sample Preparation: Cell lysates from treated and untreated HepG2.2.15 cells are prepared under non-denaturing conditions.

  • Electrophoresis and Immunoblotting: The lysates are run on a native agarose gel. The separated proteins are then transferred to a membrane and probed with an antibody specific for the HBV core protein (HBcAg).

  • Interpretation: In untreated cells, a distinct band corresponding to intact capsids is observed. Treatment with this compound leads to a smearing or disappearance of this band, indicating the formation of aberrant, non-capsid polymers.[9]

In Vivo Efficacy in Humanized Mouse Models

To evaluate the antiviral activity in a more physiologically relevant system, humanized mouse models are employed.

  • Model: Alb-uPA/SCID mice are transplanted with human hepatocytes, which are then infected with HBV.[10]

  • Treatment: Once HBV infection is established, the mice are treated with the test compound (e.g., this compound) for a defined period.[10]

  • Analysis: Blood samples are collected at different time points to measure the viral load (HBV DNA levels) by qPCR. Liver tissue can also be analyzed for the presence of viral antigens and nucleic acids.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the HBV life cycle and the experimental workflow for evaluating antiviral compounds.

HBV_Lifecycle cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBV Virion HBV Virion Endocytosis HBV Virion->Endocytosis Attachment Uncoating Endocytosis->Uncoating rcDNA rcDNA Uncoating->rcDNA cccDNA cccDNA rcDNA->cccDNA Nuclear Import & Repair Translation Translation Core Protein Core Protein Translation->Core Protein Core Assembly Core Assembly pgRNA Encapsidation pgRNA Encapsidation Core Assembly->pgRNA Encapsidation Reverse Transcription Reverse Transcription pgRNA Encapsidation->Reverse Transcription Mature Capsid Mature Capsid Reverse Transcription->Mature Capsid Mature Capsid->rcDNA Intracellular Amplification Budding/Secretion Mature Capsid->Budding/Secretion Envelopment Budding/Secretion->HBV Virion Release Transcription Transcription cccDNA->Transcription Host Polymerases Viral RNAs Viral RNAs Transcription->Viral RNAs Viral RNAs->Translation Cytoplasmic Export Viral RNAs->pgRNA Encapsidation pgRNA Core Protein->Core Assembly Antiviral_Workflow Start Start HepG2.2.15 Culture HepG2.2.15 Culture Start->HepG2.2.15 Culture Compound Treatment Compound Treatment HepG2.2.15 Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation Supernatant Collection Supernatant Collection Incubation->Supernatant Collection Cell Lysis Cell Lysis Incubation->Cell Lysis qPCR qPCR Supernatant Collection->qPCR Particle Gel Assay Particle Gel Assay Cell Lysis->Particle Gel Assay EC50 Calculation EC50 Calculation qPCR->EC50 Calculation Capsid Formation Analysis Capsid Formation Analysis Particle Gel Assay->Capsid Formation Analysis End End EC50 Calculation->End Capsid Formation Analysis->End

References

Bay 41-4109: A Deep Dive into the Inhibition of Hepatitis B Virus Nucleocapsid Formation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of novel therapeutic strategies. One of the most promising targets for antiviral intervention is the viral nucleocapsid, a critical component for viral replication and persistence. This technical guide provides a comprehensive overview of Bay 41-4109, a potent inhibitor of HBV nucleocapsid assembly. This compound, a member of the heteroaryldihydropyrimidine (HAP) class of molecules, acts as a core protein allosteric modulator (CpAM). It disrupts the normal process of capsid formation by inducing the misassembly of core protein dimers into non-capsid polymers, ultimately leading to their degradation and a reduction in viral load. This document details the mechanism of action of this compound, presents quantitative data on its antiviral activity, outlines key experimental protocols for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to HBV Nucleocapsid Assembly and Its Inhibition

The HBV nucleocapsid, or core, is a protein shell composed of the hepatitis B core protein (HBcAg). This structure is central to the viral lifecycle, as it encapsidates the viral pregenomic RNA (pgRNA) and the viral polymerase. Inside the nucleocapsid, reverse transcription of pgRNA into the relaxed circular DNA (rcDNA) genome occurs. The mature nucleocapsid is then enveloped and secreted as a new virion.

The assembly of the nucleocapsid is a highly regulated process involving the self-association of HBcAg dimers. This process presents an attractive target for antiviral therapy because its disruption can halt viral replication. This compound is a first-in-class CpAM that specifically targets this assembly process.

Mechanism of Action of this compound

This compound is a Type I CpAM that binds to a hydrophobic pocket at the interface between HBcAg dimers. This binding event induces a conformational change in the core protein, altering the geometry of dimer-dimer interactions. Instead of forming icosahedral capsids, the this compound-bound dimers are misdirected to assemble into aberrant, non-capsid polymers.[1] These aberrant structures are unstable and are targeted for degradation by cellular machinery, leading to a depletion of functional nucleocapsids.[2] This mechanism effectively inhibits the encapsidation of pgRNA and subsequent viral DNA synthesis.[1]

dot

cluster_assembly Normal HBV Nucleocapsid Assembly cluster_inhibition Inhibition by this compound HBcAg_dimers HBcAg Dimers Nucleation Nucleation HBcAg_dimers->Nucleation Misdirected_Assembly Misdirected Assembly HBcAg_dimers->Misdirected_Assembly Elongation Elongation Nucleation->Elongation Icosahedral_Capsid Icosahedral Capsid (T=4 symmetry) Elongation->Icosahedral_Capsid Mature_Capsid Mature Nucleocapsid (contains rcDNA) Icosahedral_Capsid->Mature_Capsid Reverse Transcription pgRNA_Pol pgRNA + Polymerase pgRNA_Pol->Nucleation Encapsidation Virion_Assembly Virion Assembly & Secretion Mature_Capsid->Virion_Assembly Envelopment Bay414109 This compound Bay414109->Misdirected_Assembly Aberrant_Polymers Aberrant Non-Capsid Polymers Misdirected_Assembly->Aberrant_Polymers Degradation Degradation Aberrant_Polymers->Degradation Inhibition Inhibition of Replication Degradation->Inhibition

Caption: Mechanism of this compound action on HBV nucleocapsid assembly.

Quantitative Data on Antiviral Activity

The antiviral potency of this compound has been evaluated in various in vitro systems. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Efficacy of this compound against HBV

Cell LineParameterValue (nM)Reference
HepG2.2.15IC₅₀ (HBV DNA release)32.6[3]
HepG2.2.15IC₅₀ (cytoplasmic HBcAg)132[3][4]
HepG2.2.15IC₅₀ (HBV replication)202[5][6]
Human Hepatoma Cell LineIC₅₀50[7]
GT A-H Clinical IsolatesEC₅₀ (median range)26 - 215[8]

Table 2: Cytotoxicity of this compound

Cell LineParameterValue (µM)Reference
Primary Human HepatocytesCC₅₀35[9]
HepAD38CC₅₀35[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell-Based HBV Replication Assay (HepG2.2.15)

This assay is used to determine the effect of a compound on HBV replication in a stable cell line that constitutively produces HBV particles.

Materials:

  • HepG2.2.15 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and G418.

  • This compound or other test compounds.

  • Reagents for DNA extraction and real-time PCR.

Procedure:

  • Seed HepG2.2.15 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 5-7 days. Include a vehicle-only control.

  • After the treatment period, collect the cell culture supernatant.

  • Extract viral DNA from the supernatant.

  • Quantify the amount of extracellular HBV DNA using a validated real-time PCR assay.[5][10]

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits HBV DNA replication by 50%.

dot

start Seed HepG2.2.15 cells treatment Treat with this compound (serial dilutions) start->treatment incubation Incubate for 5-7 days treatment->incubation supernatant Collect supernatant incubation->supernatant dna_extraction Extract HBV DNA supernatant->dna_extraction qpcr Quantify DNA by qPCR dna_extraction->qpcr ic50 Calculate IC50 qpcr->ic50

Caption: Workflow for the cell-based HBV replication assay.

Native Agarose Gel Electrophoresis (Particle Gel Assay) for Capsid Analysis

This technique separates intact viral capsids based on their size and charge, allowing for the visualization of capsid formation and the detection of aberrant structures.[7]

Materials:

  • Cell lysates from treated and untreated HepG2.2.15 cells.

  • 1% agarose gel in TAE buffer.

  • Native protein electrophoresis running buffer.

  • PVDF membrane.

  • Primary antibody against HBcAg.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence detection reagents.

Procedure:

  • Prepare cell lysates from HepG2.2.15 cells treated with this compound.

  • Load the lysates onto a 1% native agarose gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane and probe with a primary antibody specific for HBcAg.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate. The presence of a smear or the absence of a distinct capsid band in treated samples indicates misassembly.[7]

In Vitro Capsid Assembly Assay

This cell-free assay directly assesses the effect of a compound on the self-assembly of purified HBV core protein.

Materials:

  • Purified recombinant HBV core protein (Cp149 or full-length).[11][12]

  • Assembly buffer (e.g., high salt buffer).

  • This compound or other test compounds.

  • Dynamic Light Scattering (DLS) instrument or Transmission Electron Microscope (TEM).

Procedure:

  • Incubate purified HBcAg dimers with various concentrations of this compound.

  • Initiate assembly by adding a high concentration of salt to the reaction mixture.

  • Monitor the assembly process in real-time using DLS to measure the size distribution of particles in solution.

  • Alternatively, at specific time points, take aliquots of the reaction and visualize the assembled structures by TEM after negative staining.[13]

dot

start Purified HBcAg dimers incubation Incubate with this compound start->incubation assembly Initiate assembly (add high salt) incubation->assembly monitoring Monitor assembly assembly->monitoring dls Dynamic Light Scattering (DLS) monitoring->dls tem Transmission Electron Microscopy (TEM) monitoring->tem analysis Analyze particle size and morphology dls->analysis tem->analysis

Caption: Workflow for the in vitro capsid assembly assay.

Immunofluorescence Analysis of HBcAg

This method allows for the visualization of the subcellular localization and morphology of HBcAg aggregates within cells.

Materials:

  • Cells grown on coverslips.

  • Fixation and permeabilization buffers.

  • Primary antibody against HBcAg.

  • Fluorescently labeled secondary antibody.

  • DAPI for nuclear staining.

  • Fluorescence microscope.

Procedure:

  • Grow and treat cells with this compound on glass coverslips.

  • Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • Incubate with a primary antibody against HBcAg.[6]

  • Incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize the cells using a fluorescence microscope. In the presence of this compound, aberrant punctate or aggregated staining of HBcAg may be observed.[3]

Conclusion

This compound represents a pioneering molecule in the class of HBV capsid assembly modulators. Its unique mechanism of action, which involves the misdirection of nucleocapsid formation, offers a distinct advantage over traditional nucleos(t)ide analogs that target the viral polymerase. This technical guide provides a foundational understanding of this compound for researchers and drug developers. The presented data and protocols serve as a valuable resource for the continued investigation of this and other CpAMs, with the ultimate goal of developing more effective therapies for chronic hepatitis B. The potential for combination therapies with existing drugs also warrants further exploration to achieve a functional cure for HBV infection.

References

Unveiling the Antiviral Landscape of Bay 41-4109: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the antiviral spectrum of Bay 41-4109, a potent synthetic small molecule inhibitor. The document focuses on its well-documented activity against Hepatitis B Virus (HBV), detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its evaluation. Furthermore, this guide addresses the broader antiviral profile of this compound, clarifying its specificity and limited activity against other viral pathogens.

Executive Summary

This compound, a member of the heteroaryldihydropyrimidine (HAP) class of compounds, has emerged as a significant inhibitor of Hepatitis B Virus (HBV) replication.[1][2][3] Its primary mechanism of action involves the allosteric modulation of the HBV core protein (HBc), leading to the misdirection of capsid assembly.[2][4] This results in the formation of non-capsid polymers and aberrant structures, ultimately disrupting the viral life cycle.[5][6] Extensive in vitro and in vivo studies have demonstrated its potent anti-HBV activity at nanomolar concentrations. However, investigations into its broader antiviral potential have revealed a narrow spectrum of activity, with a notable lack of efficacy against a range of other viruses.

Antiviral Spectrum of this compound

The antiviral activity of this compound has been predominantly characterized against Hepatitis B Virus. Studies have shown that it is a highly potent and specific inhibitor of this virus.

Hepatitis B Virus (HBV): this compound is a well-established and potent inhibitor of HBV replication.[7][8] It is effective against various HBV genotypes and has demonstrated efficacy in both cell culture models and in vivo animal studies.[1][9] The compound targets the HBV core protein, a crucial component for viral replication, making it a promising candidate for anti-HBV therapy.[2][9]

Other Viruses: Investigations into the broader antiviral activity of this compound have indicated a high degree of specificity for HBV. One study reported that this compound did not exhibit activity against a panel of other viruses, including Dengue virus, West Nile virus, Chikungunya virus, Zika virus, and Human Immunodeficiency Virus-1 (HIV-1) at concentrations up to 30 μM. Another study mentioned a lack of activity against the Influenza virus. This narrow spectrum of activity highlights the targeted nature of its mechanism of action.

Quantitative Antiviral Activity

The potency of this compound against HBV has been quantified in numerous studies, primarily using the HepG2.2.15 cell line, which constitutively expresses HBV. The half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) are key parameters for evaluating its antiviral efficacy and safety profile.

Parameter Cell Line Value Reference
EC50 (HBV DNA reduction) HepG2.2.1553 nM[7][8]
HepG2.2.1585 - 170 nM (mean 120 nM)[10]
HepG2.2.15~110 nM[11]
HepG2.2.15202 nM[1][12]
HepG2.2.1542 nM[7]
dHepaRG220 nM (standard) / 260 nM (PURE)[13]
IC50 (HBV DNA release) HepG2.2.1532.6 nM[7][14]
IC50 (cytoplasmic HBcAg) HepG2.2.15132 nM[7][14]
CC50 HepG2.2.15> 5 µM[7]
HepG2.2.15~10 µM[11]
HepG2.2.1558 µM[15]
Primary Human Hepatocytes> 30 µM[13]

Mechanism of Action: Misdirection of HBV Capsid Assembly

This compound's antiviral activity stems from its role as a Capsid Assembly Modulator (CAM). It binds to a hydrophobic pocket at the interface of HBV core protein dimers, inducing a conformational change that accelerates and misdirects the assembly process.[2] Instead of forming replication-competent icosahedral capsids, the core proteins are forced into non-capsid polymers and other aberrant structures.[6][16] This disruption of proper capsid formation has several downstream effects that inhibit viral replication:

  • Inhibition of Pregenomic RNA (pgRNA) Encapsidation: The malformed capsids are unable to package the viral pgRNA, a critical step for reverse transcription.[17][18]

  • Prevention of Viral DNA Synthesis: Without the pgRNA template securely within a proper capsid, the synthesis of viral DNA cannot proceed.

  • Destabilization of Pre-formed Capsids: At higher concentrations, this compound can also destabilize existing capsids, further contributing to the reduction of viral load.[2]

The following diagram illustrates the proposed mechanism of action of this compound.

Bay414109_Mechanism cluster_normal Normal HBV Capsid Assembly cluster_inhibited Inhibition by this compound HBc Dimers HBc Dimers Correct Assembly Correct Assembly HBc Dimers->Correct Assembly Self-assembles Icosahedral Capsid Icosahedral Capsid Correct Assembly->Icosahedral Capsid pgRNA Encapsidation pgRNA Encapsidation Icosahedral Capsid->pgRNA Encapsidation Viral Replication Viral Replication pgRNA Encapsidation->Viral Replication HBc Dimers_inhib HBc Dimers Misdirected Assembly Misdirected Assembly HBc Dimers_inhib->Misdirected Assembly Bay414109 This compound Bay414109->Misdirected Assembly Binds to HBc Aberrant Polymers Aberrant Polymers Misdirected Assembly->Aberrant Polymers Inhibition Inhibition of Viral Replication Aberrant Polymers->Inhibition

Caption: Mechanism of Action of this compound on HBV Capsid Assembly.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound.

In Vitro Antiviral Activity Assay (HBV DNA Reduction)

This protocol is a standard method to determine the EC50 of antiviral compounds against HBV in a cell-based assay.

Antiviral_Assay_Workflow Start Start Seed_Cells Seed HepG2.2.15 cells in 96-well plates Start->Seed_Cells Add_Compound Add serial dilutions of This compound Seed_Cells->Add_Compound Incubate Incubate for 6-8 days Add_Compound->Incubate Collect_Supernatant Collect cell culture supernatant Incubate->Collect_Supernatant Extract_DNA Extract HBV DNA from supernatant Collect_Supernatant->Extract_DNA qPCR Quantify HBV DNA using qPCR Extract_DNA->qPCR Calculate_EC50 Calculate EC50 value qPCR->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for In Vitro HBV DNA Reduction Assay.

Detailed Steps:

  • Cell Seeding: HepG2.2.15 cells are seeded at a specific density (e.g., 2 x 10^4 cells/well) in 96-well microplates.[7]

  • Compound Addition: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 6 to 8 days, with the medium and compound being refreshed every 2-3 days.[7]

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

  • HBV DNA Extraction: Viral DNA is extracted from the supernatant using a commercial DNA extraction kit.

  • Quantitative PCR (qPCR): The amount of HBV DNA is quantified using a real-time PCR assay with primers and probes specific to the HBV genome.

  • EC50 Calculation: The concentration of this compound that inhibits HBV DNA replication by 50% (EC50) is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the CC50 of this compound, assessing its toxicity to the host cells.

MTT_Assay_Workflow Start Start Seed_Cells Seed HepG2.2.15 cells in 96-well plates Start->Seed_Cells Add_Compound Add serial dilutions of This compound Seed_Cells->Add_Compound Incubate Incubate for 8 days Add_Compound->Incubate Add_MTT Add MTT solution to each well Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add DMSO to dissolve formazan crystals Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 490 nm Add_Solubilizer->Measure_Absorbance Calculate_CC50 Calculate CC50 value Measure_Absorbance->Calculate_CC50 End End Calculate_CC50->End

Caption: Workflow for MTT Cytotoxicity Assay.

Detailed Steps:

  • Cell Seeding and Compound Addition: This follows the same procedure as the antiviral activity assay.

  • Incubation: Cells are incubated with the compound for the same duration as the antiviral assay (e.g., 8 days).[7]

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours.[7]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals formed by metabolically active cells.[7]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.[7][14]

  • CC50 Calculation: The concentration of this compound that reduces cell viability by 50% (CC50) is calculated from the dose-response curve.

In Vivo Antiviral Activity in Humanized Mouse Models

This protocol describes the general workflow for evaluating the efficacy of this compound in a mouse model with a humanized liver, which provides a more relevant system for studying HBV infection and treatment.[1]

Detailed Steps:

  • Animal Model: Immunodeficient mice (e.g., Alb-uPA/SCID) are transplanted with human hepatocytes to create a humanized liver environment.[1]

  • HBV Infection: The humanized mice are infected with HBV.

  • Treatment: After establishment of infection, mice are treated with this compound, typically administered orally, for a defined period (e.g., 5-28 days).[1][14] A control group receives a placebo.

  • Monitoring: Blood samples are collected at regular intervals to monitor the HBV DNA load using qPCR.

  • Endpoint Analysis: At the end of the study, liver tissue may be collected to analyze levels of HBV DNA and core antigen (HBcAg).

Conclusion

This compound is a potent and highly specific inhibitor of Hepatitis B Virus, acting through a novel mechanism of capsid assembly modulation. Its efficacy has been demonstrated in both in vitro and in vivo models, highlighting its potential as a therapeutic agent for chronic HBV infection. The lack of activity against other tested viruses underscores its targeted nature and favorable specificity profile. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of antiviral drug discovery and development, facilitating further investigation into this and other capsid assembly modulators.

References

Methodological & Application

Application Notes and Protocols for Bay 41-4109 in a Mouse Model of Hepatitis B Virus (HBV)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Bay 41-4109, a potent heteroaryldihydropyrimidine (HAP) derivative, in mouse models of Hepatitis B Virus (HBV) infection. This compound is a capsid assembly modulator (CAM) that inhibits HBV replication by inducing the misassembly of viral capsids.[1][2]

Mechanism of Action

This compound acts as a non-nucleosidic inhibitor of HBV replication.[3] Its primary mechanism involves the allosteric modulation of the HBV core protein (HBcAg), leading to accelerated and aberrant assembly of capsids.[1][4] This process results in the formation of non-capsid polymers instead of functional nucleocapsids, thereby preventing the encapsidation of the viral pregenomic RNA (pgRNA) and subsequent viral DNA synthesis.[5] Furthermore, at higher concentrations, this compound can destabilize preformed capsids.[1] This dual action effectively reduces the production of infectious virus particles.[4]

Bay_41_4109_Mechanism_of_Action cluster_normal Normal HBV Capsid Assembly cluster_inhibited Action of this compound HBcAg HBcAg Dimers Nucleocapsid Correctly Assembled Nucleocapsid HBcAg->Nucleocapsid Self-assembly Aberrant Aberrant Non-Capsid Polymers HBcAg->Aberrant Misdirected Assembly pgRNA pgRNA/Polymerase pgRNA->Nucleocapsid Encapsidation Virion Mature HBV Virion (Secretion) Nucleocapsid->Virion Maturation Bay414109 This compound Bay414109->HBcAg Allosteric Binding Degradation Degradation (Autophagy) Aberrant->Degradation

Caption: Mechanism of this compound in disrupting HBV capsid assembly.

In Vivo Efficacy and Quantitative Data Summary

This compound has demonstrated significant antiviral activity in various mouse models of HBV infection, including transgenic mice and humanized liver chimeric mice. The following tables summarize the quantitative outcomes from key studies.

Table 1: Efficacy of this compound in HBV Transgenic Mice

Mouse ModelDosage and AdministrationTreatment DurationReduction in Serum HBV DNAReduction in Liver HBV DNAReference
Tg [HBV1.3 fsX(-)3'5']3-30 mg/kg, p.o., b.i.d. or t.i.d.Up to 28 daysDose-dependentDose-dependent[3]
Tg [HBV1.3 fsX-3′5′]15 mg/kg, p.o., b.i.d.Not specified70%Not specified[2]
Tg [HBV1.3 fsX-3′5′]30 mg/kg, p.o., b.i.d.Not specifiedNot specified52%[2]
Nude mice with HepAD38 cell tumors60 mg/kg/day, p.o.14 daysStrong and sustained suppressionNot specified[6]

Table 2: Efficacy of this compound in Humanized Alb-uPA/SCID Mice

Mouse ModelDosage and AdministrationTreatment DurationReduction in Serum HBV DNAObservationsReference
Alb-uPA/SCID25 mg/kg, p.o., b.i.d.5 days~1 log10 copies/mLViral rebound observed 5 days after treatment cessation[5][7][8]

Experimental Protocols

This section outlines a general protocol for evaluating the efficacy of this compound in an HBV mouse model, synthesized from published studies.

Materials
  • Compound: this compound

  • Vehicle: 0.5% Tylose in water, potentially with 1% ethanol to aid dissolution[5][8][9]

  • Mouse Model:

    • HBV transgenic mice (e.g., Tg [HBV1.3 fsX(-)3'5'])[3]

    • Humanized liver mice (e.g., Alb-uPA/SCID mice transplanted with human hepatocytes)[5][7]

  • Equipment:

    • Oral gavage needles

    • Blood collection supplies (e.g., retro-orbital capillary tubes)

    • Centrifuge for plasma/serum separation

    • Freezers (-80°C) for sample storage

    • qPCR machine for HBV DNA quantification

    • Histology equipment for liver tissue analysis

Protocol: In Vivo Efficacy Study
  • Animal Acclimatization and Grouping:

    • Acclimatize animals to the facility for at least one week before the experiment.

    • Randomly assign mice to treatment and control groups (n=5-10 per group).

  • Compound Formulation:

    • Prepare a suspension of this compound in the vehicle (e.g., 0.5% Tylose).[9] A common concentration to prepare would be 2.5 mg/mL for a 25 mg/kg dose in a 20g mouse (200 µL administration volume).

    • The racemate is often used in initial studies.[10] The (-)-R-enantiomer is the active form.[5]

  • Dosing and Administration:

    • Administer this compound orally (per os) via gavage.[3][9]

    • A typical dosing regimen is twice daily (b.i.d.).[3][5]

    • Dosages can range from 3 to 60 mg/kg.[3][6] A commonly used effective dose is 25-30 mg/kg.[2][5]

    • The control group should receive the vehicle only.[9]

  • Treatment Duration:

    • Short-term studies can be conducted for 5 days.[5][8]

    • Longer-term studies can extend up to 28 days.[3][9]

  • Sample Collection:

    • Collect blood samples at baseline (pre-treatment) and at various time points during and after treatment (e.g., weekly).[6] Blood is typically obtained via retro-orbital bleeding.[9]

    • Process blood to obtain serum or plasma and store at -80°C.

    • At the end of the study, euthanize the animals and harvest livers. Immediately freeze a portion in liquid nitrogen for molecular analysis and fix another portion in formalin for histology.[9]

  • Analysis of Antiviral Efficacy:

    • Serum/Plasma HBV DNA: Quantify HBV DNA levels using real-time quantitative PCR (qPCR).[5]

    • Liver HBV DNA: Extract total DNA from liver tissue and quantify HBV replicative intermediates.[3]

    • Liver HBcAg: Perform immunohistochemistry (IHC) on fixed liver sections to assess the levels and localization of Hepatitis B core antigen (HBcAg).[3][5] A reduction in cytoplasmic HBcAg is a key indicator of this compound activity.[3]

Experimental_Workflow cluster_setup 1. Study Setup cluster_treatment 2. Treatment Phase cluster_monitoring 3. Monitoring & Sampling cluster_analysis 4. Endpoint Analysis Acclimatize Animal Acclimatization Group Randomize into Groups (Control vs. Treatment) Formulate Formulate this compound in Vehicle Dose Oral Gavage (p.o.) (e.g., 25 mg/kg, b.i.d.) Formulate->Dose Duration Treatment Duration (e.g., 5-28 days) Blood Periodic Blood Collection (Baseline, On-treatment, Post-treatment) Duration->Blood Euthanize Euthanasia & Liver Harvest Blood->Euthanize qPCR Quantify HBV DNA (Serum & Liver) Euthanize->qPCR IHC Immunohistochemistry for Liver HBcAg Euthanize->IHC

Caption: Generalized workflow for an in vivo study of this compound.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies in mice have shown that this compound is rapidly absorbed following oral administration.[3] The oral bioavailability in mice is approximately 30%.[3][9] Plasma concentrations have been found to be dose-proportional.[3][9] The in vivo half-life in mice is relatively short, at less than one hour, which necessitates at least a twice-daily dosing schedule to maintain effective concentrations.[2]

Important Considerations

  • Toxicity: While generally well-tolerated at therapeutic doses in mouse models, this compound has been reported to be hepatotoxic at high doses in rats.[6] It is crucial to monitor animal health, body weight, and liver enzyme levels (e.g., ALT) during the study.[6]

  • Viral Rebound: Due to its non-curative mechanism of action, cessation of treatment can lead to a rebound in viral replication.[5][7] This should be considered when designing studies and interpreting results.

  • Compound Solubility: this compound is poorly soluble in water. Proper formulation as a suspension in a vehicle like Tylose or with solubilizing agents is critical for consistent oral bioavailability.[9][10]

References

Determining the In Vitro IC50 of Bay 41-4109: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of Bay 41-4109, a potent inhibitor of the Hepatitis B Virus (HBV), in an in vitro setting.

Introduction

This compound is a member of the heteroaryldihydropyrimidine (HAP) class of antiviral compounds.[1][2][3] It functions as a capsid assembly modulator (CAM), targeting the HBV core protein (HBc).[2][4] Instead of allowing the proper formation of the viral capsid, this compound accelerates and misdirects the assembly process, leading to the formation of non-capsid polymers and aberrant structures.[1][2][3] This disruption of capsid assembly is a key mechanism for inhibiting HBV replication.[1][3] At higher concentrations, it can also lead to the destabilization of pre-formed capsids.[1]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the allosteric modulation of the HBV core protein, which is essential for the formation of the viral capsid. This leads to the disruption of the viral life cycle by preventing the proper encapsidation of the viral pregenomic RNA (pgRNA) and the subsequent steps of reverse transcription and virion maturation.

cluster_HBV_Lifecycle Normal HBV Capsid Assembly cluster_Inhibition Inhibition by this compound HBc Dimers HBc Dimers Nucleation Nucleation HBc Dimers->Nucleation Aberrant Polymer Formation Aberrant Polymer Formation HBc Dimers->Aberrant Polymer Formation Accelerates and misdirects assembly pgRNA/Polymerase pgRNA/Polymerase pgRNA/Polymerase->Nucleation Icosahedral Capsid Assembly Icosahedral Capsid Assembly Nucleation->Icosahedral Capsid Assembly Mature Nucleocapsid\n(contains rcDNA) Mature Nucleocapsid (contains rcDNA) Icosahedral Capsid Assembly->Mature Nucleocapsid\n(contains rcDNA) Virion Release Virion Release Mature Nucleocapsid\n(contains rcDNA)->Virion Release This compound This compound This compound->HBc Dimers Binds to and allosterically modulates Inhibition of\nVirion Production Inhibition of Virion Production Aberrant Polymer Formation->Inhibition of\nVirion Production

Caption: Mechanism of this compound Action on HBV Capsid Assembly.

Quantitative Data: IC50 of this compound

The IC50 of this compound can vary depending on the specific in vitro assay, cell line, and the endpoint being measured. The table below summarizes the reported IC50 values.

Assay EndpointCell LineIC50 ValueReference
Overall HBV Inhibition-53 nM[5][6][7][8]
HBV DNA ReleaseHepG2.2.1532.6 nM[5][6]
Cytoplasmic HBcAg LevelHepG2.2.15132 nM[5][6]
HBV DNA DetectionHepG2-NTCP~110 nM[9]
HBV Replication (racemic mixture)HepG2.2.15~202 nM[10][11]

Experimental Protocols

The following are detailed protocols for determining the IC50 of this compound in vitro.

Cell Culture and Maintenance

The HepG2.2.15 cell line is a human hepatoblastoma cell line that is stably transfected with a plasmid containing the HBV genome, leading to the constitutive production of HBV particles.[12]

  • Cell Line: HepG2.2.15

  • Growth Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 380 µg/mL G418.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.

Antiviral Assay for IC50 Determination

This protocol describes the determination of the IC50 of this compound by quantifying the reduction in extracellular HBV DNA.

  • Materials:

    • HepG2.2.15 cells

    • 96-well cell culture plates

    • Growth medium (as described above)

    • This compound stock solution (dissolved in DMSO)

    • Phosphate Buffered Saline (PBS)

    • DNA extraction kit

    • Reagents for real-time quantitative PCR (qPCR)

    • HBV-specific primers and probe

  • Experimental Workflow:

Seed HepG2.2.15 cells\nin 96-well plate Seed HepG2.2.15 cells in 96-well plate Incubate for 24h Incubate for 24h Seed HepG2.2.15 cells\nin 96-well plate->Incubate for 24h Prepare serial dilutions\nof this compound Prepare serial dilutions of this compound Incubate for 24h->Prepare serial dilutions\nof this compound Treat cells with\nthis compound Treat cells with This compound Prepare serial dilutions\nof this compound->Treat cells with\nthis compound Incubate for 5-8 days\n(replace media every 2 days) Incubate for 5-8 days (replace media every 2 days) Treat cells with\nthis compound->Incubate for 5-8 days\n(replace media every 2 days) Collect supernatant Collect supernatant Incubate for 5-8 days\n(replace media every 2 days)->Collect supernatant Extract HBV DNA Extract HBV DNA Collect supernatant->Extract HBV DNA Quantify HBV DNA\nusing qPCR Quantify HBV DNA using qPCR Extract HBV DNA->Quantify HBV DNA\nusing qPCR Calculate IC50 value Calculate IC50 value Quantify HBV DNA\nusing qPCR->Calculate IC50 value

Caption: Experimental Workflow for IC50 Determination.
  • Procedure:

    • Seed HepG2.2.15 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

    • Prepare a serial dilution of this compound in the growth medium. A typical concentration range would be from 1 nM to 1 µM. Include a vehicle control (DMSO) and a no-treatment control.

    • After 24 hours, remove the existing medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Incubate the plates for 5 to 8 days.[5] Replace the culture medium containing the corresponding concentrations of this compound every 2 days.[10]

    • On the final day, collect the cell culture supernatant for the quantification of extracellular HBV DNA.

    • Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.

    • Quantify the amount of HBV DNA using a real-time quantitative PCR (qPCR) assay with primers and a probe specific for the HBV genome.

    • Calculate the percentage of inhibition of HBV DNA replication for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.

  • Materials:

    • HepG2.2.15 cells

    • 96-well cell culture plates

    • Growth medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Procedure:

    • Seed HepG2.2.15 cells in a 96-well plate as described in the antiviral assay protocol.

    • Treat the cells with the same serial dilutions of this compound as used in the antiviral assay.

    • Incubate for the same duration as the antiviral assay (5-8 days).

    • On the final day, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Measure the absorbance at 490 nm using a microplate reader.[5]

    • Calculate the cell viability as a percentage of the vehicle control.

    • Determine the 50% cytotoxic concentration (CC50) from the dose-response curve. A high CC50 value relative to the IC50 value indicates a good safety profile for the compound. A reported CC50 for this compound in HepG2 2.2.15 cells is 19.3 µM.

References

Application of Bay 41-4109 in High-Throughput Screening for Anti-Hepatitis B Virus Agents

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Bay 41-4109, a potent heteroaryldihydropyrimidine derivative, in high-throughput screening (HTS) campaigns aimed at the discovery of novel anti-Hepatitis B Virus (HBV) therapeutics.

This compound serves as a crucial positive control and mechanistic reference compound in HTS assays due to its well-characterized mode of action. It is a potent inhibitor of HBV replication, acting as a capsid assembly modulator (CAM).[1][2][3] Specifically, it destabilizes capsid assembly, leading to the formation of non-capsid polymers and preventing the formation of functional viral core particles.[1][2][3][4] This unique mechanism makes it an invaluable tool for identifying new compounds that target the viral capsid, a key area in the development of curative HBV therapies.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a baseline for its activity in various assays.

ParameterCell Line/SystemValueReference
IC₅₀ (HBV Replication) HepG2.2.15202 nM[1][3][5][6]
IC₅₀ (HBV Inhibition) -53 nM[7][8][9]
IC₅₀ (HBV DNA Release) HepG2.2.1532.6 nM[7][10]
IC₅₀ (Cytoplasmic HBcAg) HepG2.2.15132 nM[7][10]
IC₅₀ (HBV DNA Detection Assay) HepG2-NTCP~0.11 µM[11]
CC₅₀ (Cytotoxicity) HepG2-NTCP~10 µM[11]

Signaling Pathway and Mechanism of Action

This compound targets the HBV core protein (HBcAg), a critical component for viral replication. The diagram below illustrates its mechanism of action.

HBV_Capsid_Assembly cluster_normal Normal HBV Capsid Assembly cluster_inhibited Assembly in the Presence of this compound HBcAg_dimers HBcAg Dimers Nucleation Nucleation HBcAg_dimers->Nucleation Self-assembles HBcAg_dimers_inhibited HBcAg Dimers Elongation Elongation Nucleation->Elongation Immature_Capsid Immature Capsid (containing pgRNA and Pol) Elongation->Immature_Capsid Mature_Capsid Mature Capsid (containing rcDNA) Immature_Capsid->Mature_Capsid Reverse Transcription Bay414109 This compound Bay414109->HBcAg_dimers_inhibited Aberrant_Polymers Aberrant Non-Capsid Polymers HBcAg_dimers_inhibited->Aberrant_Polymers Misdirects & Accelerates Assembly

Mechanism of this compound on HBV Capsid Assembly.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols can be adapted for high-throughput screening formats.

In Vitro Anti-HBV Activity Assay in HepG2.2.15 Cells

This assay is designed to measure the inhibition of HBV replication in a stable, HBV-producing human hepatoblastoma cell line.

Materials:

  • HepG2.2.15 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (and test compounds) dissolved in DMSO

  • 6-well plates

  • Reagents for DNA extraction (e.g., Qiagen DNA extraction kit)

  • Reagents for quantitative PCR (qPCR)

Protocol:

  • Cell Seeding: Seed HepG2.2.15 cells in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.

  • Compound Treatment: After cell attachment (typically 24 hours), treat the cells with various concentrations of this compound (e.g., 25 to 400 nM) or test compounds.[2] Include a DMSO-only control.

  • Incubation and Media Change: Incubate the cells at 37°C in a 5% CO₂ incubator. Change the culture medium containing the respective compounds every two days.[2]

  • Supernatant Collection: After a total of five days of treatment, collect the cell culture supernatant.[2]

  • HBV DNA Extraction: Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit.

  • Quantification of HBV DNA: Analyze the amount of extracellular HBV DNA by qPCR using primers and probes specific for the HBV genome.

  • Data Analysis: Determine the IC₅₀ value of this compound and test compounds by plotting the percentage of HBV DNA inhibition against the compound concentration.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to assess whether the observed antiviral activity is due to specific inhibition of viral replication or general cellular toxicity.

Materials:

  • HepG2.2.15 cells (or the host cell line used in the primary screen)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ cells per well.[7][10]

  • Compound Treatment: Treat the cells with the same concentrations of this compound and test compounds as used in the antiviral assay.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 8 days).[7][10]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7][10]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7][10]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells to determine the CC₅₀ value.

High-Throughput Screening Workflow

The following diagram outlines a typical workflow for an HTS campaign to identify novel HBV capsid assembly modulators, incorporating this compound as a control.

HTS_Workflow cluster_screening Primary High-Throughput Screening cluster_validation Hit Validation and Characterization cluster_lead_opt Lead Optimization Compound_Library Compound Library Primary_Screen Primary Screen (e.g., HBV Replication Assay in 384-well format) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Controls Controls: - Negative (DMSO) - Positive (this compound) Controls->Primary_Screen Dose_Response Dose-Response Confirmation (IC₅₀ Determination) Hit_Identification->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (CC₅₀ Determination) Dose_Response->Cytotoxicity_Assay Selectivity_Index Selectivity Index Calculation (CC₅₀ / IC₅₀) Cytotoxicity_Assay->Selectivity_Index Mechanism_of_Action Mechanism of Action Studies (e.g., Capsid Assembly Assay) Selectivity_Index->Mechanism_of_Action SAR_Studies Structure-Activity Relationship (SAR) Mechanism_of_Action->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

High-Throughput Screening Workflow for HBV CAMs.

Conclusion

This compound is an indispensable tool for research and drug discovery targeting HBV. Its specific mechanism of action and well-defined potency make it an ideal reference compound for HTS campaigns aimed at identifying and characterizing novel capsid assembly modulators. The protocols and data presented herein provide a comprehensive guide for the effective application of this compound in these endeavors.

References

Application Notes and Protocols for Studying HBV Capsid Assembly Dynamics with Bay 41-4109

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bay 41-4109, a potent heteroaryldihydropyrimidine (HAP) derivative, for investigating the dynamics of Hepatitis B Virus (HBV) capsid assembly. This document outlines the mechanism of action of this compound, presents key quantitative data, and offers detailed protocols for relevant experimental procedures.

Introduction

Hepatitis B Virus (HBV) infection is a major global health concern, and the viral capsid is a critical component in the viral lifecycle, making it an attractive target for antiviral therapies. This compound is a small molecule inhibitor that targets the HBV core protein (HBc), the building block of the capsid. It functions as a capsid assembly modulator (CAM), disrupting the normal formation of the viral capsid, thereby inhibiting viral replication.[1][2][3][4] This document will serve as a practical resource for researchers employing this compound to probe the intricacies of HBV capsid assembly.

Mechanism of Action of this compound

This compound exerts its antiviral effect by accelerating and misdirecting the assembly of HBV capsids.[1][4] Instead of the typical icosahedral capsids, the presence of this compound leads to the formation of non-capsid polymers and aberrant structures.[2][5] This misdirection is thought to occur through the binding of this compound to a hydrophobic pocket at the interface between two core protein dimers, which strengthens the dimer-dimer interaction.[6][7] This enhanced interaction bypasses the normal, regulated assembly process, leading to uncontrolled polymerization.

At lower concentrations, this compound can stabilize preformed capsids; however, at higher, stoichiometric ratios relative to the core protein dimers, it destabilizes capsids, causing them to form large, non-functional polymers.[1][4] This dual effect underscores the complex nature of its interaction with the HBV core protein.

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of this compound from various studies.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
IC50 (HBV DNA release)HepG2.2.1553 nM[8]
IC50 (HBV DNA release)HepG2.2.1532.6 nM[9][10]
IC50 (cytoplasmic HBcAg)HepG2.2.15132 nM[9][10]
EC50 (intracellular encapsidated HBV DNA)HepaRG0.33 µM[5]
EC50 (intracellular encapsidated HBV RNA)HepaRG0.27 µM[5]
EC50 (HBV replication)HepG2.2.15120 nM (range 85-170 nM)[11]

Table 2: Effect of this compound on Preformed Capsids

This compound:Dimer RatioEffectReference
Up to 1:2Capsid stabilization[1][4]
1:1 and greaterCapsid destabilization and formation of large non-capsid polymers[1][4]

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound on HBV capsid assembly are provided below.

Protocol 1: In Vitro HBV Capsid Assembly Assay

This protocol describes an in vitro assembly reaction using purified recombinant HBV core protein.

Materials:

  • Purified recombinant HBV core protein (Cp149 or full-length Cp183)

  • This compound (stock solution in DMSO)

  • Assembly Buffer (e.g., 50 mM HEPES, pH 7.5, containing 150 mM NaCl)

  • DMSO (vehicle control)

  • Size Exclusion Chromatography (SEC) system

  • Transmission Electron Microscope (TEM)

Procedure:

  • Protein Preparation: Dialyze the purified HBV core protein against the Assembly Buffer to remove any residual salts from purification. Determine the protein concentration using a spectrophotometer.

  • Reaction Setup:

    • Prepare reaction mixtures by adding the desired concentration of this compound (e.g., 0.1 µM to 10 µM) or DMSO (vehicle control) to the Assembly Buffer.

    • Initiate the assembly reaction by adding the HBV core protein to the reaction mixtures to a final concentration of 1-10 µM.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Analysis:

    • Size Exclusion Chromatography (SEC): Analyze the assembly products by SEC to separate capsids, dimers, and aberrant polymers based on their size. Monitor the elution profile at 280 nm.

    • Transmission Electron Microscopy (TEM): Apply a small aliquot of the reaction mixture to a carbon-coated grid, negatively stain with uranyl acetate, and visualize the morphology of the assembled structures using a TEM.

Protocol 2: Analysis of HBV Capsid Assembly in Cell Culture

This protocol outlines the procedure for studying the effect of this compound on HBV capsid assembly in a cell-based system.

Materials:

  • HBV-producing cell line (e.g., HepG2.2.15)

  • Cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.5% NP-40)

  • Native agarose gel electrophoresis system

  • Antibodies against HBV core protein (anti-HBc)

  • Western blotting apparatus and reagents

Procedure:

  • Cell Culture and Treatment:

    • Seed the HBV-producing cells in appropriate culture plates.

    • Once the cells reach the desired confluency, treat them with various concentrations of this compound or DMSO for 48-72 hours.

  • Cell Lysis:

    • Wash the cells with PBS and lyse them with the lysis buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing cytoplasmic extracts.

  • Native Agarose Gel Electrophoresis (NAGE):

    • Mix the cytoplasmic extracts with native gel loading buffer.

    • Separate the proteins on a native agarose gel to resolve intact capsids from unassembled core proteins.

  • Western Blotting:

    • Transfer the proteins from the agarose gel to a PVDF membrane.

    • Probe the membrane with an anti-HBc antibody to visualize the distribution of capsids and core protein dimers/oligomers.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound on HBV capsid assembly.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell In-Cell Analysis start_invitro Purified HBV Core Protein treatment_invitro Incubate with This compound start_invitro->treatment_invitro sec Size Exclusion Chromatography (SEC) treatment_invitro->sec tem Transmission Electron Microscopy (TEM) treatment_invitro->tem analysis_invitro Analyze Assembly Products (Size and Morphology) sec->analysis_invitro tem->analysis_invitro start_incell HBV-producing Cell Line treatment_incell Treat cells with This compound start_incell->treatment_incell lysis Cell Lysis treatment_incell->lysis nage Native Agarose Gel Electrophoresis (NAGE) lysis->nage western Western Blot (anti-HBc) nage->western analysis_incell Analyze Capsid Formation western->analysis_incell

Caption: Workflow for studying this compound effects.

References

Application Notes and Protocols for Antiviral Assay Development Using Bay 41-4109

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bay 41-4109 is a potent, non-nucleosidic inhibitor of the hepatitis B virus (HBV). It belongs to the class of compounds known as heteroaryldihydropyrimidines (HAPs), which function as capsid assembly modulators (CAMs).[1] Unlike nucleoside/nucleotide analogs that target the viral polymerase, this compound acts on the HBV core protein (HBc), a crucial component for multiple stages of the viral life cycle.[1][2] Its mechanism of action involves inducing the misassembly of the viral capsid, leading to the formation of non-functional, aberrant protein polymers instead of proper nucleocapsids.[2][3] This disruption of capsid assembly effectively inhibits viral replication and propagation.[4][5] These application notes provide detailed protocols for utilizing this compound in the development of antiviral assays, along with key performance data and visualizations of its mechanism and experimental workflows.

Mechanism of Action

This compound targets the HBV core protein, which is essential for the formation of the icosahedral viral capsid.[1][2] By binding to the core protein dimers, this compound accelerates and misdirects their assembly.[3] This leads to the formation of non-capsid polymers and prevents the encapsidation of the viral pregenomic RNA (pgRNA), a critical step for viral DNA synthesis.[3][6] At higher concentrations, this compound can also destabilize pre-formed capsids.[3] Ultimately, the this compound-induced aberrant core protein structures are targeted for degradation through cellular pathways like p62-mediated macroautophagy.[7]

cluster_virus HBV Life Cycle cluster_drug This compound Intervention HBV Core Protein Dimers HBV Core Protein Dimers Correct Capsid Assembly Correct Capsid Assembly HBV Core Protein Dimers->Correct Capsid Assembly Self-assembles Aberrant Polymer Formation Aberrant Polymer Formation HBV Core Protein Dimers->Aberrant Polymer Formation Misdirects assembly HBV Core Protein Dimers->Aberrant Polymer Formation Inhibited Pathway pgRNA pgRNA pgRNA Encapsidation pgRNA Encapsidation pgRNA->pgRNA Encapsidation Correct Capsid Assembly->pgRNA Encapsidation Correct Capsid Assembly->pgRNA Encapsidation Normal Pathway Reverse Transcription Reverse Transcription pgRNA Encapsidation->Reverse Transcription Mature Nucleocapsid Mature Nucleocapsid Reverse Transcription->Mature Nucleocapsid Virion Release Virion Release Mature Nucleocapsid->Virion Release This compound This compound This compound->HBV Core Protein Dimers Binds to Degradation Degradation Aberrant Polymer Formation->Degradation Cellular clearance

Caption: Mechanism of Action of this compound on HBV Capsid Assembly.

Quantitative Data Summary

The antiviral activity of this compound has been evaluated in various cell-based assays. The half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) are key parameters to assess the potency and safety of the compound. The therapeutic window is indicated by the selectivity index (SI), calculated as CC50/EC50.

Cell LineAssayEC50 (nM)CC50 (µM)Selectivity Index (SI)Reference
HepG2.2.15HBV DNA release32.6>10>307[8]
HepG2.2.15Cytoplasmic HBcAg132>10>76[8]
HepG2.2.15HBV DNA53Not specifiedNot specified
HepG2.2.15HBV DNA202Not specified (no toxicity observed)Not applicable[4][9]
HepG2-NTCPHBV DNA~110~10~91
HepAD38HBV DNA124.2835281[10]

Note: EC50 and CC50 values can vary between studies due to differences in experimental conditions, such as cell passage number, serum concentration, and specific assay protocols.

Experimental Protocols

The following are detailed protocols for common in vitro assays to evaluate the antiviral activity of this compound.

Protocol 1: In Vitro Antiviral Assay in HepG2.2.15 Cells

This protocol describes the determination of the antiviral activity of this compound by measuring the reduction of extracellular HBV DNA in the supernatant of constitutively expressing HepG2.2.15 cells.

Materials:

  • HepG2.2.15 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • 6-well plates

  • DNA extraction kit

  • qPCR reagents for HBV DNA quantification

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in 6-well plates at a density that allows for logarithmic growth throughout the experiment.

  • Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 25 to 400 nM).[11] Include a vehicle control (DMSO) and a positive control (e.g., another known HBV inhibitor).

  • Incubation and Media Change: Incubate the cells at 37°C in a 5% CO2 incubator. Change the media containing the respective treatments every two days.[11]

  • Supernatant Collection: After a total of five days of treatment, collect the cell culture supernatant.[11]

  • DNA Extraction: Extract HBV DNA from the collected supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.

  • HBV DNA Quantification: Quantify the amount of extracellular HBV DNA using a validated real-time PCR (qPCR) assay.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of HBV DNA reduction against the log concentration of this compound and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxicity of this compound in the host cells to calculate the selectivity index.

Materials:

  • HepG2.2.15 cells (or other relevant cell line)

  • DMEM with 10% FBS

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 2 x 10³ cells per well.[12]

  • Compound Treatment: After 24 hours, treat the cells with the same concentrations of this compound as used in the antiviral assay.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 5-8 days), changing the media with fresh compound as needed.[12]

  • MTT Addition: At the end of the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12] Mix gently for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 value by plotting cell viability against the log concentration of this compound.

Protocol 3: Capsid Particle Gel Assay (Southern Blot Hybridization)

This assay visualizes the effect of this compound on capsid formation and the encapsidated viral DNA.

Materials:

  • Treated cell lysates from Protocol 1

  • Non-denaturing agarose gel

  • Electrophoresis buffer

  • Membrane for blotting (e.g., nylon)

  • ³²P-labeled HBV DNA probe

  • Hybridization buffer and wash solutions

  • Phosphorimager system

Procedure:

  • Cell Lysis: Lyse the cells treated with this compound to release cytoplasmic contents.

  • Agarose Gel Electrophoresis: Separate the cytoplasmic capsids by electrophoresis on a non-denaturing agarose gel.

  • Blotting: Transfer the separated capsids from the gel to a nylon membrane.

  • Hybridization: Hybridize the membrane with a ³²P-labeled HBV DNA probe to detect encapsidated DNA.

  • Detection: Wash the membrane and expose it to a phosphor screen. Visualize the results using a phosphorimager. This compound treatment is expected to show a significant reduction or complete abolishment of the signal corresponding to intact capsids.[6]

Experimental Workflow and Visualization

The general workflow for evaluating an antiviral compound like this compound involves parallel assays for efficacy and toxicity, followed by more detailed mechanistic studies.

cluster_setup Assay Setup cluster_assays Parallel Assays cluster_antiviral_steps Efficacy Analysis cluster_toxicity_steps Toxicity Analysis cluster_analysis Data Interpretation Cell_Culture Seed HBV-producing cells (e.g., HepG2.2.15) Compound_Prep Prepare serial dilutions of this compound Treatment Treat cells with compound and controls Incubation Incubate for 5-8 days (change media periodically) Antiviral_Assay Antiviral Efficacy Assay Toxicity_Assay Cytotoxicity Assay Collect_Supernatant Collect Supernatant DNA_Extraction Extract Extracellular HBV DNA qPCR Quantify HBV DNA (qPCR) EC50_Calc Calculate EC50 MTT_Assay Perform MTT Assay Absorbance Measure Absorbance CC50_Calc Calculate CC50 SI_Calc Calculate Selectivity Index (CC50 / EC50)

References

Application Notes & Protocols: Investigating Bay 41-4109 and Nucleoside Analog Combination Therapy for HBV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of Bay 41-4109, a potent inhibitor of Hepatitis B Virus (HBV) replication, and outlines protocols for evaluating its efficacy, both alone and in combination with nucleoside analogs.

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with current treatments rarely achieving a complete cure. Standard therapies, primarily nucleos(t)ide analogs (NUCs), effectively suppress viral replication by inhibiting the viral polymerase.[1] However, they have a limited impact on the stable covalently closed circular DNA (cccDNA) reservoir, necessitating long-term treatment.[2]

A promising therapeutic strategy involves targeting different stages of the HBV lifecycle. This compound is a member of the heteroaryldihydropyrimidine (HAP) family of compounds, which function as Core protein Allosteric Modulators (CpAMs).[3][4] Unlike NUCs, this compound disrupts the proper assembly of the viral capsid, a critical step for viral replication and packaging.[3][5][6] This distinct mechanism of action provides a strong rationale for its use in combination with NUCs, particularly for combating drug-resistant HBV strains.[6][7]

Mechanism of Action

This compound is a Type II CpAM (or CAM-A) that allosterically binds to HBV core protein (HBc) dimers.[8][9] This binding strengthens the interaction between dimers, accelerating the kinetics of capsid assembly.[5][8] However, this process is misdirected, leading to the formation of non-capsid polymers and aberrant structures rather than functional icosahedral nucleocapsids.[5][6][10] Furthermore, at higher concentrations, this compound can destabilize pre-formed capsids.[5][11] By preventing the correct encapsidation of the viral pregenomic RNA (pgRNA) and polymerase, this compound effectively halts downstream viral DNA synthesis and the production of new virions.[4][12]

The diagram below illustrates the HBV lifecycle and the distinct points of inhibition for NUCs and this compound.

HBV_Lifecycle_Inhibition cluster_cell Hepatocyte cluster_inhibition Therapeutic Intervention Entry HBV Entry Uncoating Uncoating Entry->Uncoating cccDNA_formation rcDNA -> cccDNA Uncoating->cccDNA_formation Nuclear Import Transcription Transcription cccDNA_formation->Transcription Nucleus pgRNA pgRNA / mRNAs Transcription->pgRNA Translation Translation pgRNA->Translation Cytoplasm Encapsidation pgRNA Encapsidation (Capsid Assembly) pgRNA->Encapsidation Proteins Core & Pol Proteins Translation->Proteins Proteins->Encapsidation RT Reverse Transcription (rcDNA synthesis) Encapsidation->RT Assembly Virion Assembly & Secretion RT->Assembly Assembly->cccDNA_formation Intracellular Amplification New_Virion New HBV Virions Assembly->New_Virion NUCs Nucleos(t)ide Analogs (Entecavir, Tenofovir) NUCs->RT INHIBITS Bay4109 This compound (CpAM) Bay4109->Encapsidation MISDIRECTS

Fig 1. HBV lifecycle and points of therapeutic intervention.

Data Presentation: Efficacy of this compound

Quantitative data from various preclinical studies are summarized below.

Table 1: In Vitro Activity of this compound

Cell Line Assay Endpoint Reported Value (IC₅₀ / EC₅₀) Reference
Cell-free HBV Capsid Assembly 53 nM (IC₅₀) [13]
HepG2.2.15 Extracellular HBV DNA 202 nM (IC₅₀) [3][14][15]
HepG2.2.15 HBV DNA Release 32.6 nM (IC₅₀) [16]
HepG2.2.15 Cytoplasmic HBcAg 132 nM (IC₅₀) [16]
HepaRG Intracellular Encapsidated HBV DNA 0.33 µM (EC₅₀) [17]
HepaRG Intracellular Encapsidated HBV RNA 0.27 µM (EC₅₀) [17]

| HepAD38 | Intracellular HBV Replicative Forms | 124.28 nM (EC₅₀) |[6] |

Table 2: In Vivo Activity of this compound

Animal Model Treatment Regimen Key Outcomes Reference
HBV Transgenic Mice Dose-dependent Reduced viral DNA in liver and plasma; Reduced HBcAg in liver. [3][14][16]
Humanized Alb-uPA/SCID Mice 5-day treatment ~1 log₁₀ copies/mL decrease in HBV viremia; Viral rebound observed after treatment cessation. [3][15]

| HBV Transgenic Mice | Daily administration | Sustained decrease in serum HBV DNA, reaching a maximum inhibition of 1.8 log₁₀ copies/mL. |[18][19] |

Table 3: Activity of this compound against NUC-Resistant HBV Mutants

Mutant Strain Fold-Resistance vs. Wild Type Reference
rtL180M + rtM204V (Lamivudine-R) 0.7 - 2.3 [7]
rtN236T (Adefovir-R) 0.7 - 2.3 [7]
rtA181V/T 0.7 - 2.3 [7]
rtM204I 0.7 - 2.3 [7]

Note: A fold-resistance between 0.7 and 2.3 indicates that this compound is approximately as sensitive against these common NUC-resistant mutants as it is against wild-type HBV.[7]

Experimental Protocols

The following protocols provide methodologies for assessing the antiviral activity of this compound and its combination with NUCs.

This protocol describes the evaluation of antiviral compounds on extracellular HBV DNA levels using the HepG2.2.15 cell line, which constitutively expresses HBV.[3][14]

In_Vitro_Workflow A 1. Seed HepG2.2.15 cells in 96-well plates B 2. Culture for 24-48h until confluent A->B C 3. Treat with serial dilutions of: - this compound - Nucleoside Analog - Combination B->C D 4. Incubate for 5-6 days (replace media & drug every 2 days) C->D E 5. Harvest cell culture supernatant D->E G 7. Assess cell viability (e.g., MTT assay) D->G F 6. Quantify extracellular HBV DNA via real-time PCR (qPCR) E->F H 8. Calculate IC₅₀ and CC₅₀ values F->H G->H

Fig 2. General workflow for in vitro antiviral activity assessment.

A. Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound, a nucleoside analog, and their combination against HBV replication.

B. Materials:

  • HepG2.2.15 cell line

  • Complete cell culture medium (e.g., DMEM/F12, 10% FBS, antibiotics, G418)

  • This compound (dissolved in DMSO)[13]

  • Nucleoside analog (e.g., Lamivudine, Entecavir)

  • 96-well cell culture plates

  • DNA extraction kit for viral DNA

  • qPCR master mix, primers, and probe for HBV DNA

  • MTT or similar cell viability assay kit

C. Methodology:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that allows them to reach confluence within 24-48 hours.

  • Compound Preparation: Prepare serial dilutions of this compound, the NUC, and combinations in culture medium. Ensure the final DMSO concentration is non-toxic (e.g., <0.5%).

  • Treatment: Once cells are confluent, replace the medium with the medium containing the drug dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 5 to 6 days. It is recommended to perform a full media change with freshly prepared compounds every 2 days.

  • Supernatant Harvest: At the end of the treatment period, harvest the cell culture supernatant for HBV DNA quantification.

  • DNA Extraction & qPCR: Extract viral DNA from the supernatant. Quantify HBV DNA levels using a validated real-time PCR assay.

  • Toxicity Assay: Assess the cytotoxicity of the compounds on the cells using an MTT assay to determine the 50% cytotoxic concentration (CC₅₀).

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of HBV DNA inhibition against the log of the compound concentration. The selectivity index (SI) can be calculated as CC₅₀ / IC₅₀. For combination studies, use software like CalcuSyn or CompuSyn to determine if the interaction is synergistic, additive, or antagonistic.

This protocol is used to determine the effect of compounds on the synthesis of intracellular HBV DNA replicative forms.

A. Objective: To assess the impact of this compound and NUCs on the levels of relaxed-circular (RC), double-stranded linear (DSL), and single-stranded (SS) HBV DNA.

B. Materials:

  • Treated cells from a 6-well plate format (follow Protocol 1 setup)

  • Cell lysis buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • Agarose gel electrophoresis system

  • Nylon membrane

  • UV crosslinker

  • ³²P-labeled HBV DNA probe

  • Hybridization buffer and equipment

C. Methodology:

  • Cell Lysis: After treatment, wash cells with PBS and lyse them with a suitable lysis buffer.

  • Core Particle Isolation: Isolate intracellular core particles by centrifugation.

  • DNA Extraction: Treat the core particle fraction with Proteinase K to digest proteins. Extract the DNA using phenol:chloroform followed by ethanol precipitation.

  • Gel Electrophoresis: Separate the HBV DNA replicative intermediates on a 1.2% agarose gel.

  • Southern Blotting: Transfer the DNA to a nylon membrane.

  • Hybridization: Hybridize the membrane with a ³²P-labeled full-length HBV DNA probe.

  • Visualization: Expose the membrane to a phosphor screen and visualize using a phosphorimager.

  • Data Analysis: Quantify the band intensities for RC, DSL, and SS DNA forms to determine the reduction compared to the untreated control. NUCs are expected to strongly reduce all forms, while this compound should prevent their formation by blocking encapsidation.

This protocol outlines a study to evaluate the antiviral efficacy of this compound in Alb-uPA/SCID mice transplanted with human hepatocytes.[14][15]

In_Vivo_Workflow A 1. Transplant human hepatocytes into Alb-uPA/SCID mice B 2. Allow for liver repopulation (4-5 weeks) A->B C 3. Infect mice with HBV B->C D 4. Establish chronic infection (monitor serum HBV DNA) C->D E 5. Randomize mice into treatment groups (Vehicle, this compound, NUC, Combo) D->E F 6. Administer treatment daily (e.g., oral gavage for 5-28 days) E->F G 7. Monitor serum HBV DNA during and after treatment F->G H 8. At study end, collect liver tissue for HBcAg, HBV DNA/RNA analysis F->H

Fig 3. Workflow for an in vivo efficacy study in humanized mice.

A. Objective: To determine the in vivo antiviral activity of this compound, alone or with a NUC, on HBV viremia and intrahepatic viral markers.

B. Materials:

  • Alb-uPA/SCID mice

  • Primary human hepatocytes

  • HBV inoculum

  • This compound formulated for oral gavage (e.g., in 0.5% Tylose)[16]

  • Nucleoside analog for oral administration

  • Equipment for blood collection, animal handling, and oral gavage

  • qPCR assays for serum HBV DNA

  • Methods for liver tissue analysis (immunohistochemistry for HBcAg, qPCR for DNA/RNA)

C. Methodology:

  • Humanization and Infection: Transplant primary human hepatocytes into Alb-uPA/SCID mice.[15] After 4-5 weeks, confirm human albumin levels and infect the mice with a high-titer HBV stock.

  • Establishment of Infection: Monitor serum HBV DNA weekly to confirm the establishment of a stable, high-level viremia.

  • Treatment: Randomize mice into treatment groups. Administer compounds daily via oral gavage for a defined period (e.g., 5 to 28 days).[15][16]

  • Monitoring: Collect blood samples at regular intervals (e.g., weekly) during the treatment and post-treatment phases to monitor for viral load reduction and potential rebound.

  • Terminal Analysis: At the end of the study, sacrifice the animals and collect liver tissue.

  • Data Analysis:

    • Plot the mean log₁₀ change in serum HBV DNA over time for each group.

    • Quantify intrahepatic HBV DNA and RNA levels.

    • Perform immunohistochemistry on liver sections to assess the expression and localization of HBcAg.

Considerations for Combination Studies

The primary rationale for combining this compound with a nucleoside analog is to target two distinct viral functions, potentially leading to a more profound and durable antiviral response and a higher barrier to resistance. This compound has demonstrated full activity against NUC-resistant HBV strains in vitro.[7]

However, one in vitro study reported that combinations of this compound with tenofovir resulted in slight antagonism.[7] The mechanism for this is not fully elucidated but underscores the importance of careful dose-response matrix analysis in vitro and in vivo. It is crucial to investigate various concentrations and dosing schedules to identify regimens that may be additive or synergistic. For example, a different CpAM, NVR 3-778, has shown synergistic antiviral activity when combined with entecavir.[20] Therefore, the nature of the interaction may be specific to the compounds being tested.

Conclusion

This compound is a potent inhibitor of HBV replication that acts via a novel mechanism of misdirecting capsid assembly. Its efficacy against NUC-resistant strains makes it an attractive candidate for development. The provided protocols offer a framework for researchers to systematically evaluate its antiviral properties and explore its potential in combination therapies. Further research is essential to optimize combination strategies with nucleoside analogs to achieve a sustained virologic response and move closer to a functional cure for chronic hepatitis B.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Bay 41-4109

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo evaluation of Bay 41-4109, a potent, non-nucleosidic inhibitor of hepatitis B virus (HBV) replication. The protocols outlined below are designed for preclinical efficacy studies in established mouse models of HBV infection.

Introduction to this compound

This compound is a member of the heteroaryldihydropyrimidine (HAP) class of compounds that function as capsid assembly modulators (CAMs).[1][2][3] It exhibits potent antiviral activity by interfering with the proper formation of the viral nucleocapsid, a critical step in the HBV replication cycle.[1][4] this compound accelerates and misdirects capsid assembly, leading to the formation of non-capsid polymers and the destabilization of pre-formed capsids.[1][5] This mechanism effectively reduces viral DNA levels in both liver and plasma, as demonstrated in preclinical animal models.[5][6]

Mechanism of Action: Targeting HBV Capsid Assembly

The hepatitis B virus core protein (HBcAg) plays a pivotal role in multiple stages of the viral life cycle, including the encapsidation of pre-genomic RNA (pgRNA) and reverse transcription.[7] this compound allosterically modulates HBcAg, inducing the formation of aberrant, non-functional capsid structures.[7] This disruption prevents the formation of mature virions, thereby inhibiting the propagation of the virus.

HBV_Lifecycle_and_Bay414109_MOA cluster_host_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cccDNA cccDNA pgRNA pgRNA & mRNAs cccDNA->pgRNA Transcription pgRNA_cyto pgRNA pgRNA->pgRNA_cyto Export HBcAg HBcAg (Core Protein) Capsid Nucleocapsid Assembly HBcAg->Capsid Polymerase Viral Polymerase Polymerase->Capsid pgRNA_cyto->Capsid Mature_Virion Mature Virion Capsid->Mature_Virion Envelopment Aberrant_Capsid Aberrant Non-Capsid Polymers Capsid->Aberrant_Capsid Forms Release Release Mature_Virion->Release HBV_Virion HBV Virion Release->HBV_Virion Infects New Cell Bay414109 This compound Bay414109->Capsid Misdirects Assembly HBV_Virion->cccDNA Enters Cell & Uncoats

Caption: Mechanism of action of this compound on the HBV replication cycle.

In Vivo Efficacy Experimental Design

The following protocols describe the use of HBV-transgenic mice and humanized liver chimeric mice to assess the in vivo efficacy of this compound.

Animal Models

Two primary animal models are recommended for evaluating the in vivo efficacy of this compound:

  • HBV-Transgenic Mice: These mice have the HBV genome integrated into their own, leading to the production of viral antigens and, in some models, complete virions.[5][6] They are a valuable tool for studying compounds that interfere with HBV replication.

  • Humanized Alb-uPA/SCID Mice: These immunodeficient mice are transplanted with human hepatocytes, allowing for the study of the complete HBV life cycle, including infection and cccDNA formation, in a more physiologically relevant system.[4][8]

Experimental Workflow

The general workflow for an in vivo efficacy study is as follows:

experimental_workflow acclimatization Animal Acclimatization (1-2 weeks) grouping Randomization into Treatment Groups acclimatization->grouping pretreatment Pre-treatment Sample Collection (Baseline) grouping->pretreatment treatment Treatment Period (e.g., 28 days) pretreatment->treatment monitoring In-life Monitoring (Body weight, clinical signs) treatment->monitoring postsampling Terminal Sample Collection (Blood, Liver) treatment->postsampling analysis Sample Analysis (HBV DNA, HBcAg, etc.) postsampling->analysis data Data Analysis & Reporting analysis->data

Caption: General experimental workflow for in vivo efficacy studies.

Detailed Experimental Protocols

Preparation of this compound Formulation

Objective: To prepare a stable suspension of this compound for oral administration.

Materials:

  • This compound powder

  • Tylose (0.5% in sterile water) or other appropriate vehicle

  • Sterile water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Sterile tubes for storage

Protocol:

  • Calculate the required amount of this compound based on the desired dose and the number of animals.

  • Weigh the this compound powder accurately.

  • Prepare a 0.5% Tylose solution by dissolving Tylose in sterile water with gentle heating and stirring. Allow the solution to cool to room temperature.

  • In a mortar, add a small amount of the Tylose solution to the this compound powder to create a paste.

  • Gradually add the remaining Tylose solution while continuously triturating or homogenizing to ensure a uniform suspension.

  • Transfer the suspension to a sterile container and stir continuously on a magnetic stirrer during dosing to maintain homogeneity.

  • Prepare fresh daily or as stability data permits.

In Vivo Efficacy Study in HBV-Transgenic Mice

Objective: To evaluate the effect of this compound on HBV DNA levels in the plasma and liver of HBV-transgenic mice.

Materials:

  • HBV-transgenic mice (e.g., Lineage 1.3.32)

  • This compound suspension

  • Vehicle control (e.g., 0.5% Tylose)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Anesthesia

  • Surgical tools for tissue collection

  • Liquid nitrogen

Protocol:

  • Animal Acclimatization and Grouping:

    • Acclimatize mice for at least one week before the start of the experiment.

    • Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). A group size of 6-8 mice is recommended.

  • Pre-treatment Sampling:

    • Collect baseline blood samples via retro-orbital or tail vein bleed to determine pre-treatment HBV DNA levels.

  • Dosing:

    • Administer this compound or vehicle control orally (p.o.) via gavage twice daily (b.i.d.) for 28 days.[5][6] Doses can range from 10 to 100 mg/kg/day.

  • In-life Monitoring:

    • Monitor animal health, body weight, and any signs of toxicity daily.

  • Terminal Sample Collection:

    • Six hours after the final dose, anesthetize the mice.[5]

    • Collect a terminal blood sample via cardiac puncture.[5]

    • Perfuse the liver with sterile saline.

    • Excise the liver, weigh it, and snap-freeze portions in liquid nitrogen for subsequent analysis.[5][6] Store at -80°C.

  • Sample Analysis:

    • Plasma HBV DNA: Extract viral DNA from plasma using a commercial kit. Quantify HBV DNA levels by quantitative PCR (qPCR).

    • Liver HBV DNA: Extract total DNA from a portion of the liver. Quantify HBV DNA levels by qPCR. Normalize to a housekeeping gene to account for differences in tissue amount.

    • Liver HBcAg: Analyze liver homogenates for HBcAg levels by Western blot or ELISA.

In Vivo Efficacy Study in Humanized Alb-uPA/SCID Mice

Objective: To assess the antiviral activity of this compound in a model that supports the complete HBV life cycle.

Protocol:

  • Animal Preparation and Infection:

    • Transplant human hepatocytes into Alb-uPA/SCID mice.

    • Allow 4-5 weeks for engraftment and confirm human albumin levels in the blood.

    • Infect the mice with HBV.

  • Treatment:

    • Ten days post-infection, begin treatment with this compound (e.g., 25 mg/kg) or vehicle, administered orally for 5 days.[4][9]

  • Monitoring and Sample Collection:

    • Monitor HBV DNA levels in the serum throughout the study (e.g., at baseline, end of treatment, and during a follow-up period).

    • A rebound in viremia is expected after treatment cessation.[4]

    • At the end of the study, collect liver tissue for analysis of viral markers.

Data Presentation and Analysis

All quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: In Vitro Activity of this compound

Cell LineParameterIC₅₀ (nM)
HepG2.2.15HBV DNA Release32.6 - 53
HepG2.2.15Cytoplasmic HBcAg132
HepG2.2.15HBV Replication~202

Data compiled from multiple sources.[4][5][6][8][9]

Table 2: Example In Vivo Efficacy Data in HBV-Transgenic Mice

Treatment Group (mg/kg, b.i.d., 28 days)Mean Change in Plasma HBV DNA (log₁₀ copies/mL)Mean Liver HBV DNA (copies/μg gDNA)Mean Liver HBcAg (% of Vehicle)
Vehicle Control+0.21.5 x 10⁶100%
This compound (15 mg/kg)-1.55.0 x 10⁵40%
This compound (30 mg/kg)-2.11.2 x 10⁵15%
3TC (30 mg/kg)-1.09.8 x 10⁵95%

Illustrative data based on published findings.[3]

Table 3: Example In Vivo Efficacy in Humanized Mice

Treatment Group (25 mg/kg, 5 days)Change in Serum HBV DNA at End of Treatment (log₁₀ copies/mL)
Vehicle Control+0.5
This compound-1.0

Illustrative data based on published findings.[4][10]

Conclusion

The protocols described provide a robust framework for the in vivo evaluation of this compound. The use of appropriate animal models and analytical methods is crucial for obtaining reliable and reproducible data. These studies are essential for understanding the therapeutic potential of this compound as a novel anti-HBV agent.

References

Application Notes and Protocols: Measuring the Effect of Bay 41-4109 on Hepatitis B Virus (HBV) Covalently Closed Circular DNA (cccDNA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and quantifying the inhibitory effect of Bay 41-4109, a heteroaryldihydropyrimidine (HAP) derivative, on Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA). The protocols outlined below are intended for use by researchers and scientists in the field of virology and drug development.

Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge, with the persistence of the viral genome in the form of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes being the primary obstacle to a cure. cccDNA serves as the transcriptional template for all viral RNAs, leading to the production of viral proteins and new viral particles. Therefore, targeting cccDNA is a key strategy in the development of curative therapies for chronic hepatitis B.

This compound is a capsid assembly modulator (CAM) that has been shown to inhibit HBV replication.[1] Its primary mechanism of action involves the misdirection of capsid assembly, leading to the formation of non-capsid polymers and preventing the formation of functional nucleocapsids.[2] This disruption of capsid formation has a direct impact on the establishment of the cccDNA pool, particularly during de novo infection.[3][4][5] By interfering with the proper assembly of capsids, this compound prevents the transport of the viral relaxed circular DNA (rcDNA) genome into the nucleus, thereby inhibiting its conversion into cccDNA.[6][7]

These application notes provide detailed protocols for assessing the efficacy of this compound in reducing cccDNA levels in cell culture models, along with data presentation guidelines and visualizations to aid in the interpretation of results.

Data Presentation

The following table summarizes the quantitative effects of this compound on various aspects of HBV replication as reported in the literature. This data provides a reference for the expected efficacy of the compound.

Cell LineParameter MeasuredThis compound ConcentrationObserved EffectReference
HepG2.2.15HBV DNA release (IC50)32.6 nM50% inhibition of HBV DNA release[3]
HepG2.2.15Cytoplasmic HBcAg (IC50)132 nM50% inhibition of cytoplasmic HBcAg levels[3]
HepG2.2.15HBV DNA (IC50)~202 nM50% inhibition of HBV DNA[4][5][8]
C3AhNTCPcccDNA formation2.5 µMSignificant reduction in cccDNA levels during de novo infection[3]
HepG2-NTCPcccDNA formationTime and concentration-dependentInhibition of de novo cccDNA synthesis

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures described, the following diagrams have been generated using Graphviz (DOT language).

Mechanism of Action of this compound on cccDNA Formation

Bay414109_MoA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBV_virion HBV Virion rcDNA_capsid rcDNA-containing Capsid HBV_virion->rcDNA_capsid Uncoating HBc_dimers HBcAg Dimers rcDNA_capsid->HBc_dimers rcDNA rcDNA rcDNA_capsid->rcDNA Nuclear Import (Inhibited by this compound) HBc_dimers->rcDNA_capsid Normal Assembly misassembled_capsid Misassembled Non-capsid Polymers HBc_dimers->misassembled_capsid Misdirected Assembly Bay414109 This compound Bay414109->HBc_dimers cccDNA cccDNA rcDNA->cccDNA Conversion viral_transcription Viral Transcription cccDNA->viral_transcription viral_transcription->HBc_dimers Translation

Caption: Mechanism of this compound in inhibiting cccDNA formation.

Experimental Workflow for Measuring the Effect of this compound on cccDNA

experimental_workflow cluster_cell_culture Cell Culture & Infection cluster_analysis cccDNA Analysis start Seed HepG2-NTCP cells infect Infect cells with HBV start->infect treat Treat with this compound (various concentrations) infect->treat incubate Incubate for 3-6 days treat->incubate harvest Harvest cells incubate->harvest hirt Hirt Extraction (Isolate low molecular weight DNA) harvest->hirt qpcr qPCR for cccDNA and housekeeping gene hirt->qpcr data Data Analysis (Normalize cccDNA to cell number) qpcr->data result result data->result Quantify cccDNA reduction

Caption: Workflow for quantifying the effect of this compound on cccDNA.

Experimental Protocols

The following are detailed protocols for the key experiments involved in assessing the effect of this compound on HBV cccDNA.

Protocol 1: Cell Culture, HBV Infection, and this compound Treatment

This protocol describes the maintenance of HepG2-NTCP cells, their infection with HBV, and subsequent treatment with this compound.

Materials:

  • HepG2-NTCP cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418).

  • HBV inoculum (e.g., from HepG2.2.15 cell supernatant or concentrated patient-derived virus).

  • This compound (dissolved in DMSO to create a stock solution).

  • 6-well cell culture plates.

  • Phosphate Buffered Saline (PBS).

  • Trypsin-EDTA.

Procedure:

  • Cell Seeding: Seed HepG2-NTCP cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of infection.

  • HBV Infection:

    • The following day, remove the culture medium and wash the cells once with pre-warmed PBS.

    • Add the HBV inoculum to the cells at a desired multiplicity of infection (MOI).

    • Incubate the cells with the virus for 16-24 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment:

    • After the infection period, remove the viral inoculum and wash the cells three times with pre-warmed PBS to remove any remaining virus.

    • Add fresh culture medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., another known cccDNA inhibitor).

    • Culture the cells for 3 to 6 days, changing the medium with freshly prepared this compound every 2-3 days.

Protocol 2: Hirt Extraction for cccDNA Isolation

This protocol is for the selective extraction of low molecular weight DNA, including cccDNA, from cultured cells.[2]

Materials:

  • Hirt Lysis Buffer (0.6% SDS, 10 mM Tris-HCl pH 7.5, 10 mM EDTA).

  • Hirt Salt Solution (1.25 M NaCl).

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1).

  • Chloroform:Isoamyl Alcohol (24:1).

  • Isopropanol.

  • 70% Ethanol.

  • TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA).

  • RNase A.

Procedure:

  • Cell Lysis:

    • Wash the cells in the 6-well plate once with PBS.

    • Add 500 µL of Hirt Lysis Buffer to each well and incubate at room temperature for 20 minutes to lyse the cells.

  • Protein Precipitation:

    • Add 125 µL of Hirt Salt Solution to each well and mix gently.

    • Incubate on ice for at least 4 hours (or overnight) to precipitate high molecular weight genomic DNA and proteins.

  • Centrifugation: Scrape the viscous lysate into a microcentrifuge tube and centrifuge at 14,000 x g for 30 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the low molecular weight DNA, to a new tube.

  • Phenol-Chloroform Extraction:

    • Perform one extraction with an equal volume of phenol:chloroform:isoamyl alcohol.

    • Perform one extraction with an equal volume of chloroform:isoamyl alcohol.

  • DNA Precipitation:

    • To the aqueous phase, add an equal volume of isopropanol and incubate at -20°C for at least 1 hour to precipitate the DNA.

    • Centrifuge at 14,000 x g for 30 minutes at 4°C to pellet the DNA.

  • Washing and Resuspension:

    • Wash the DNA pellet with 70% ethanol and air dry.

    • Resuspend the DNA pellet in TE buffer containing RNase A and incubate at 37°C for 30 minutes.

Protocol 3: Quantification of cccDNA by Real-Time PCR (qPCR)

This protocol describes the quantification of the extracted cccDNA using a specific qPCR assay.

Materials:

  • Isolated cccDNA from Protocol 2.

  • Primers and probe specific for a conserved region of the HBV genome that spans the gap region of rcDNA (to specifically amplify cccDNA).

  • Primers and probe for a housekeeping gene (e.g., β-actin or GAPDH) for normalization.

  • qPCR master mix.

  • Real-time PCR instrument.

  • Plasmid standard containing the cccDNA amplicon for absolute quantification.

Procedure:

  • Reaction Setup: Prepare the qPCR reaction mix containing the master mix, primers, probe, and template DNA (the extracted cccDNA). Set up reactions for both the HBV cccDNA target and the housekeeping gene.

  • qPCR Program: Run the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40-45 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Generate a standard curve using the plasmid DNA to determine the absolute copy number of cccDNA.

    • Determine the Ct values for both the cccDNA and the housekeeping gene for each sample.

    • Normalize the cccDNA copy number to the housekeeping gene to account for variations in cell number and DNA extraction efficiency.

    • Calculate the percentage of cccDNA reduction in the this compound treated samples compared to the vehicle control.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the effect of this compound on HBV cccDNA. By following these detailed methodologies, researchers can obtain reliable and reproducible data to further elucidate the antiviral mechanism of this compound and to evaluate its potential as a component of a curative therapy for chronic hepatitis B. The misdirection of capsid assembly by this compound presents a promising strategy to prevent the formation and replenishment of the cccDNA reservoir, a critical step towards HBV eradication.

References

Troubleshooting & Optimization

Bay 41-4109 cytotoxicity and dose-response issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bay 41-4109. The information is presented in a question-and-answer format to directly address common issues encountered during experiments related to its cytotoxicity and dose-response.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, non-nucleosidic inhibitor of the human hepatitis B virus (HBV).[1][2] It is a member of the heteroaryldihydropyrimidine (HAP) class of compounds.[3] Its primary mechanism of action is to target the HBV core protein, which is essential for forming the viral capsid.[3][4] this compound acts as a capsid assembly modulator (CAM), specifically a CAM-A, meaning it induces the formation of aberrant capsid structures.[5] This process involves accelerating and misdirecting capsid assembly, leading to the formation of non-capsid polymers instead of functional nucleocapsids.[3][6] This disruption prevents the proper encapsulation of the viral genome, thereby inhibiting HBV replication.[7] At higher concentrations, it can also destabilize preformed capsids.[3]

Q2: What are the recommended concentrations for in vitro antiviral activity and what level of cytotoxicity should be expected?

The effective concentration of this compound for antiviral activity is in the nanomolar range, while cytotoxicity is typically observed at micromolar concentrations. However, these values can vary significantly depending on the cell line and experimental conditions.

Data Presentation: In Vitro Activity and Cytotoxicity of this compound

Cell LineParameterValueNotes
HepG2.2.15IC50 (HBV DNA release)32.6 nM-
HepG2.2.15IC50 (cytoplasmic HBcAg)132 nM-
HepG2.2.15IC50 (HBV replication)53 nM[1][2][8]
HepG2.2.15IC50 (HBV replication)~202 nMRacemic mixture used.[7][9]
HepG2-NTCPIC50 (HBV DNA)~0.11 µM-[10]
HepG2CC50> 5 µM-[1]
HepG2.2.15CC507 µM8-day exposure.[11]
HepG2.2.15TC5058 µM48-hour exposure.[12]
HepAD38CC5035 µM-[13]
Primary Human HepatocytesCC5035 µM-[13]
BHK-21-Signs of toxicity at 100 µM-[12]

IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration; TC50: Half-maximal toxic concentration.

Troubleshooting Guide

Q3: I am observing high cytotoxicity at concentrations where I expect to see antiviral activity. What could be the issue?

This is a common challenge. Here are several factors to consider:

  • Compound Solubility: this compound is soluble in DMSO.[8] Ensure that the final DMSO concentration in your cell culture medium is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls. Poor solubility can lead to compound precipitation and non-specific toxicity.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. As shown in the table above, the therapeutic window (ratio of CC50 to IC50) can differ. It is crucial to determine the CC50 in your specific cell line under your experimental conditions.

  • Duration of Exposure: Cytotoxicity is time-dependent. A longer incubation period can lead to increased cell death. The reported CC50 for HepG2.2.15 cells is 7 µM after 8 days, while the TC50 in the same cell line is 58 µM after only 48 hours.[11][12]

  • Contamination: Rule out any potential contamination of your cell cultures (e.g., mycoplasma) that could exacerbate cytotoxic effects.

Q4: My dose-response curve for antiviral activity is not consistent or reproducible. What should I check?

Inconsistent dose-response curves can stem from several experimental variables:

  • Assay Variability: Ensure that your method for quantifying HBV replication (e.g., qPCR for HBV DNA, ELISA for HBeAg) is optimized and validated for linearity and reproducibility.

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. Use a consistent seeding density and ensure even cell distribution in your culture plates.

  • Compound Degradation: While stable, improper storage of this compound can lead to degradation. Store the compound as a powder at -20°C for long-term stability.[1] For solutions in solvent, store at -80°C for up to two years.[1]

  • Edge Effects in Plates: In 96-well plate assays, "edge effects" can lead to variability in the outer wells. Consider not using the outermost wells for critical measurements.

Experimental Protocols & Workflows

Q5: Can you provide a standard protocol for an in vitro cytotoxicity assay for this compound?

A common method for assessing cytotoxicity is the MTT assay, which measures cellular metabolic activity.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate HepG2.2.15 cells in a 96-well plate at a density of 2 x 10³ cells per well.[1][2]

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., 0.5% DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 48 hours or up to 8 days).[1][12]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.[1][2]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well.[1][2] Mix thoroughly for 10 minutes to dissolve the formazan crystals.[1][2]

  • Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.[1][2]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the CC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Bay414109_Mechanism_of_Action cluster_HBV HBV Replication Cycle cluster_Inhibition Inhibition by this compound HBV_Core_Protein HBV Core Protein (Dimers) Capsid_Assembly Correct Capsid Assembly HBV_Core_Protein->Capsid_Assembly Misassembled_Capsid Misassembled Non-Capsid Polymers HBV_Core_Protein->Misassembled_Capsid Nucleocapsid Functional Nucleocapsid Capsid_Assembly->Nucleocapsid Capsid_Assembly->Misassembled_Capsid Inhibits Viral_Replication Viral Replication Nucleocapsid->Viral_Replication Bay414109 This compound (CAM-A) Bay414109->Misassembled_Capsid Misdirects Assembly Degradation Degradation Misassembled_Capsid->Degradation

Caption: Mechanism of this compound as an HBV Capsid Assembly Modulator.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Seed_Cells 1. Seed Cells (e.g., HepG2.2.15) Prepare_Compound 2. Prepare Serial Dilutions of this compound Treat_Cells 3. Treat Cells with Compound and Vehicle Control Prepare_Compound->Treat_Cells Incubate 4. Incubate for Defined Period Treat_Cells->Incubate Add_MTT 5. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 6. Incubate (4h) Add_MTT->Incubate_MTT Solubilize 7. Solubilize Formazan (add DMSO) Incubate_MTT->Solubilize Read_Absorbance 8. Read Absorbance (490nm) Solubilize->Read_Absorbance Calculate_Viability 9. Calculate % Viability vs. Control Read_Absorbance->Calculate_Viability Plot_Curve 10. Plot Dose-Response Curve and Determine CC50 Calculate_Viability->Plot_Curve

Caption: Experimental workflow for determining this compound cytotoxicity.

Troubleshooting_Guide cluster_cytotoxicity High Cytotoxicity Issues cluster_dose_response Inconsistent Dose-Response Issue High Cytotoxicity or Inconsistent Results Solubility Check Compound Solubility & DMSO Concentration Issue->Solubility Cell_Line Verify Cell Line Sensitivity (Determine CC50) Issue->Cell_Line Exposure_Time Consider Duration of Exposure Issue->Exposure_Time Contamination Rule out Contamination Issue->Contamination Assay_Variability Validate Assay Reproducibility Issue->Assay_Variability Seeding_Density Ensure Consistent Cell Seeding Issue->Seeding_Density Compound_Stability Check Compound Storage & Stability Issue->Compound_Stability Edge_Effects Avoid Plate Edge Effects Issue->Edge_Effects

References

Overcoming poor bioavailability of Bay 41-4109 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the poor in vivo bioavailability of Bay 41-4109.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, non-nucleosidic antiviral compound that inhibits the replication of the human hepatitis B virus (HBV).[1][2] It belongs to a class of molecules called heteroaryldihydropyrimidines (HAPs), which act as capsid assembly modulators (CAMs).[3][4] The primary mechanism of action involves targeting the HBV capsid protein (HBc).[3] this compound accelerates and misdirects the assembly of HBc dimers, leading to the formation of aberrant, non-capsid polymers instead of functional icosahedral capsids.[3][5] This process prevents the encapsulation of the viral genome, thereby inhibiting the production of new infectious virus particles.[1][3] At higher concentrations, it can also destabilize pre-formed capsids.[3]

cluster_0 Normal HBV Capsid Assembly cluster_1 Action of this compound HBc_dimer HBc Protein Dimers Correct_Assembly Correct Self-Assembly HBc_dimer->Correct_Assembly Icosahedral_Capsid Icosahedral Capsid (T=4 symmetry) Correct_Assembly->Icosahedral_Capsid pgRNA_Encapsulation pgRNA & Polymerase Encapsulation Icosahedral_Capsid->pgRNA_Encapsulation Mature_Virion Mature Virion (Infectious) pgRNA_Encapsulation->Mature_Virion Bay414109 This compound (HAP) Misdirected_Assembly Accelerated & Misdirected Assembly Bay414109->Misdirected_Assembly Aberrant_Polymers Non-Capsid Polymers & Aggregates Misdirected_Assembly->Aberrant_Polymers Inhibition Inhibition of Virion Production Aberrant_Polymers->Inhibition HBc_dimer2 HBc Protein Dimers HBc_dimer2->Misdirected_Assembly

Caption: Mechanism of action of this compound on HBV capsid assembly.

Q2: What is the reported oral bioavailability of this compound?

Pharmacokinetic studies have shown that this compound has variable and generally poor to moderate oral bioavailability depending on the species. The reported bioavailability is approximately 30% in mice and about 60% in rats and dogs.[1][2][4] This suggests that a significant portion of the orally administered drug does not reach systemic circulation.

Q3: Why is the bioavailability of this compound considered poor?

While the exact Biopharmaceutics Classification System (BCS) class is not specified in the provided results, this compound is a lipophilic compound that is often formulated as a suspension, which is typical for drugs with poor aqueous solubility.[1][6] Poor bioavailability for such compounds is often a result of dissolution rate-limited absorption in the gastrointestinal tract.[6][7]

Q4: What are the general strategies to improve the bioavailability of poorly soluble drugs like this compound?

There are several established strategies to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized into physical modifications, formulation-based approaches, and chemical modifications.[8][9] The choice of strategy depends on the specific physicochemical properties of the drug.[10]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound.

Problem 1: High variability in plasma concentrations between experimental animals.

  • Possible Cause: Inhomogeneous suspension. When using a simple aqueous suspension, the drug particles can settle over time, leading to inconsistent dosing.

  • Troubleshooting Steps:

    • Ensure Homogeneity: Vigorously vortex the suspension immediately before drawing each dose to ensure the particles are evenly distributed.

    • Particle Size Reduction: The use of micronized or nanosized drug particles can lead to more stable and uniform suspensions.[11] This increases the surface area, which can also improve the dissolution rate.[12]

    • Consider Advanced Formulations: Switching to a formulation that improves solubility, such as a solid dispersion or a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS), can provide more consistent and reproducible absorption.[8][11]

Problem 2: Very low or undetectable plasma exposure after oral dosing.

  • Possible Cause: Extremely poor dissolution and/or absorption of the compound from the GI tract. The standard suspension may not be adequate.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Ensure the test compound has not degraded.

    • Implement Formulation Enhancement: This is the most critical step. A systematic approach to selecting a better formulation is needed. Lipid-based formulations are a popular and effective approach for lipophilic drugs, as they can enhance solubility and may even facilitate lymphatic transport, bypassing first-pass metabolism.[8][12] Amorphous solid dispersions are another powerful technique to increase the dissolution rate by stabilizing the drug in a higher-energy, non-crystalline form.[11][12]

Start Start: Low/Variable In Vivo Exposure with this compound Check_Suspension Is the current formulation a simple suspension? Start->Check_Suspension Improve_Suspension Improve Suspension: 1. Micronize/nanosize API 2. Add wetting agents 3. Ensure vigorous mixing Check_Suspension->Improve_Suspension Yes Advanced_Formulation Select Advanced Formulation Strategy Check_Suspension->Advanced_Formulation No Test_Improved_Suspension Re-evaluate In Vivo PK Improve_Suspension->Test_Improved_Suspension Test_Improved_Suspension->Advanced_Formulation Still inadequate Success Success: Improved & Consistent Exposure Test_Improved_Suspension->Success Adequate Lipid_Based Lipid-Based Formulations (SEDDS, SMEDDS) Advanced_Formulation->Lipid_Based Solid_Dispersion Amorphous Solid Dispersions (Spray Drying, HME) Advanced_Formulation->Solid_Dispersion Complexation Complexation (e.g., with Cyclodextrins) Advanced_Formulation->Complexation Formulate_and_Test Formulate, Characterize, & Evaluate In Vivo PK Lipid_Based->Formulate_and_Test Solid_Dispersion->Formulate_and_Test Complexation->Formulate_and_Test Formulate_and_Test->Success

Caption: Troubleshooting workflow for poor in vivo exposure of this compound.

Data Presentation

Table 1: Summary of Reported Oral Bioavailability for this compound

SpeciesOral Bioavailability (%)Reference
Mice30%[1][2][4]
Rats~60%[1][2]
Dogs~60%[1][2]

Table 2: Overview of Selected Bioavailability Enhancement Strategies

StrategyPrincipleCommon TechniquesAdvantagesDisadvantages
Particle Size Reduction Increases surface area-to-volume ratio, enhancing dissolution rate.[11]Micronization, Jet Milling, Nanonization.[7]Simple, well-established.May not be sufficient for very insoluble compounds; potential for particle aggregation.
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymer matrix in a high-energy amorphous state.[12]Hot Melt Extrusion (HME), Spray Drying.[7][11]Significant increase in solubility and dissolution.Amorphous form can be physically unstable and revert to a crystalline state.[11]
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils and surfactants, which forms a micro/nanoemulsion in the GI tract.[8]Self-Emulsifying Drug Delivery Systems (SEDDS).[6][11]Enhances solubility and may improve permeation; can bypass first-pass metabolism.[12]Requires careful selection of excipients; potential for drug precipitation upon dilution.[6]
Complexation Forms inclusion complexes with carriers like cyclodextrins, where the hydrophobic drug is inside a hydrophilic shell.[13]Co-precipitation, Kneading Method.Improves solubility and dissolution.[7]Limited by drug size and stoichiometry of complex formation.
Prodrugs Chemical modification of the drug to a more soluble/permeable form that converts to the active drug in vivo.[10]Ester, Phosphate, or Polymer Prodrugs.[6]Can overcome multiple barriers (solubility, permeability).Requires chemical synthesis; conversion rate can be variable.

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Suspension for Murine Oral Gavage

This protocol is based on methods frequently cited in in vivo studies of this compound.[1][2]

  • Materials:

    • This compound powder

    • Tylose (hydroxyethyl cellulose) or Carboxymethylcellulose (CMC)

    • Sterile water for injection

    • Mortar and pestle (optional, for breaking up clumps)

    • Stir plate and magnetic stir bar

    • Sonicator (optional)

  • Procedure:

    • Prepare the Vehicle: Create a 0.5% (w/v) Tylose solution by slowly adding Tylose powder to sterile water while stirring continuously. Leave the solution to stir for several hours or overnight until a clear, viscous solution is formed.

    • Weigh the Drug: Accurately weigh the required amount of this compound powder based on the desired dose concentration (e.g., mg/kg) and dosing volume (e.g., 10 mL/kg).

    • Create a Paste: Place the weighed this compound powder in a small beaker or mortar. Add a very small volume of the 0.5% Tylose vehicle and triturate (grind) with a pestle or spatula to form a smooth, uniform paste. This step is crucial to break up any aggregates and ensure the particles are well-wetted.

    • Dilute the Suspension: Gradually add the remaining volume of the 0.5% Tylose vehicle to the paste while stirring continuously.

    • Homogenize: Stir the suspension vigorously for at least 30 minutes. If available, sonication can help to break down particle agglomerates and create a finer suspension.

    • Administration: Keep the suspension under continuous stirring. Immediately before drawing a dose into the gavage syringe, vortex the suspension to ensure uniformity. Administer to the animal via oral gavage.

Protocol 2: General Workflow for In Vivo Testing of a New Formulation

cluster_workflow Experimental Workflow: New Formulation Testing Step1 1. Formulation Preparation - Select strategy (e.g., SEDDS) - Prepare & characterize (particle size, etc.) Step2 2. Animal Dosing - Fasted animals (typically) - Administer formulation via oral gavage Step1->Step2 Step3 3. Blood Sampling - Collect samples at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Step2->Step3 Step4 4. Sample Processing - Isolate plasma via centrifugation - Store samples at -80°C Step3->Step4 Step5 5. Bioanalysis - Develop & validate LC-MS/MS method - Quantify this compound in plasma Step4->Step5 Step6 6. Pharmacokinetic Analysis - Calculate parameters (Cmax, Tmax, AUC) - Determine oral bioavailability Step5->Step6

Caption: General experimental workflow for in vivo pharmacokinetic testing.

References

Bay 41-4109 stability in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bay 41-4109. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, cell-permeable inhibitor of Hepatitis B Virus (HBV) replication. It belongs to the class of compounds known as heteroaryldihydropyrimidines (HAPs). Its primary mechanism of action is the allosteric modulation of the HBV core protein (HBc), which is essential for the assembly of the viral capsid. This compound binds to a hydrophobic pocket on the HBc dimer, inducing a conformational change that leads to the misassembly of the capsid. This results in the formation of non-functional, aberrant capsid-like structures that are targeted for degradation by the host cell's machinery. Specifically, the aberrant polymers are removed via STUB1-promoted, p62-mediated macroautophagy.

Q2: What are the recommended storage conditions for this compound powder and its solutions?

For optimal stability, this compound powder should be stored at -20°C. Stock solutions prepared in DMSO can be stored for varying durations depending on the temperature. It is highly recommended to prepare solutions fresh for each experiment. If storage is necessary, aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q3: How soluble is this compound in DMSO and other solvents?

This compound is soluble in DMSO at concentrations up to 100 mg/mL. It is important to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound. Its solubility in aqueous solutions like cell culture media is significantly lower.

Q4: Is this compound stable in cell culture media?

The stability of this compound in cell culture media has not been extensively reported in the literature. As with many small molecules, its stability can be affected by the components of the media, pH, temperature, and incubation time. It is recommended to perform a stability study under your specific experimental conditions. A general protocol for assessing stability is provided in the "Experimental Protocols" section.

Troubleshooting Guides

Issue 1: Inconsistent or weaker than expected antiviral activity in cell-based assays.

  • Possible Cause 1: Degradation of this compound in DMSO stock solution.

    • Troubleshooting Step: Prepare a fresh stock solution of this compound in anhydrous DMSO for each experiment. Avoid using stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles.

  • Possible Cause 2: Degradation of this compound in cell culture media.

    • Troubleshooting Step: Determine the stability of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). Refer to the "Protocol for Assessing Small Molecule Stability in Cell Culture Media" below. If significant degradation is observed, consider replenishing the compound by performing more frequent media changes.

  • Possible Cause 3: Suboptimal cell health or variability in cell line.

    • Troubleshooting Step: Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment. Regularly check for mycoplasma contamination. Use a consistent cell passage number for all experiments to minimize variability.

Issue 2: Observed cytotoxicity at effective antiviral concentrations.

  • Possible Cause 1: Off-target effects of the compound.

    • Troubleshooting Step: Perform a dose-response curve to determine the concentration range where antiviral activity is observed without significant cytotoxicity. Compare your results with published data for the specific cell line you are using. Consider using a lower concentration of this compound in combination with another antiviral agent to achieve a synergistic effect with reduced toxicity.

  • Possible Cause 2: Solvent toxicity.

    • Troubleshooting Step: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.5%). Run a vehicle control (media with the same concentration of DMSO used for the highest this compound concentration) to assess the effect of the solvent on cell viability.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationNotes
Powder-20°CUp to 3 yearsStore in a tightly sealed, light-resistant vial.
DMSO Solution-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
DMSO Solution-80°CUp to 2 yearsAliquot to avoid freeze-thaw cycles.

Table 2: Solubility of this compound

SolventSolubilityNotes
DMSOup to 100 mg/mLUse fresh, anhydrous DMSO for best results.
EthanolSparingly soluble
WaterPractically insoluble

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, light-resistant microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly and/or sonicate until the compound is completely dissolved.

    • Aliquot the stock solution into single-use, light-resistant tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol for Assessing Small Molecule Stability in Cell Culture Media
  • Materials:

    • This compound DMSO stock solution

    • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

    • Sterile tubes or plates

    • Incubator (37°C, 5% CO2)

    • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

  • Procedure:

    • Prepare a solution of this compound in the cell culture medium at the final working concentration you intend to use in your experiments.

    • Prepare a control sample of this compound in a stable solvent (e.g., DMSO or acetonitrile) at the same concentration.

    • Incubate the media solution at 37°C in a 5% CO2 incubator.

    • At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), take an aliquot of the incubated solution.

    • Immediately analyze the concentration of this compound in the aliquot using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

    • Analyze the control sample at the same time points to account for any variability in the analytical method.

    • Plot the concentration of this compound as a percentage of the initial concentration versus time to determine its stability profile.

Mandatory Visualization

Bay41_4109_Signaling_Pathway cluster_HBV_Lifecycle HBV Replication Cycle cluster_Inhibition Inhibition by this compound cluster_Degradation Cellular Degradation Pathway HBc_Dimer HBc Dimer Capsid_Assembly Capsid Assembly HBc_Dimer->Capsid_Assembly Aberrant_Assembly Aberrant Capsid Assembly HBc_Dimer->Aberrant_Assembly Mature_Capsid Mature Nucleocapsid Capsid_Assembly->Mature_Capsid Capsid_Assembly->Aberrant_Assembly Viral_Replication Viral Replication Mature_Capsid->Viral_Replication Bay41_4109 This compound Bay41_4109->HBc_Dimer Aberrant_Polymers Aberrant Polymers Aberrant_Assembly->Aberrant_Polymers STUB1 STUB1 Aberrant_Polymers->STUB1 p62 p62 STUB1->p62 Autophagy Macroautophagy p62->Autophagy Lysosome Lysosomal Degradation Autophagy->Lysosome

Caption: Mechanism of action of this compound.

Troubleshooting inconsistent results with Bay 41-4109

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Bay 41-4109, a potent, non-nucleosidic inhibitor of Hepatitis B Virus (HBV) replication.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a heteroaryldihydropyrimidine (HAP) that functions as a capsid assembly modulator (CAM).[1] It targets the HBV core protein and induces the formation of aberrant, non-capsid polymers, thereby preventing the correct assembly of viral nucleocapsids.[2][3] This misdirection of capsid assembly ultimately inhibits HBV replication.[2][4] At lower concentrations, it can stabilize preformed capsids, but at higher ratios, it destabilizes them to form non-capsid polymers.[2][5]

Q2: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound for HBV DNA replication is approximately 53 nM.[6][7][8] In HepG2.2.15 cells, it has been shown to inhibit HBV DNA release with an IC50 of 32.6 nM and the cytoplasmic HBcAg level with an IC50 of 132 nM.[6][8] However, values can vary depending on the experimental setup and cell line used. For instance, in another study using HepG2.2.15 cells, the IC50 for a racemic mixture was reported to be around 202 nM.[9]

Q3: Is this compound cytotoxic?

Yes, this compound can exhibit cytotoxicity at higher concentrations. In HepG2.2.15 cells, the 50% cytotoxic concentration (TC50) has been reported to be 58 µM after 48 hours of treatment.[10] It is crucial to determine the optimal concentration that balances antiviral efficacy with minimal cytotoxicity in your specific experimental system.

Q4: What is the recommended solvent and storage for this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO).[7] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years. In solvent, it can be stored at -80°C for up to 2 years.[6] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solutions.[7] Note that moisture-absorbing DMSO can reduce its solubility.[7]

Troubleshooting Inconsistent Results

Q5: My IC50 values for this compound are inconsistent between experiments. What could be the cause?

Inconsistent IC50 values can arise from several factors:

  • Compound Solubility and Stability: Ensure that this compound is fully dissolved in fresh, high-quality DMSO.[7] Poor solubility can lead to inaccurate concentrations. Avoid repeated freeze-thaw cycles of stock solutions.[7]

  • Cell Health and Density: Variations in cell health, passage number, and seeding density can significantly impact experimental outcomes. Maintain consistent cell culture practices.

  • HBV Genotype Differences: Different HBV genotypes may exhibit varying sensitivity to this compound.[10] If using different viral strains, this could be a source of variability.

  • Racemic Mixture vs. Enantiomers: this compound is a racemic mixture, and it has been reported that the (-)R-enantiomer is the active component against HBV.[9][11] The exact ratio of enantiomers in your compound batch could influence its potency.

Q6: I am observing higher-than-expected cytotoxicity in my cell-based assays. How can I mitigate this?

  • Optimize Concentration: Perform a dose-response curve to determine the therapeutic window of this compound in your specific cell line. It's possible your effective concentration is too close to the cytotoxic concentration.

  • Treatment Duration: The duration of exposure to the compound can influence cytotoxicity. Consider shorter treatment periods if your experimental design allows.

  • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.5%).

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical compounds. The reported TC50 of 58 µM in HepG2.2.15 cells may not be applicable to all cell types.[10]

Q7: My capsid assembly assay is not showing the expected formation of aberrant polymers. What should I check?

  • Compound Concentration: The effect of this compound on capsid assembly is concentration-dependent.[2][5] At low ratios of compound to HBV core protein dimers, it can stabilize capsids, while higher ratios are needed to induce the formation of non-capsid polymers.[2][5] Ensure you are using a sufficiently high concentration.

  • Protein Quality: The purity and folding state of the recombinant HBV core protein are critical for in vitro assembly assays. Ensure your protein is properly purified and active.

  • Assay Conditions: Factors such as buffer composition, pH, and temperature can influence capsid assembly kinetics.[12] Optimize these conditions for your specific assay.

  • Detection Method: The method used to detect capsid formation (e.g., native agarose gel electrophoresis, electron microscopy) may have different sensitivities for detecting aberrant polymers versus properly formed capsids.[3][10]

Data Summary

ParameterCell LineValueReference
IC50 (HBV DNA) -53 nM[6][7][8]
IC50 (HBV DNA release) HepG2.2.1532.6 nM[6][8]
IC50 (cytoplasmic HBcAg) HepG2.2.15132 nM[6][8]
IC50 (racemic mixture) HepG2.2.15~202 nM[9]
TC50 (48h) HepG2.2.1558 µM[10]

Experimental Protocols

Detailed Methodology for Cellular Antiviral Assay

This protocol is a general guideline based on published methods.[6][8][9][11]

  • Cell Seeding: Plate HepG2.2.15 cells at a density of 2×10³ cells per well in a 96-well plate.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and below 0.5%.

  • Treatment: After cell adherence (typically 24 hours), replace the medium with the prepared dilutions of this compound. Include appropriate controls (e.g., vehicle control, positive control inhibitor).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 5-8 days), changing the medium with fresh compound every 2-3 days.

  • Quantification of HBV DNA:

    • Extracellular HBV DNA: Collect the cell culture supernatant at the end of the treatment period. Extract viral DNA and quantify using quantitative PCR (qPCR).

    • Intracellular HBV DNA: Lyse the cells and extract total DNA. Perform Southern blot analysis or qPCR to quantify intracellular HBV DNA.

  • Cytotoxicity Assay (e.g., MTT assay):

    • After the treatment period, add MTT solution (5 g/L) to each well and incubate for 4 hours at 37°C.

    • Add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using an ELISA reader.

Visualizations

Bay414109_Mechanism cluster_HBV HBV Replication Cycle cluster_Inhibition Inhibition by this compound HBV_Core_Dimers HBV Core Protein (Dimers) Capsid_Assembly Normal Capsid Assembly HBV_Core_Dimers->Capsid_Assembly Misdirected_Assembly Misdirected Assembly HBV_Core_Dimers->Misdirected_Assembly Nucleocapsid Mature Nucleocapsid (contains pgRNA) Capsid_Assembly->Nucleocapsid Virion_Release Virion Release Nucleocapsid->Virion_Release Bay414109 This compound Bay414109->Misdirected_Assembly Aberrant_Polymers Aberrant Non-Capsid Polymers Misdirected_Assembly->Aberrant_Polymers Degradation Degradation of Core Protein Aberrant_Polymers->Degradation

Caption: Mechanism of action of this compound on HBV capsid assembly.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., HepG2.2.15) start->cell_culture treatment 2. Treatment with This compound Dilutions cell_culture->treatment incubation 3. Incubation (5-8 days) treatment->incubation analysis 4. Analysis incubation->analysis dna_quant Quantify HBV DNA (qPCR / Southern Blot) analysis->dna_quant Antiviral Efficacy cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) analysis->cytotoxicity Toxicity capsid_assay Capsid Assembly Assay (Native Gel / EM) analysis->capsid_assay Mechanism data_analysis 5. Data Analysis (IC50 / TC50 Calculation) dna_quant->data_analysis cytotoxicity->data_analysis capsid_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating this compound.

Troubleshooting_Tree cluster_ic50 cluster_cyto cluster_assay start Inconsistent Results? issue_type What is the primary issue? start->issue_type ic50_var IC50 Variability issue_type->ic50_var IC50 high_cyto High Cytotoxicity issue_type->high_cyto Cytotoxicity assay_fail Assay Failure issue_type->assay_fail Capsid Assay check_solubility Check Compound Solubility & Storage ic50_var->check_solubility check_cells Verify Cell Health & Density ic50_var->check_cells check_genotype Consider HBV Genotype ic50_var->check_genotype optimize_conc Optimize Concentration & Duration high_cyto->optimize_conc check_solvent Check Solvent Concentration high_cyto->check_solvent check_conc Verify Compound Concentration assay_fail->check_conc check_protein Assess Protein Quality assay_fail->check_protein check_conditions Optimize Assay Conditions assay_fail->check_conditions

Caption: Troubleshooting decision tree for common issues with this compound.

References

Technical Support Center: Bay 41-4109 & HBV Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the Hepatitis B Virus (HBV) capsid assembly modulator, Bay 41-4109, and its associated resistance mutations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a member of the heteroaryldihydropyrimidine (HAP) class of molecules and functions as a Capsid Assembly Modulator (CAM).[1][2] It binds to a hydrophobic pocket at the interface between HBV core protein (Cp) dimers.[1][3] This binding event alters the kinetics and thermodynamics of capsid assembly, leading to the formation of aberrant, non-functional capsid structures instead of proper viral nucleocapsids.[2][4][5] This misdirection of assembly ultimately inhibits the production of infectious HBV particles.[2] Some studies also suggest that this compound can induce the degradation of the core protein.[1]

Q2: Which mutations in the HBV core protein are known to confer resistance to this compound?

A2: Several mutations within the HBV core protein, specifically in the region of the this compound binding pocket, have been identified to confer resistance. The most well-characterized resistance mutations include substitutions at amino acid positions 29, 33, 109, and 118.[6][7]

Q3: How significant is the resistance conferred by these mutations?

A3: The level of resistance, measured as a fold-change in the half-maximal effective concentration (EC50), varies depending on the specific mutation. For instance, the T33N mutation has been shown to cause a significant 46-fold increase in the EC50 for this compound, while mutations like D29G and Y118F result in more moderate 6-fold and 9-fold increases, respectively.[7] The T109I mutation has also been reported to confer significant resistance.[6]

Q4: Can this compound be effective against HBV that is resistant to nucleos(t)ide analogs (NAs)?

A4: Yes, due to its different mechanism of action targeting the viral capsid instead of the viral polymerase, this compound is generally effective against HBV strains that have developed resistance to NAs like lamivudine and adefovir.

Q5: Are there any known off-target effects of this compound in cell culture experiments?

A5: While this compound is a specific inhibitor of HBV capsid assembly, high concentrations have been associated with cytotoxicity in some cell lines.[8][9] It is crucial to determine the 50% cytotoxic concentration (CC50) in the specific cell line being used to ensure that observed antiviral effects are not due to general toxicity.

Quantitative Data Summary

The following table summarizes the reported fold-changes in EC50 values for known this compound resistance mutations in the HBV core protein.

MutationAmino Acid ChangeFold-Change in EC50 vs. Wild-TypeReference
D29GAspartic Acid to Glycine6[7]
T33NThreonine to Asparagine46[7]
Y118FTyrosine to Phenylalanine9[7]
T109IThreonine to Isoleucine21[10]
T109MThreonine to Methionine3.7[10]

Experimental Protocols & Troubleshooting

This section provides detailed methodologies for key experiments and troubleshooting guides for common issues that may arise.

Diagram: Workflow for Identifying this compound Resistance

G cluster_0 In Vitro Selection cluster_1 Genotypic Analysis cluster_2 Phenotypic Analysis A HBV-replicating cell line B Culture with increasing concentrations of this compound A->B C Monitor for viral rebound B->C D Isolate viral DNA from supernatant C->D E PCR amplify and sequence the Core protein gene D->E F Identify mutations compared to wild-type sequence E->F G Site-directed mutagenesis to introduce identified mutations into an HBV replicon plasmid F->G H Transfect plasmids into hepatoma cells G->H I Perform drug susceptibility assay with this compound H->I J Calculate EC50 and fold-resistance I->J

Caption: Workflow for in vitro selection and characterization of this compound resistance mutations.

HBV Drug Susceptibility Assay using Southern Blot

This protocol is designed to determine the EC50 of this compound against wild-type and mutant HBV.

Methodology:

  • Cell Seeding: Plate a human hepatoma cell line that supports HBV replication (e.g., HepG2.2.15 or transfected Huh7 cells) in 6-well plates.

  • Transfection (if applicable): For transient assays, transfect cells with a plasmid containing the wild-type or mutant HBV genome.

  • Drug Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include a DMSO-only control.

  • Incubation: Incubate the cells for 4-5 days, replacing the drug-containing medium every 2 days.

  • Cell Lysis and DNA Extraction:

    • Wash cells with PBS and lyse with a lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM NaCl, 0.5% NP-40).

    • Centrifuge to pellet cell debris and collect the supernatant containing cytoplasmic HBV core particles.

  • Nuclease Treatment: Treat the cytoplasmic lysate with DNase I to digest any transfected plasmid DNA.

  • Proteinase K Digestion: Stop the DNase reaction with EDTA and digest proteins with Proteinase K in the presence of SDS.

  • DNA Purification: Extract the HBV DNA using phenol-chloroform extraction followed by ethanol precipitation.

  • Southern Blot Analysis:

    • Resuspend the DNA pellet in TE buffer and separate on a 1.2% agarose gel.

    • Transfer the DNA to a nylon membrane.

    • Hybridize the membrane with a 32P-labeled full-length HBV DNA probe.

    • Wash the membrane and expose it to a phosphor screen.

  • Quantification and Analysis:

    • Quantify the signal intensity of the HBV replicative intermediates (relaxed circular and double-stranded linear DNA).

    • Plot the percentage of viral replication inhibition against the drug concentration and determine the EC50 value using non-linear regression analysis.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
No or weak HBV DNA signal in all lanes - Low transfection efficiency.- Inefficient DNA extraction.- Problem with probe labeling or hybridization.- Optimize transfection protocol.- Verify DNA extraction with a positive control.- Check the specific activity of the probe and optimize hybridization conditions.
High background on Southern blot - Incomplete washing of the membrane.- Non-specific binding of the probe.- Increase the stringency of the post-hybridization washes.- Include blocking agents in the pre-hybridization and hybridization buffers.
Inconsistent EC50 values between experiments - Variation in cell seeding density.- Inconsistent drug concentrations.- Cell passage number affecting susceptibility.- Ensure consistent cell numbers are plated for each experiment.- Prepare fresh drug dilutions for each experiment.- Use cells within a defined passage number range.
Native Agarose Gel Electrophoresis for HBV Capsid Analysis

This assay is used to analyze the effect of this compound on HBV capsid formation.

Methodology:

  • Sample Preparation: Prepare cytoplasmic lysates from HBV-replicating cells treated with or without this compound as described in the drug susceptibility assay (up to step 5).

  • Agarose Gel Electrophoresis:

    • Prepare a 1% native agarose gel in TBE buffer.

    • Mix the cytoplasmic lysate with a native gel loading buffer.

    • Run the gel at a constant voltage at 4°C.

  • Western Blotting:

    • Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate with a primary antibody against the HBV core protein.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Smearing of capsid bands - Protein degradation.- Overloading of the sample.- Add protease inhibitors to the lysis buffer.- Titrate the amount of lysate loaded onto the gel.
No capsid signal - Low level of core protein expression.- Inefficient transfer of high molecular weight capsids.- Confirm core protein expression by SDS-PAGE and Western blot.- Optimize the transfer conditions (e.g., extend transfer time, use a wet transfer system).
Unexpected band sizes - Formation of aberrant capsid structures or aggregates induced by this compound.- This may be an expected result of this compound treatment. Compare with untreated controls and consider electron microscopy for further characterization.

Mechanism of Action and Resistance Pathway

Diagram: this compound Mechanism and Resistance

G cluster_0 Normal HBV Capsid Assembly cluster_1 This compound Action cluster_2 Resistance Mechanism A HBV Core Protein (Cp) Dimers B Self-Assembly A->B G Binds to Cp Dimer-Dimer Interface Pocket A->G C Icosahedral Nucleocapsid (T=4 symmetry) B->C D Encapsidation of pgRNA and Polymerase C->D E Mature Infectious Virion D->E F This compound F->G H Misdirected Assembly G->H M Reduced this compound Binding Affinity G->M I Aberrant Non-Capsid Polymers H->I J Inhibition of Virion Production I->J K Mutations in Core Protein (e.g., T33N, Y118F, T109I) L Altered Binding Pocket Conformation K->L L->M N Restoration of Normal Capsid Assembly M->N N->C

Caption: Mechanism of this compound action and the pathway of resistance development.

References

Technical Support Center: Optimizing the Therapeutic Index of Bay 41-4109 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the therapeutic index of Bay 41-4109 and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and its analogs?

This compound is a heteroaryldihydropyrimidine (HAP) that functions as a capsid assembly modulator (CAM).[1][2] It targets the hepatitis B virus (HBV) core protein, inducing aberrant capsid assembly and forming non-capsid polymers, which ultimately inhibits viral replication.[1][3][4] This mechanism is distinct from that of nucleoside/nucleotide analogs that target the viral polymerase.[5] Some analogs, classified as CAM-A, like this compound, induce the formation of aberrant capsid structures.[6] Others, known as CAM-N, promote the assembly of morphologically normal but empty capsids.[6]

Q2: How can we improve the therapeutic index of our this compound analog?

Improving the therapeutic index involves increasing a compound's efficacy while decreasing its toxicity. For this compound analogs, this can be approached through structural modifications. For instance, the analog GLS4 was developed from this compound and has shown to be more potent and less toxic.[5][7] Structural modifications, such as adding a morpholino group, have been shown to enhance interactions with the core protein, leading to improved antiviral activity.[8]

Q3: We are observing high cytotoxicity with our lead compound. What are the potential causes and solutions?

High cytotoxicity is a common hurdle in drug development.[9]

  • Off-target effects: The compound may be interacting with cellular proteins other than the intended viral target. Consider performing a broader kinase or receptor profiling to identify potential off-target interactions.

  • Compound solubility and aggregation: Poorly soluble compounds can form aggregates that are toxic to cells. Ensure your compound is fully dissolved in the assay medium. You may need to optimize the formulation using solubilizing agents, though these should be tested for their own toxicity first.

  • Mitochondrial toxicity: Some compounds can interfere with mitochondrial function, leading to cell death. Assays that measure mitochondrial membrane potential or oxygen consumption can help assess this.

  • Reactive metabolites: The compound may be metabolized into toxic byproducts. In vitro metabolism studies using liver microsomes can help identify potentially toxic metabolites.

Q4: Our analog shows lower than expected antiviral activity. What troubleshooting steps can we take?

Several factors can contribute to low antiviral activity:

  • Assay sensitivity: Ensure your antiviral assay is sensitive enough to detect the expected level of inhibition. This includes optimizing the viral inoculum, incubation time, and the method of viral quantification (e.g., qPCR).

  • Compound stability: The compound may be unstable in the cell culture medium. You can assess its stability over the course of the experiment using techniques like HPLC.

  • Cell permeability: The compound may not be efficiently entering the cells. Cellular uptake assays can be performed to investigate this.

  • Drug resistance: Although this compound is active against some nucleoside-resistant HBV mutants, resistance-conferring mutations in the core protein can arise.[10] Sequencing the viral genome from non-responsive cultures can identify potential resistance mutations.[11]

Troubleshooting Guides

Problem: Inconsistent results in the antiviral efficacy assay.
Possible Cause Troubleshooting Step
Variability in cell health and density Ensure consistent cell seeding density and monitor cell viability throughout the experiment. Only use cells within a specific passage number range.
Inconsistent viral inoculum Prepare and aliquot a large batch of virus stock to be used for all experiments. Titer each batch carefully before use.
Compound precipitation Visually inspect the wells for any signs of compound precipitation. Test the solubility of the compound in the assay medium at the highest concentration used.
Pipetting errors Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handlers for high-throughput screening.
Problem: High background signal in the cytotoxicity assay.
Possible Cause Troubleshooting Step
Interference with the assay reagent Some compounds can directly react with the viability dye (e.g., MTT, resazurin). Run a control plate with the compound in cell-free medium to check for interference.
Contamination Check for microbial contamination in the cell cultures, which can affect the viability readouts.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for the cell line being used.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its notable analogs.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound and Analogs

CompoundCell LineIC50 (nM)CC50 (µM)Therapeutic Index (CC50/IC50)Reference
This compound HepG2.2.1553> 5> 94[12]
HepG2.2.1512035292[7][8]
HepG2.2.15202--[13][14]
HepAD38-35-[7]
GLS4 HepAD38-26-[7]
Primary Human Hepatocytes-115-[7]
NVR-010-001-E2 HepG2.2.1511--[8]
This compound-IE ((+) S enantiomer) HepG2.2.15> 30,000--[8]

Table 2: Pharmacokinetic Parameters of this compound and GLS4

CompoundSpeciesBioavailability (%)Reference
This compound Mouse30[12][15]
Rat~60[12][15]
Dog~60[12][15]
GLS4 Mouse25.5[7]

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess the cytotoxicity of the compounds.

  • Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 5-8 days at 37°C in a humidified CO2 incubator.[12]

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

HBV DNA Replication Assay (qPCR)

This protocol is used to determine the antiviral efficacy of the compounds.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for 8 days, changing the medium with fresh compound every 2 days.[12]

  • DNA Extraction: After incubation, lyse the cells and extract the cytoplasmic HBV DNA using a commercial DNA extraction kit.

  • Real-Time PCR: Perform real-time PCR using primers and a probe specific for the HBV genome. Include a standard curve of known HBV DNA concentrations to quantify the viral DNA.

  • Data Analysis: Calculate the percentage of HBV DNA reduction relative to the vehicle control and determine the IC50 value.[12]

Visualizations

HBV_Capsid_Assembly_Pathway cluster_virus HBV Life Cycle cluster_drug Mechanism of this compound Analogs Core_Protein_Dimers HBV Core Protein (Cp Dimers) Capsid_Assembly Capsid Assembly Core_Protein_Dimers->Capsid_Assembly pgRNA pregenomic RNA (pgRNA) pgRNA->Capsid_Assembly Polymerase Viral Polymerase Polymerase->Capsid_Assembly Mature_Capsid Mature Nucleocapsid (contains rcDNA) Capsid_Assembly->Mature_Capsid Aberrant_Assembly Aberrant, Non-Capsid Polymer Formation Capsid_Assembly->Aberrant_Assembly Targeted by This compound Virion_Release Virion Release Mature_Capsid->Virion_Release Bay414109 This compound (CAM-A) Bay414109->Aberrant_Assembly misdirects Inhibition Inhibition of Viral Replication Aberrant_Assembly->Inhibition Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (for selected leads) Start Start: Synthesize Analogs Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Efficacy Antiviral Efficacy Assay (e.g., qPCR for HBV DNA) Start->Efficacy Data_Analysis Data Analysis: Calculate CC50 & IC50 Cytotoxicity->Data_Analysis Efficacy->Data_Analysis TI_Calculation Calculate Therapeutic Index (TI = CC50 / IC50) Data_Analysis->TI_Calculation Lead_Selection Lead Compound Selection TI_Calculation->Lead_Selection PK_Studies Pharmacokinetic Studies Lead_Selection->PK_Studies Advance to In Vivo In_Vivo_Efficacy In Vivo Efficacy (e.g., HBV transgenic mice) PK_Studies->In_Vivo_Efficacy Toxicity_Studies In Vivo Toxicity Studies PK_Studies->Toxicity_Studies Final_Candidate Preclinical Candidate In_Vivo_Efficacy->Final_Candidate Toxicity_Studies->Final_Candidate

References

Technical Support Center: Bay 41-4109-Induced Hepatotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing Bay 41-4109-induced hepatotoxicity in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of this compound-induced hepatotoxicity?

A1: The primary proposed mechanism of this compound-induced hepatotoxicity is linked to mitochondrial dysfunction and disruption of fatty acid metabolism.[1] An integrated metabonomics study in rats treated with this compound revealed biochemical changes indicative of a fatty acid metabolism disorder and mitochondrial impairment, which are thought to contribute to its liver toxicity.[1]

Q2: At what doses has hepatotoxicity with this compound been observed in animal models?

A2: Hepatotoxicity with this compound is generally observed at higher doses. In rats, changes related to hepatotoxicity were noted at doses of 100 mg/kg/day and higher.[2][3] Antiviral efficacy studies in mice have used doses up to 60 mg/kg/day without reporting significant toxicity, suggesting the therapeutic window and toxicity threshold are dose and species-dependent.[4][5]

Q3: What are the typical biochemical markers to assess this compound-induced hepatotoxicity?

A3: Standard serum biomarkers for drug-induced liver injury are recommended for monitoring this compound-induced hepatotoxicity. These include:

  • Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST) for hepatocellular injury.[6][7]

  • Alkaline phosphatase (ALP) and Total bilirubin (Tbili) for cholestatic injury.[6][7]

  • Serum bile acids (SBA) can also provide sensitive and specific information on liver dysfunction.[6][8]

Q4: What histopathological findings are associated with drug-induced liver injury?

A4: Histopathological evaluation of liver tissue is crucial for characterizing the nature and severity of hepatotoxicity. Common findings in drug-induced liver injury include hepatocellular necrosis, degeneration, inflammation, cholestasis, and steatosis (fatty liver).[3][9] For this compound, given its proposed mechanism, evidence of lipid accumulation and mitochondrial damage should be specifically investigated.

Q5: How should this compound be formulated for oral administration in rodent studies?

A5: this compound can be formulated as a suspension for oral gavage. A common vehicle used in published studies is 0.5% Tylose.[10][11] Another study describes dissolving it in a solution of 0.5% Tylose and 1% ethanol.[12]

Troubleshooting Guides

Issue 1: High Variability in Hepatotoxicity Markers
  • Problem: Significant variation in serum biomarker levels (e.g., ALT, AST) is observed between animals in the same treatment group.

  • Possible Causes & Solutions:

    • Animal-related factors: Genetic differences within outbred stocks, underlying health status, and stress can all contribute to variability.[13][14]

      • Solution: Use inbred strains of mice or rats if possible. Ensure all animals are of a similar age and weight and are acclimatized to the facility and handling procedures before the study begins.

    • Dosing inaccuracies: Improper gavage technique can lead to inconsistent dosing or aspiration.

      • Solution: Ensure all personnel are properly trained in oral gavage techniques. Verify the concentration and homogeneity of the this compound suspension before each use.

    • Sample collection and processing: Hemolysis of blood samples can falsely elevate AST levels. The timing of sample collection relative to dosing can also impact biomarker levels.

      • Solution: Standardize the timing of blood collection. Use proper phlebotomy techniques to minimize hemolysis and process samples promptly.

Issue 2: Unexpected Animal Mortality
  • Problem: Animals in the high-dose groups are dying unexpectedly before the scheduled study endpoint.

  • Possible Causes & Solutions:

    • Exceeding the Maximum Tolerated Dose (MTD): The selected high dose may be too toxic.[15]

      • Solution: Conduct a dose-range finding study to determine the MTD of this compound in the specific animal model and strain being used. If mortality occurs, consider reducing the dose or the duration of treatment.[15]

    • Vehicle toxicity: While uncommon with standard vehicles like Tylose, the vehicle should not be ruled out as a contributing factor.

      • Solution: Always include a vehicle-only control group to assess any effects of the formulation itself.

    • Animal stress: Excessive handling or stressful procedures can exacerbate toxicity.

      • Solution: Minimize animal handling and combine procedures where possible. Ensure animals are housed in a low-stress environment.

Issue 3: Discrepancy Between Biomarker Data and Histopathology
  • Problem: Elevated serum ALT/AST levels are observed, but histopathological examination of the liver shows minimal to no damage, or vice versa.

  • Possible Causes & Solutions:

    • Timing of assessment: Biomarker elevation can be transient and may peak before significant morphological changes are apparent. Conversely, some histological changes may be adaptive and not result in significant enzyme release.[6]

      • Solution: Implement serial blood sampling to capture the kinetics of biomarker release. Correlate findings with the time of necropsy and tissue collection.

    • Extrahepatic source of enzymes: Elevated AST can also originate from muscle or cardiac tissue.[16]

      • Solution: Measure other markers of muscle damage, such as creatine kinase (CK), to rule out extrahepatic sources of AST.

    • Nature of the injury: The injury may be primarily functional (e.g., mitochondrial dysfunction) without causing overt necrosis detectable by standard H&E staining.

      • Solution: In addition to standard histopathology, consider specialized staining (e.g., Oil Red O for lipids) or electron microscopy to investigate for ultrastructural changes in mitochondria.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssayEndpointThis compound ConcentrationResultReference
Primary Human HepatocytesCell ViabilityCC5035 µM-[4]
HepAD38Cell ViabilityCC5035 µM-[4]
HepG2.2.15MTT AssayTC5058 µM-[1]
HepG2.2.15Cell ViabilityIC50202 nMNo observed cell toxicity[2][12]

CC50: 50% cytotoxic concentration; TC50: 50% toxic concentration; IC50: 50% inhibitory concentration. Note that the IC50 value refers to antiviral activity, with the study noting no cytotoxicity at effective concentrations.

Table 2: In Vivo Dosing of this compound in Rodent Models

Animal ModelDosing RegimenDurationObserved EffectReference
HBV-Transgenic Mice3 to 30 mg/kg, p.o., b.i.d or t.i.dUp to 28 daysDose-dependent reduction in viral DNA[17]
Humanized Alb-uPA/SCID Mice25 mg/kg, p.o., b.i.d5 daysReduction in HBV viremia[11]
Nude Mice with HepAD38 Tumors60 mg/kg/day, p.o.14 daysSuppression of virus DNA[4]
Rats≥100 mg/kg/dayNot specifiedHepatotoxicity[2][3]
HBV Transgenic Mice10 mg/kg, i.p., b.i.d30 daysReduction in serum HBV DNA[18]

p.o.: per os (oral administration); b.i.d.: twice a day; t.i.d.: three times a day; i.p.: intraperitoneal.

Experimental Protocols

Protocol 1: Induction of Hepatotoxicity with this compound in Mice

This protocol is a synthesized model based on available data and general toxicological practices. A pilot study is strongly recommended to determine the optimal dose and time course for the specific research question and animal strain.

  • Animal Model: Male C57BL/6 or BALB/c mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

  • Grouping:

    • Group 1: Vehicle control (e.g., 0.5% Tylose in water), n=8

    • Group 2: Low-dose this compound (e.g., 50 mg/kg), n=8

    • Group 3: High-dose this compound (e.g., 100 mg/kg or higher, based on a pilot study), n=8

  • Drug Formulation: Prepare a homogenous suspension of this compound in the vehicle.

  • Administration: Administer this compound or vehicle via oral gavage once daily for 3-7 days.

  • Monitoring:

    • Monitor animal body weight and clinical signs of toxicity daily.

    • Collect blood via tail vein or retro-orbital sinus at baseline and at selected time points (e.g., 24, 48, 72 hours) for serum biomarker analysis (ALT, AST, ALP, Tbili).

  • Termination and Sample Collection:

    • At the end of the treatment period (e.g., 24 hours after the last dose), euthanize animals.

    • Collect terminal blood via cardiac puncture for final biomarker analysis.

    • Perfuse the liver with saline, then excise and weigh it.

    • Fix a portion of the liver in 10% neutral buffered formalin for histopathological analysis.

    • Snap-freeze another portion in liquid nitrogen for molecular or biochemical assays (e.g., mitochondrial function, fatty acid oxidation).

Protocol 2: Assessment of Mitochondrial Respiration in Isolated Liver Mitochondria

This protocol is adapted from standard methods for assessing mitochondrial function.[2][17][19][20]

  • Mitochondria Isolation:

    • Excise the liver from a euthanized animal and place it in ice-cold isolation buffer.

    • Mince the liver and homogenize it using a Dounce homogenizer.

    • Isolate mitochondria via differential centrifugation.[20]

    • Determine the mitochondrial protein concentration using a standard assay (e.g., BCA).

  • Respirometry:

    • Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) or a microplate-based system (e.g., Seahorse XF Analyzer).

    • Add isolated mitochondria (e.g., 0.05-0.1 mg/mL) to the respiration medium in the chamber.

    • Measure oxygen consumption rates using a substrate-uncoupler-inhibitor titration (SUIT) protocol to assess different parts of the electron transport chain. A typical sequence might include:

      • State 2 respiration: Addition of substrates for Complex I (e.g., pyruvate, glutamate, malate) or Complex II (e.g., succinate in the presence of rotenone).

      • State 3 respiration: Addition of ADP to stimulate ATP synthesis.

      • State 4o respiration: Addition of oligomycin to inhibit ATP synthase.

      • Uncoupled respiration (maximal electron transport system capacity): Titration of a protonophore uncoupler like FCCP.

      • Inhibition: Addition of inhibitors like rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to terminate respiration.

  • Data Analysis: Calculate respiratory control ratio (RCR = State 3 / State 4o) and other parameters to assess mitochondrial coupling and function.

Protocol 3: Measurement of Fatty Acid Oxidation in Hepatocytes

This protocol is based on established methods using radiolabeled substrates.[1][21][22][23]

  • Hepatocyte Isolation: Isolate primary hepatocytes from treated and control animals using a two-step collagenase perfusion method.

  • Assay:

    • Incubate freshly isolated hepatocytes in a medium containing [1-¹⁴C]-palmitic acid complexed to BSA.

    • After a defined incubation period (e.g., 30-60 minutes) at 37°C, stop the reaction by adding perchloric acid.

    • Separate the radiolabeled acid-soluble metabolites (ASMs), which are the products of β-oxidation, from the un-oxidized palmitate.

    • Quantify the radioactivity in the ASM fraction using a scintillation counter.

  • Data Analysis: Normalize the rate of fatty acid oxidation to the total protein content of the hepatocyte sample.

Visualizations

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Analysis acclimatization Animal Acclimatization (1 week) grouping Animal Grouping (Control, Low Dose, High Dose) acclimatization->grouping formulation This compound Formulation (0.5% Tylose) dosing Daily Oral Gavage (3-7 days) formulation->dosing grouping->dosing monitoring Daily Monitoring (Weight, Clinical Signs) dosing->monitoring blood_sampling Serial Blood Sampling (Biomarkers) dosing->blood_sampling necropsy Necropsy & Tissue Collection dosing->necropsy serum_analysis Serum Biomarker Analysis (ALT, AST, ALP, Tbili) necropsy->serum_analysis histopathology Histopathology (H&E, Oil Red O) necropsy->histopathology functional_assays Functional Assays (Mitochondria, FAO) necropsy->functional_assays

Caption: Experimental workflow for assessing this compound-induced hepatotoxicity.

Signaling_Pathway Bay414109 This compound (High Dose) Mitochondria Mitochondria Bay414109->Mitochondria Impairs Function FAO Fatty Acid β-Oxidation Mitochondria->FAO Decreases ETC Electron Transport Chain (ETC) Mitochondria->ETC Disrupts Lipid Lipid Accumulation (Steatosis) FAO->Lipid Leads to ROS Reactive Oxygen Species (ROS) Production ETC->ROS Increases Injury Hepatocellular Injury & Necrosis ROS->Injury Lipid->Injury

Caption: Putative signaling pathway for this compound-induced hepatotoxicity.

Troubleshooting_Logic start High Variability in Biomarkers? cause1 Check Animal Factors (Strain, Health, Stress) start->cause1 Yes cause2 Review Dosing Technique & Formulation start->cause2 Yes cause3 Evaluate Sample Collection & Processing start->cause3 Yes solution1 Use Inbred Strains Standardize Environment cause1->solution1 solution2 Ensure Proper Training & Homogenous Suspension cause2->solution2 solution3 Standardize Timing Minimize Hemolysis cause3->solution3

Caption: Troubleshooting logic for high variability in biomarker data.

References

Technical Support Center: Bay 41-4109 In Vivo Efficacy Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bay 41-4109. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the in vivo efficacy of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, non-nucleosidic inhibitor of the hepatitis B virus (HBV) that belongs to the heteroaryldihydropyrimidine (HAP) class of molecules.[1][2][3] Its primary mechanism of action is the allosteric modulation of the HBV core protein (HBc).[1] this compound binds to HBc dimers, inducing a conformational change that accelerates and misdirects capsid assembly.[1][2][3] This leads to the formation of non-capsid polymers and aberrant structures instead of functional viral nucleocapsids, thereby disrupting the viral life cycle.[1][2][3]

Q2: I am observing low in vivo efficacy with this compound. What are the common reasons for this?

Low in vivo efficacy of this compound is often attributed to its poor aqueous solubility and low oral bioavailability.[4] Pharmacokinetic studies have shown that the oral bioavailability of this compound can be as low as 30% in mice when administered as a simple suspension.[5] This limits the amount of the compound that reaches the systemic circulation and the target organ, the liver.

Q3: How can I improve the oral bioavailability and in vivo efficacy of this compound?

A key strategy to enhance the in vivo efficacy of this compound is to improve its formulation. One effective method is the encapsulation of this compound into chitosan nanoparticles.[4] This approach has been shown to significantly increase oral bioavailability.[6][7][8] The positively charged chitosan nanoparticles can interact with the negatively charged cell membranes in the intestine, facilitating drug absorption.[6][7][8]

Q4: What is the cellular fate of the aberrant capsid polymers induced by this compound?

The aberrant, non-capsid polymers of the HBV core protein induced by this compound are recognized by the cellular protein quality control machinery. Specifically, the chaperone-binding E3 ubiquitin ligase STUB1, in conjunction with co-chaperone BAG3, targets these aberrant polymers.[1][2][9] These complexes are then transported to the perinuclear region and degraded via p62-mediated macroautophagy and the lysosomal pathway.[1][2][9]

Q5: Is there a way to pharmacodynamically enhance the effect of this compound?

Yes, studies have shown that overexpressing the E3 ubiquitin ligase STUB1 can enhance the degradation of the aberrant core protein polymers induced by this compound.[1][9] This leads to a further reduction in extracellular HBV virions and HBeAg levels, suggesting a potential strategy for enhancing the therapeutic effect of this compound.[1][9]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent in vivo results Poor formulation and solubility: this compound is poorly soluble in aqueous solutions, which can lead to inconsistent absorption when administered as a suspension.Improve formulation: Utilize a formulation designed to enhance solubility and bioavailability, such as chitosan nanoparticles (see detailed protocol below). Ensure the formulation is homogenous before each administration.
Variability in animal models: Differences in metabolism and absorption between individual animals can contribute to inconsistent results.Standardize procedures: Use a consistent animal strain, age, and sex. Ensure consistent dosing times and fasting/feeding schedules. Increase the number of animals per group to improve statistical power.
Compound precipitation during formulation or administration Low aqueous solubility: The compound may precipitate out of solution, especially if the formulation is not optimized.Use of co-solvents and optimized vehicles: For simple suspensions, ensure the use of an appropriate vehicle like 0.5% Tylose.[5] For nanoparticle formulations, ensure the drug is fully dissolved in an organic solvent before encapsulation.
Observed hepatotoxicity at higher doses Mitochondrial dysfunction: High doses of this compound have been associated with hepatotoxicity, potentially through the impairment of mitochondrial fatty acid β-oxidation.[10]Dose-ranging studies: Perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model. Monitor liver function markers (e.g., ALT, AST) in the plasma. Consider using a lower dose in combination with an efficacy-enhancing formulation.
Rapid rebound of viremia after treatment cessation Short half-life and lack of cccDNA clearance: this compound primarily targets capsid assembly and does not directly eliminate the stable covalently closed circular DNA (cccDNA) reservoir in the nucleus.Combination therapy: Consider co-administration of this compound with a nucleos(t)ide analogue that targets the viral polymerase to suppress viral replication from the cccDNA. This can provide a more sustained antiviral effect.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats

This table summarizes the pharmacokinetic parameters of this compound administered as a suspension versus chitosan nanoparticles, demonstrating the significant improvement in oral bioavailability with the nanoformulation.[6][7][8]

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)
This compound Suspension20~350~2~1500~30
This compound Chitosan Nanoparticles20~1155 (3.3-fold increase)~4~6000 (4-fold increase)~75

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Chitosan Nanoparticles

This protocol describes the preparation of this compound loaded chitosan nanoparticles using the ionic gelation method.[4][11]

Materials:

  • This compound

  • Chitosan (low molecular weight)

  • Sodium tripolyphosphate (TPP)

  • Acetic acid

  • Ethanol

  • Deionized water

  • Magnetic stirrer

  • Homogenizer

Procedure:

  • Preparation of Chitosan Solution:

    • Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL.

    • Stir the solution on a magnetic stirrer until the chitosan is completely dissolved.

  • Preparation of TPP Solution:

    • Dissolve sodium tripolyphosphate (TPP) in deionized water to a concentration of 1 mg/mL.

  • Preparation of this compound Solution:

    • Dissolve this compound in ethanol to a suitable concentration (e.g., 1 mg/mL).

  • Nanoparticle Formation:

    • Place a specific volume of the chitosan solution (e.g., 21 mL) on a magnetic stirrer set to a constant speed (e.g., 1000 rpm).

    • Add the this compound solution dropwise into the TPP solution while stirring.

    • Add the TPP/Bay 41-4109 mixture dropwise to the chitosan solution at a constant rate (e.g., 1 mL/min).

    • Continue stirring for a defined period (e.g., 30 minutes) at room temperature to allow for nanoparticle formation.

  • Homogenization and Purification:

    • Homogenize the resulting nanoparticle suspension using a handheld homogenizer (e.g., at 7000 rpm for 2 minutes) to achieve a uniform size distribution.[11]

    • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).

    • Wash the nanoparticle pellet with deionized water to remove any unreacted reagents and resuspend in a suitable buffer or water for in vivo administration.

Characterization:

  • Particle Size and Zeta Potential: Determine the size distribution and surface charge of the nanoparticles using dynamic light scattering (DLS).

  • Encapsulation Efficiency: Quantify the amount of this compound encapsulated in the nanoparticles using a suitable analytical method like HPLC after disrupting the nanoparticles.

Protocol 2: In Vivo Efficacy Study in an HBV Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of different this compound formulations.

Materials:

  • HBV transgenic mice or humanized liver mouse model

  • This compound formulation (e.g., suspension in 0.5% Tylose or chitosan nanoparticles)

  • Vehicle control (e.g., 0.5% Tylose or empty nanoparticles)

  • Oral gavage needles

  • Blood collection supplies

  • Tissue collection and storage supplies

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals to the facility for at least one week before the experiment.

    • Randomly assign animals to treatment and control groups.

  • Dosing:

    • Administer the this compound formulation or vehicle control orally via gavage at the desired dose and frequency (e.g., once or twice daily).

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., pre-dose, and various time points post-dose) to determine plasma drug concentrations and viral load.

    • At the end of the study, sacrifice the animals and collect liver tissue for analysis of viral markers and histopathology.

  • Analysis:

    • Quantify HBV DNA in the plasma and liver using real-time PCR.

    • Measure the levels of HBV core antigen (HBcAg) in the liver by immunohistochemistry or Western blot.

    • Determine the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS) to assess pharmacokinetics.

Visualizations

HBV_Capsid_Assembly HBV Capsid Assembly and Inhibition by this compound cluster_normal Normal HBV Capsid Assembly cluster_inhibited Inhibition by this compound HBc Dimers HBc Dimers Correct Assembly Correct Assembly HBc Dimers->Correct Assembly Self-assembles Functional Nucleocapsid (contains pgRNA) Functional Nucleocapsid (contains pgRNA) Correct Assembly->Functional Nucleocapsid (contains pgRNA) This compound This compound HBc Dimers_inhibited HBc Dimers This compound->HBc Dimers_inhibited Binds to Misdirected Assembly Misdirected Assembly HBc Dimers_inhibited->Misdirected Assembly Accelerates & Misdirects Aberrant Non-Capsid Polymers Aberrant Non-Capsid Polymers Misdirected Assembly->Aberrant Non-Capsid Polymers

Caption: Mechanism of this compound action on HBV capsid assembly.

Degradation_Pathway Cellular Degradation of this compound-Induced Aberrant Polymers Aberrant HBc Polymers Aberrant HBc Polymers STUB1/BAG3 Complex STUB1/BAG3 Complex Aberrant HBc Polymers->STUB1/BAG3 Complex Recognized by p62 p62 STUB1/BAG3 Complex->p62 Recruits Macroautophagy Macroautophagy p62->Macroautophagy Initiates Lysosomal Degradation Lysosomal Degradation Macroautophagy->Lysosomal Degradation Leads to

Caption: STUB1-p62 mediated macroautophagy of aberrant HBc polymers.

Experimental_Workflow Experimental Workflow for In Vivo Efficacy Testing Formulation Preparation Formulation Preparation Animal Grouping Animal Grouping Formulation Preparation->Animal Grouping Oral Administration Oral Administration Animal Grouping->Oral Administration Sample Collection Sample Collection Oral Administration->Sample Collection Analysis Analysis Sample Collection->Analysis

Caption: Workflow for this compound in vivo efficacy studies.

References

Validation & Comparative

A Head-to-Head Comparison of HBV Capsid Assembly Modulators: Bay 41-4109 versus GLS4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key Hepatitis B Virus (HBV) capsid assembly modulators, Bay 41-4109 and GLS4. This analysis is supported by experimental data on their efficacy and cytotoxicity, detailed experimental protocols, and visualizations of their mechanism of action.

This compound and GLS4 are both potent inhibitors of HBV replication that belong to the heteroaryldihydropyrimidine (HAP) class of molecules.[1][2] They function as Class I capsid assembly modulators (CAMs), which act by inducing the formation of aberrant, non-capsid polymers of the HBV core protein, ultimately disrupting the viral life cycle.[1][3] While both compounds target the same viral protein, significant differences in their antiviral potency and safety profiles have been observed in preclinical studies.

Performance Data: Efficacy and Cytotoxicity

Experimental data consistently demonstrates that GLS4 possesses superior anti-HBV activity and a better safety profile compared to the prototype, this compound. GLS4 generally exhibits a lower 50% effective concentration (EC50) and a higher 50% cytotoxic concentration (CC50), resulting in a more favorable selectivity index.

CompoundCell LineEC50 (nM)CC50 (µM)Selectivity Index (CC50/EC50)Reference
This compound HepAD38124.2835281.6[4]
HepG2.2.15120758.3[5][6]
HepG2.2.15101>10>99[7]
GLS4 HepAD3862.2426417.7[4]
HepG2.2.1515--[5]
HepG2.2.1511--[5]
CompoundCell LineCC50 (µM)Reference
This compound Primary Human Hepatocytes35[4]
GLS4 Primary Human Hepatocytes115[4]

Mechanism of Action: Disrupting HBV Capsid Assembly

Both this compound and GLS4 target the HBV core protein (HBc), a crucial component for the formation of the viral capsid which protects the viral genome.[1][8] By binding to a hydrophobic pocket at the interface between HBc dimers, these CAMs induce a conformational change that leads to the misdirection of capsid assembly.[1][8] Instead of forming functional icosahedral capsids, the core proteins are forced into forming non-capsid polymers and large aggregates, which are non-functional and prevent the encapsidation of the viral pregenomic RNA (pgRNA) and polymerase.[1][2] This ultimately halts the replication of the virus.

HBV_Capsid_Assembly cluster_normal Normal HBV Capsid Assembly cluster_inhibited Inhibition by this compound & GLS4 HBc_dimer HBc Dimers Nucleation Nucleation HBc_dimer->Nucleation Aberrant_Assembly Aberrant Assembly HBc_dimer->Aberrant_Assembly pgRNA_Pol pgRNA-Polymerase Complex pgRNA_Pol->Nucleation Initiates Assembly Capsid Assembly Nucleation->Assembly Mature_Capsid Mature Nucleocapsid (contains pgRNA & Pol) Assembly->Mature_Capsid Viral Replication Viral Replication Mature_Capsid->Viral Replication CAM This compound / GLS4 CAM->HBc_dimer Binds to Non_Capsid_Polymers Non-Capsid Polymers Aberrant_Assembly->Non_Capsid_Polymers Inhibition of\nViral Replication Inhibition of Viral Replication Non_Capsid_Polymers->Inhibition of\nViral Replication

Mechanism of HBV Capsid Assembly Inhibition.

Experimental Protocols

HBV DNA Reduction Assay (Real-Time PCR)

This assay quantifies the reduction in HBV DNA levels in cell culture supernatants following treatment with the inhibitors.

HBV_DNA_Reduction_Workflow A 1. Cell Seeding HepG2.2.15 or HepAD38 cells are seeded in multi-well plates. B 2. Compound Treatment Cells are treated with varying concentrations of this compound or GLS4. A->B C 3. Incubation Cells are incubated for a defined period (e.g., 7 days). B->C D 4. Supernatant Collection Cell culture supernatant containing viral particles is collected. C->D E 5. DNA Extraction Viral DNA is extracted from the supernatant. D->E F 6. Real-Time PCR Extracted HBV DNA is quantified using specific primers and probes. E->F G 7. Data Analysis EC50 values are calculated based on the reduction of HBV DNA levels. F->G

Workflow for HBV DNA Reduction Assay.

Protocol:

  • Cell Culture: HepG2.2.15 or HepAD38 cells, which stably produce HBV, are seeded in 6-well plates at a density of 5 x 10^6 cells per well.[4]

  • Compound Treatment: The cells are treated with a range of concentrations of this compound or GLS4. Fresh media and the respective compound are added daily for 7 days.[4]

  • Supernatant Collection: After the treatment period, the cell culture supernatant is collected.

  • DNA Extraction: Viral DNA is extracted from the collected supernatant. A common method involves mixing the supernatant with a lysis buffer containing proteinase K, followed by incubation and heat inactivation.[9]

  • Real-Time PCR: The amount of HBV DNA is quantified using a real-time PCR system. The reaction mixture typically includes the extracted DNA, specific primers and a TaqMan probe targeting a conserved region of the HBV genome, and PCR master mix.[9]

  • Data Analysis: A standard curve is generated using known concentrations of HBV DNA to quantify the viral load in the samples. The 50% effective concentration (EC50) is then calculated, representing the concentration of the compound that inhibits HBV DNA replication by 50%.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity of the compounds.

MTT_Assay_Workflow A 1. Cell Seeding Cells (e.g., HepAD38, Primary Hepatocytes) are seeded in 96-well plates. B 2. Compound Treatment Cells are treated with increasing concentrations of this compound or GLS4. A->B C 3. Incubation Cells are incubated for a specified duration (e.g., 48 hours). B->C D 4. MTT Addition MTT reagent is added to each well and incubated for 2-4 hours. C->D E 5. Formazan Solubilization A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. D->E F 6. Absorbance Measurement The absorbance is read at 570 nm using a microplate reader. E->F G 7. Data Analysis CC50 values are determined from the dose-response curve. F->G

Workflow for Cytotoxicity (MTT) Assay.

Protocol:

  • Cell Seeding: Cells, such as HepAD38 or primary human hepatocytes, are seeded into 96-well plates.[10][11]

  • Compound Exposure: The cells are then treated with various concentrations of this compound or GLS4 and incubated for a period of 48 hours.[4]

  • MTT Reagent Addition: Following the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[10][11]

  • Incubation: The plate is incubated for 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.[10][11]

  • Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the insoluble formazan crystals.[11]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[11]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The 50% cytotoxic concentration (CC50) is calculated, which is the concentration of the compound that reduces cell viability by 50%.

Conclusion

Based on the available preclinical data, GLS4 emerges as a more promising candidate for the treatment of chronic HBV infection compared to this compound. It demonstrates superior antiviral potency, with lower EC50 values, and a significantly better safety profile, as indicated by its higher CC50 in primary human hepatocytes.[4] Both compounds operate through the same mechanism of action, disrupting HBV capsid assembly, which represents a valuable therapeutic strategy distinct from currently approved nucleos(t)ide analogues. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and other novel HBV inhibitors.

References

A Comparative Analysis of Bay 41-4109 and Lamivudine in the Treatment of Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiviral therapeutics for Hepatitis B Virus (HBV), two notable agents, Bay 41-4109 and lamivudine (3TC), have demonstrated significant efficacy through distinct mechanisms of action. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a member of the heteroaryldihydropyrimidine (HAP) class of molecules and functions as a capsid protein allosteric modulator (CpAM).[1] It targets the HBV core protein (HBc), inducing aberrant assembly of non-capsid polymers and preventing the formation of functional viral capsids.[1][2][3] This disruption of capsid assembly is a critical blow to the viral life cycle, as the capsid is essential for multiple steps, including reverse transcription of the pregenomic RNA (pgRNA), virion secretion, and the formation of covalently closed circular DNA (cccDNA).[1] In some instances, this compound has been shown to accelerate and misdirect capsid assembly, leading to the formation of unstable, non-functional polymers that are subsequently degraded by cellular machinery.[1][2]

Lamivudine (3TC) , in contrast, is a nucleoside analog reverse transcriptase inhibitor (NRTI).[4][5][6] As a synthetic dideoxynucleoside analogue of cytidine, it competitively inhibits the viral reverse transcriptase enzyme.[5][7] Following intracellular phosphorylation to its active triphosphate form, lamivudine is incorporated into the elongating viral DNA chain.[6][] Due to the lack of a 3'-hydroxyl group, this incorporation results in the termination of DNA chain synthesis, thereby halting viral replication.[5][7]

Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of this compound and lamivudine against HBV.

Table 1: In Vitro Efficacy against HBV

CompoundCell LineParameterValueReference
This compoundHuman Hepatoma Cell LineIC500.05 µM (50 nM)[9]
LamivudineHuman Hepatoma Cell LineIC500.3 µM (300 nM)[9]
This compoundHepG2.2.15IC50 (HBV DNA release)32.6 nM[10]
This compoundHepG2.2.15IC50 (cytoplasmic HBcAg)132 nM[10]
This compoundHepG2.2.15IC50 (racemic mixture)~202 nM[11][12]
This compoundHepG2.2.15EC50120 nM[13]
Lamivudine----

Table 2: In Vivo Efficacy in Animal Models

CompoundAnimal ModelKey FindingsReference
This compoundHBV-transgenic miceDose-dependent reduction of viral DNA in liver and plasma, comparable to lamivudine. Reduced HBcAg in the liver.[10]
This compoundHumanized Alb-uPA/SCID mice~1 log10 copies/ml decrease in HBV viremia after 5 days of treatment.[11]
LamivudineHBV-transgenic miceEfficacy in reducing viral DNA.[10]
GLS4 (related to this compound)Nude mice with HepAD38 tumorsStrong and sustained suppression of virus DNA, superior to lamivudine with less viral relapse.[14][15]

Table 3: Clinical Efficacy of Lamivudine in Chronic Hepatitis B Patients

Study PopulationDurationKey Efficacy EndpointsReference
HIV-1/HBV Co-infected (CAESAR study)52 weeksMedian log10 HBV DNA change of -2.7 (vs. 0.0 for placebo). ~40% HBV DNA loss. ~20% HBeAg loss.[16]
HBeAg-negative52 weeks63% had a complete response (loss of serum HBV DNA + normalization of ALT) at week 24 (vs. 6% for placebo). 60% showed histological improvement at week 52.[17]
Chronic Hepatitis B12 weeks100% of patients on 100mg or 300mg doses had undetectable HBV DNA levels.[18]
Chronic Hepatitis B (Asian patients)1 year56% on 100mg dose had ≥2-point improvement in necroinflammatory score (vs. 25% for placebo). 98% reduction in HBV DNA at week 52.[19]
HBeAg-negative48 weeks48.7% normalization of ALT. 65.6% inhibition of viral replication.[20]
Acute Exacerbation of Chronic Hepatitis B6 monthsSignificant reduction in HBV DNA levels from baseline (e.g., from 7.24 log IU/mL to 1.53 log IU/mL).[21]

Experimental Protocols

In Vitro Antiviral Assay (HepG2.2.15 cells)

The antiviral activity of this compound and lamivudine is commonly assessed using the HepG2.2.15 cell line, which stably expresses HBV.

  • Cell Culture: HepG2.2.15 cells are seeded in multi-well plates and cultured under standard conditions.

  • Compound Treatment: Cells are treated with varying concentrations of the test compounds (e.g., this compound from 25 to 400 nM).[11] The culture medium containing the compound is typically changed every two days.

  • Sample Collection: Supernatants are collected at specified time points (e.g., five days post-plating) to measure extracellular HBV DNA.[11]

  • HBV DNA Quantification: Viral DNA is extracted from the supernatant. Quantification is performed using real-time PCR with HBV-specific primers.[11]

  • Data Analysis: The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is calculated based on the dose-response curve.

In Vivo Antiviral Assay (Humanized Alb-uPA/SCID Mice)

This model provides a more clinically relevant system to evaluate antiviral efficacy.

  • Animal Model: Humanized Alb-uPA/SCID mice are transplanted with human hepatocytes. Successful engraftment is confirmed by measuring human albumin levels in the serum.

  • HBV Infection: Mice are infected with HBV.

  • Compound Administration: Following confirmation of HBV infection (e.g., 10 days post-infection), the animals are treated with the compound. For this compound, a typical dose is 25 mg/kg body weight administered orally twice a day for a specified duration (e.g., five days).[11]

  • Monitoring: Blood samples are collected at various time points to monitor HBV viremia.

  • HBV DNA Quantification: Serum HBV DNA levels are quantified by real-time PCR.

  • Histological Analysis: At the end of the study, liver biopsies may be collected for immunohistochemical analysis of viral antigens like HBcAg.[11]

Visualizing the Mechanisms

The distinct mechanisms of action of this compound and lamivudine can be visualized through the following diagrams.

Bay414109_Mechanism cluster_HBV_Lifecycle HBV Replication Cycle cluster_Drug_Action This compound Action pgRNA pgRNA Capsid Functional Capsid Assembly pgRNA->Capsid HBc HBc Protein HBc->Capsid AberrantPolymer Aberrant Non-Capsid Polymer HBc->AberrantPolymer Misdirects Assembly RT Reverse Transcription Capsid->RT Virion Virion Secretion RT->Virion Bay414109 This compound Bay414109->HBc Binds to Degradation Degradation AberrantPolymer->Degradation Lamivudine_Mechanism cluster_HBV_RT HBV Reverse Transcription cluster_Drug_Action Lamivudine Action pgRNA pgRNA Template RT_enzyme HBV Reverse Transcriptase pgRNA->RT_enzyme dNTPs Deoxynucleoside Triphosphates dNTPs->RT_enzyme Viral_DNA Viral DNA Synthesis RT_enzyme->Viral_DNA Chain_Termination DNA Chain Termination RT_enzyme->Chain_Termination Incorporation of 3TC-TP Lamivudine Lamivudine (3TC) Lamivudine_TP Lamivudine Triphosphate (3TC-TP) Lamivudine->Lamivudine_TP Intracellular Phosphorylation Lamivudine_TP->RT_enzyme Competitive Inhibition Experimental_Workflow cluster_InVitro In Vitro Assay cluster_InVivo In Vivo Assay Cell_Seeding Seed HepG2.2.15 Cells Compound_Treatment Treat with this compound or Lamivudine Cell_Seeding->Compound_Treatment Supernatant_Collection Collect Supernatant Compound_Treatment->Supernatant_Collection DNA_Extraction Extract HBV DNA Supernatant_Collection->DNA_Extraction qPCR Quantify HBV DNA (qPCR) DNA_Extraction->qPCR IC50_Calc Calculate IC50/EC50 qPCR->IC50_Calc Animal_Model Humanized Mouse Model HBV_Infection Infect with HBV Animal_Model->HBV_Infection Drug_Administration Administer Compound Orally HBV_Infection->Drug_Administration Blood_Sampling Collect Blood Samples Drug_Administration->Blood_Sampling Serum_DNA_Quant Quantify Serum HBV DNA Blood_Sampling->Serum_DNA_Quant Efficacy_Assessment Assess Antiviral Efficacy Serum_DNA_Quant->Efficacy_Assessment

References

Bay 41-4109 versus other HAP compounds for HBV research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Bay 41-4109 and Other Heteroaryldihydropyrimidine (HAP) Compounds for Hepatitis B Virus (HBV) Research

For researchers and drug development professionals engaged in the fight against Hepatitis B Virus (HBV), heteroaryldihydropyrimidines (HAPs) represent a critical class of antiviral compounds. This guide provides a detailed comparison of this compound, a first-generation HAP, with other notable HAP and non-HAP capsid assembly modulators (CAMs). The information presented herein is supported by experimental data to aid in the selection of appropriate compounds for HBV research.

Mechanism of Action of HAP Compounds

HAP compounds are allosteric modulators of the HBV core protein (HBc).[1] They bind to a hydrophobic pocket at the interface of HBc dimers, inducing a conformational change that accelerates and misdirects capsid assembly.[2] This results in the formation of non-functional, aberrant capsids that are often devoid of the viral genome.[2][3] This mechanism disrupts the HBV life cycle by preventing the encapsidation of pregenomic RNA (pgRNA) and subsequent reverse transcription, ultimately inhibiting the production of new infectious virions.[3] Some HAP compounds have also been shown to destabilize pre-formed capsids.[4]

Quantitative Comparison of Anti-HBV Activity

The following tables summarize the in vitro efficacy and cytotoxicity of this compound and other relevant compounds. Data is presented for different cell lines commonly used in HBV research.

Table 1: Potency of HAP and Other CAM Compounds against Wild-Type HBV

CompoundClassCell LineIC50 (nM)EC50 (nM)Reference(s)
This compound HAPCell-free assay53-[5]
HepG2.2.1520285 - 500[6]
HepAD38-124.28[7]
GLS4 HAPHepG2.2.15121[3][8]
HepAD38-62.24[7]
Primary Human Hepatocytes-4340[9]
HAP-1 HAPHepG2.2.15-130[10]
HAP-12 HAPHepG2.2.15-12[10]
AT-130 PhenylpropenamideHepG2 (baculovirus transduced)2400130[4][11]
AB-423 Sulfamoylbenzamide--80 - 270[5]

Table 2: Cytotoxicity of HAP Compounds

CompoundCell LineCC50 (µM)Reference(s)
This compound Primary Human Hepatocytes35[7]
HepAD3835[7]
GLS4 Primary Human Hepatocytes115[7]
HepAD3826[7]
AT-130 HepG2, Huh-7>250[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to evaluate HAP compounds.

Antiviral Activity Assay in HBV-Producing Cell Lines (e.g., HepG2.2.15, HepAD38)
  • Cell Seeding: Plate HepG2.2.15 or HepAD38 cells in 96-well or 24-well plates at a density that allows for logarithmic growth throughout the experiment.

  • Compound Treatment: After cell attachment (typically 24 hours), replace the medium with fresh medium containing serial dilutions of the test compound (e.g., this compound, GLS4). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known HBV inhibitor like lamivudine).

  • Incubation: Incubate the cells for a defined period, typically 5 to 8 days, replenishing the medium with fresh compound every 2-3 days.

  • Quantification of Extracellular HBV DNA: Collect the cell culture supernatant and quantify the amount of encapsidated HBV DNA using quantitative real-time PCR (qPCR). The concentration of the compound that reduces the extracellular HBV DNA level by 50% is determined as the EC50 value.[6][12]

  • Quantification of Intracellular HBV Replicative Intermediates: Lyse the cells and extract total DNA. Analyze the intracellular HBV DNA replicative intermediates (relaxed circular, double-stranded linear, and single-stranded DNA) by Southern blot hybridization. The concentration of the compound that reduces the intracellular HBV DNA level by 50% is determined as the IC50 value.[3]

Cytotoxicity Assay
  • Cell Seeding and Treatment: Seed cells (e.g., HepG2.2.15, primary human hepatocytes) in 96-well plates and treat with serial dilutions of the test compound as described for the antiviral assay.

  • Incubation: Incubate the cells for a period that reflects the duration of the antiviral assay (e.g., 48 hours to 8 days).

  • Cell Viability Assessment: Determine cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay.

  • CC50 Determination: Calculate the concentration of the compound that reduces cell viability by 50% (CC50).[7]

In Vitro Capsid Assembly Assay
  • Protein Purification: Purify recombinant HBV core protein dimers (e.g., Cp149).

  • Assembly Reaction: Incubate the purified Cp149 dimers with or without the test compound at various concentrations.

  • Induction of Assembly: Initiate capsid assembly by adding a salt solution (e.g., NaCl).

  • Analysis of Assembly Products: Analyze the formation of capsids and aberrant structures using techniques such as:

    • Size Exclusion Chromatography (SEC): To separate assembled capsids from dimers.[10]

    • Negative-Stain Transmission Electron Microscopy (TEM): To visualize the morphology of the assembly products.[3][9]

    • Dynamic Light Scattering (DLS): To monitor the kinetics of particle formation.[3]

Visualizing Mechanisms and Workflows

The following diagrams illustrate the mechanism of action of HAP compounds and a typical experimental workflow for their evaluation.

HBV_Lifecycle_HAP_Intervention cluster_host_cell Hepatocyte cluster_HAP_action HAP Compound Intervention entry HBV Entry uncoating Uncoating entry->uncoating cccDNA_formation cccDNA Formation in Nucleus uncoating->cccDNA_formation transcription Transcription cccDNA_formation->transcription translation Translation of pgRNA transcription->translation pgRNA pgRNA transcription->pgRNA hbv_core HBV Core Protein (HBc Dimer) translation->hbv_core assembly Capsid Assembly hbv_core->assembly pgRNA->assembly reverse_transcription Reverse Transcription assembly->reverse_transcription misdirected_assembly Misdirected Assembly & Aberrant Capsid Formation assembly->misdirected_assembly maturation Virion Maturation reverse_transcription->maturation release Virion Release maturation->release bay414109 This compound & other HAPs bay414109->assembly Inhibits & Misdirects

Caption: Mechanism of HAP compounds on the HBV life cycle.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HepG2.2.15) compound_treatment 2. Compound Treatment (Serial Dilutions) cell_culture->compound_treatment incubation 3. Incubation (5-8 days) compound_treatment->incubation supernatant_collection 4a. Supernatant Collection incubation->supernatant_collection cell_lysis 4b. Cell Lysis incubation->cell_lysis mtt_assay 5c. Cytotoxicity Assay (e.g., MTT) incubation->mtt_assay qpcr 5a. qPCR for Extracellular HBV DNA supernatant_collection->qpcr southern_blot 5b. Southern Blot for Intracellular HBV DNA cell_lysis->southern_blot ec50 EC50 Determination qpcr->ec50 ic50 IC50 Determination southern_blot->ic50 cc50 CC50 Determination mtt_assay->cc50

Caption: Workflow for evaluating anti-HBV activity of HAP compounds.

Discussion and Future Perspectives

This compound, as a first-generation HAP, has been instrumental in validating the HBV capsid as a druggable target.[11] However, newer generation HAPs, such as GLS4, have demonstrated improved potency and, in some cases, a better safety profile.[7] For instance, GLS4 exhibits a lower EC50 in HepAD38 cells and a higher CC50 in primary human hepatocytes compared to this compound.[7] This suggests a wider therapeutic window for GLS4.

Furthermore, research has expanded to include other classes of CAMs, such as phenylpropenamides (e.g., AT-130) and sulfamoylbenzamides (e.g., AB-423), which also target capsid assembly but may have different effects on the morphology of the resulting particles.[4][5] AT-130, for example, tends to produce empty but morphologically normal capsids, in contrast to the aberrant structures induced by HAPs.[13]

The development of HAP compounds and other CAMs is a promising avenue for HBV therapy, particularly due to their distinct mechanism of action compared to currently approved nucleos(t)ide analogs.[3] This offers the potential for combination therapies that could lead to a functional cure for chronic hepatitis B. Future research will likely focus on optimizing the potency, safety, and pharmacokinetic properties of these compounds, as well as exploring their efficacy in combination with other anti-HBV agents. Some studies have also suggested that HAP compounds may have an impact on the formation and stability of covalently closed circular DNA (cccDNA), the persistent form of the virus in infected cells, which is a key target for curative therapies.[14][15]

References

In Vivo Showdown: A Comparative Analysis of Bay 41-4109 and Entecavir for Hepatitis B Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A definitive head-to-head in vivo comparison between the novel capsid assembly modulator Bay 41-4109 and the established reverse transcriptase inhibitor entecavir has yet to be documented in published literature. However, by examining their individual in vivo performances and mechanisms of action, researchers can gain valuable insights into their distinct and potentially synergistic roles in combating Hepatitis B virus (HBV) infection.

This guide synthesizes available in vivo data for this compound and entecavir, presenting a comparative overview for researchers, scientists, and drug development professionals. While direct comparative efficacy data is limited, this analysis of their individual characteristics provides a foundation for understanding their potential in future therapeutic strategies.

Mechanism of Action: A Tale of Two Targets

This compound and entecavir employ fundamentally different strategies to inhibit HBV replication. Entecavir acts as a potent nucleoside analog, targeting the viral polymerase, while this compound, a heteroaryldihydropyrimidine (HAP), disrupts the formation of the viral capsid.

Entecavir: Following oral administration, entecavir is phosphorylated intracellularly to its active triphosphate form.[1][2] This active metabolite competes with the natural substrate, deoxyguanosine triphosphate (dGTP), and is incorporated into the elongating viral DNA chain.[1][3][4] This incorporation leads to chain termination, effectively halting HBV DNA synthesis by inhibiting all three activities of the HBV polymerase: priming, reverse transcription of the negative strand, and synthesis of the positive strand.[1][3]

This compound: This compound is a capsid assembly modulator (CAM). It accelerates and misdirects the assembly of the HBV core protein (HBc).[5][6] Instead of forming functional icosahedral capsids, this compound induces the formation of non-capsid polymers and aberrant structures.[5][7][8] This disruption prevents the encapsidation of the viral pregenomic RNA (pgRNA), a crucial step for viral replication, and can also lead to the degradation of the core protein.[7][9] Some studies suggest that at high concentrations, it can also destabilize pre-formed capsids.[5]

G cluster_0 This compound (Capsid Assembly Modulator) cluster_1 Entecavir (Nucleoside Analog) HBc HBV Core Protein (HBc Dimer) Capsid Icosahedral Capsid (Functional) HBc->Capsid Normal Assembly Aberrant Non-capsid Polymers (Non-functional) HBc->Aberrant Misdirected Assembly pgRNA pregenomic RNA (pgRNA) Replication Viral Replication pgRNA->Replication Capsid->pgRNA Encapsidation Bay414109 This compound Bay414109->Aberrant Degradation HBc Degradation Aberrant->Degradation Entecavir_pro Entecavir (Prodrug) Entecavir_active Entecavir-TP (Active) Entecavir_pro->Entecavir_active Intracellular Phosphorylation HBV_Polymerase HBV Polymerase Entecavir_active->HBV_Polymerase Competes with dGTP Chain_termination Chain Termination Entecavir_active->Chain_termination Incorporation into DNA dGTP dGTP dGTP->HBV_Polymerase DNA_synthesis HBV DNA Synthesis HBV_Polymerase->DNA_synthesis Chain_termination->DNA_synthesis Inhibits

Figure 1. Mechanisms of action for this compound and Entecavir.

In Vivo Efficacy and Experimental Data

Direct comparative in vivo studies are lacking. However, individual studies in animal models provide insights into their respective antiviral activities.

This compound: In Vivo Performance

Studies in HBV transgenic mice and humanized Alb-uPA/SCID mice have demonstrated the in vivo efficacy of this compound.

ParameterAnimal ModelDosageDurationOutcomeCitation
Serum HBV DNA HBV Transgenic MiceNot specified28 daysDose-dependent reduction[6]
Humanized Alb-uPA/SCID MiceNot specified5 days~1 log10 copies/mL reduction[10]
HBV Transgenic Mice (with STUB1 overexpression)Not specified30 daysSustained decrease, comparable to entecavir from day 24[7]
Liver HBcAg HBV Transgenic MiceNot specified28 daysReduced core protein expression[6][11]
cccDNA Formation Primary Human HepatocytesNot specifiedNot specifiedInhibited cccDNA formation in de novo infection[7][12]
Viral Rebound Humanized Alb-uPA/SCID MiceNot specified5 daysRapid rebound within 5 days of treatment cessation[10]
Entecavir: In Vivo Performance

Entecavir is a well-established antiviral with extensive clinical data. For the purpose of this comparison, we will reference its known potent effects on HBV DNA suppression.

ParameterClinical SettingDosageDurationOutcomeCitation
Serum HBV DNA Chronic Hepatitis B Patients (Nucleoside-naïve)0.5 mg daily96 weeksSuperior virological response compared to lamivudine[13]
Chronic Hepatitis B Patients (Lamivudine-refractory)1.0 mg daily96 weeksContinued clinical benefit[13]
HBeAg Seroconversion Chronic Hepatitis B Patients0.5 mg or 1.0 mg daily96 weeksHigher rates compared to lamivudine[13]

Experimental Protocols

In Vivo Study of this compound in HBV Transgenic Mice

This protocol provides a general framework based on available literature.

G start Start animal_model Select HBV-transgenic mice start->animal_model treatment_groups Divide into groups: - this compound (various doses) - Placebo (0.5% Tylose) animal_model->treatment_groups administration Administer compounds orally (twice daily for 28 days) treatment_groups->administration sacrifice Sacrifice animals 6 hours after last treatment administration->sacrifice sample_collection Collect blood (cardiac puncture) and liver tissue sacrifice->sample_collection analysis Analyze: - Serum HBV DNA - Liver HBcAg sample_collection->analysis end End analysis->end

Figure 2. Experimental workflow for in vivo study of this compound.

Methodology:

  • Animal Model: HBV-transgenic mice that replicate HBV in the liver are utilized.[7]

  • Compound Formulation: this compound is formulated as a suspension in 0.5% Tylose for oral administration.[6]

  • Dosing Regimen: Mice are treated orally (per os) twice daily for a period of 28 days. A placebo group receives the vehicle (0.5% Tylose) only.[6]

  • Sample Collection: Six hours after the final dose, the animals are anesthetized, and blood is collected via cardiac puncture. Livers are then removed and immediately frozen for subsequent analysis.[6]

  • Analysis: Serum is used to quantify HBV DNA levels. Liver tissue is analyzed for the expression of hepatitis B core antigen (HBcAg).[6]

In Vivo Study of this compound in Humanized Alb-uPA/SCID Mice

Methodology:

  • Animal Model: Albumin-urokinase-type plasminogen activator/severe combined immunodeficient (Alb-uPA/SCID) mice are transplanted with primary human hepatocytes.[11]

  • HBV Infection: Four to five weeks post-transplantation, mice with adequate levels of human albumin are infected with HBV.[11]

  • Treatment: A short-term treatment regimen is initiated to evaluate the impact on active viral replication.[11]

  • Analysis: Serum is collected to measure the levels of HBV viremia.[11]

Concluding Remarks

While a direct in vivo head-to-head comparison is not available, the distinct mechanisms of action of this compound and entecavir suggest they are not direct competitors but rather potential partners in combination therapy. Entecavir offers potent and sustained suppression of viral replication by targeting the polymerase. This compound introduces a novel mechanism by disrupting capsid assembly, which could be beneficial for patients with resistance to nucleos(t)ide analogs.[14]

The observation that this compound may inhibit de novo cccDNA formation is particularly noteworthy, as targeting the cccDNA reservoir is a key goal for achieving a functional cure for chronic hepatitis B. Future research, including direct comparative studies and combination trials, will be crucial to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in conjunction with established antivirals like entecavir.

References

Unraveling Viral Defenses: A Comparative Analysis of Bay 41-4109 Cross-Resistance in Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 20, 2025 – In the ongoing battle against chronic Hepatitis B virus (HBV) infection, the emergence of drug resistance remains a critical challenge. This guide provides a comprehensive comparison of the cross-resistance profile of Bay 41-4109, a capsid assembly modulator (CAM), with other classes of anti-HBV agents. By presenting key experimental data and detailed methodologies, this document serves as a vital resource for researchers, scientists, and drug development professionals dedicated to advancing HBV therapeutics.

This compound, a heteroaryldihydropyrimidine (HAP) derivative, represents a class of antivirals that target the HBV core protein, a crucial component in the viral life cycle responsible for encapsulating the viral genome.[1] This mechanism of action, distinct from that of nucleos(t)ide analogs (NAs) which inhibit the viral polymerase, suggests a potential lack of cross-resistance with existing therapies.[2][3] This guide delves into the data that supports this hypothesis and explores the specific genetic determinants of resistance to this novel compound.

Quantitative Analysis of Antiviral Activity

The in vitro efficacy of this compound and comparator antivirals against wild-type and mutant HBV strains is summarized below. The data, presented as 50% effective concentration (EC50) values, highlight the potency of these compounds in inhibiting viral replication.

Antiviral AgentHBV Strain/GenotypeEC50 (nM)Fold Change vs. Wild-TypeReference
This compound Wild-Type (GT D)43-[4]
Genotype A26 - 2150.6 - 5.0[4]
Genotype B26 - 2150.6 - 5.0[4]
Genotype C26 - 2150.6 - 5.0[4]
Genotype E26 - 2150.6 - 5.0[4]
Genotype F2155.0[4]
Genotype G260.6[4]
Genotype H26 - 2150.6 - 5.0[4]
Core Mutant D29G 2586[4]
Core Mutant T33N 197846[4]
Core Mutant Y118F 3879[4]
Core Mutant T109I -21[5]
Core Mutant T109M -3.7[5]
Lamivudine-Resistant (rtL180M+M204V) 0.7 - 2.3 fold vs WT-[2]
Adefovir-Resistant (rtN236T) 0.7 - 2.3 fold vs WT-[2]
Lamivudine Wild-Type--
Lamivudine-Resistant (rtM204V/I)>5000>1000[6]
Tenofovir Wild-Type--
Lamivudine-Resistant (rtM204V/I)Fully Active-[6]

Table 1: Comparative Antiviral Activity (EC50) of this compound and Nucleos(t)ide Analogs against Wild-Type and Mutant HBV. This table summarizes the 50% effective concentration (EC50) values of this compound and other antivirals against various HBV genotypes and specific resistance-associated mutants. The fold change in EC50 relative to wild-type HBV is also presented to quantify the level of resistance.

Experimental Protocols

The following methodologies are standardly employed in the assessment of antiviral activity and resistance profiling for HBV.

Cell Lines and Culture

The HepG2.2.15 cell line, a human hepatoblastoma cell line stably transfected with a head-to-tail dimer of the HBV genome (genotype D), is a cornerstone for in vitro HBV replication studies.[7][8] These cells constitutively produce and secrete infectious HBV virions. Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), streptomycin (100 µg/mL), and G418 (200 µg/mL) to maintain the HBV replicon.

Antiviral Susceptibility Assay

HepG2.2.15 cells are seeded in 96-well plates and treated with serial dilutions of the antiviral compounds for a period of 6-8 days, with daily media changes containing fresh compound.[9] The 50% effective concentration (EC50), the concentration of the drug that inhibits viral replication by 50%, is then determined.

Quantification of Viral Replication

The primary endpoint for assessing antiviral efficacy is the level of extracellular HBV DNA. Viral DNA is extracted from the cell culture supernatant and quantified using real-time quantitative PCR (qPCR).[8] The EC50 values are calculated by non-linear regression analysis of the dose-response curves.

Analysis of Intracellular Encapsidated Viral DNA

To confirm the mechanism of action of capsid assembly modulators, intracellular HBV core particles are isolated from treated cells. The encapsidated viral DNA is then released and quantified by qPCR.[2] A reduction in encapsidated DNA is indicative of a compound's ability to interfere with capsid formation.

Site-Directed Mutagenesis

To investigate the impact of specific amino acid substitutions on drug susceptibility, mutations are introduced into the HBV genome using site-directed mutagenesis kits.[4] The mutated HBV DNA is then transfected into hepatoma cells to generate viral stocks for susceptibility testing. This allows for the precise identification of mutations that confer resistance to a particular antiviral agent.

Mechanisms of Action and Resistance

The distinct mechanisms of action of this compound and nucleos(t)ide analogs are central to understanding their cross-resistance profiles.

HBV_Lifecycle_and_Antiviral_Targets cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Hepatocyte Cytoplasm cccDNA cccDNA pgRNA Transcription pgRNA Transcription cccDNA->pgRNA Transcription Host Polymerase pgRNA pgRNA pgRNA Transcription->pgRNA Capsid Assembly Capsid Assembly pgRNA->Capsid Assembly Core Protein Core Protein Core Protein->Capsid Assembly Polymerase Polymerase Polymerase->Capsid Assembly Reverse Transcription Reverse Transcription Capsid Assembly->Reverse Transcription Virion Budding & Release Virion Budding & Release Reverse Transcription->Virion Budding & Release This compound This compound This compound->Capsid Assembly Inhibits/ Misdirects Nucleos(t)ide Analogs Nucleos(t)ide Analogs Nucleos(t)ide Analogs->Reverse Transcription Inhibits

Figure 1. Simplified HBV replication cycle and targets of antiviral agents.

As illustrated in Figure 1, this compound acts at the stage of capsid assembly, causing the formation of aberrant, non-functional core protein polymers.[10] This prevents the encapsidation of the pregenomic RNA (pgRNA) and subsequent reverse transcription. In contrast, nucleos(t)ide analogs are chain terminators that directly inhibit the reverse transcriptase activity of the HBV polymerase.

This fundamental difference in their targets explains the lack of cross-resistance observed between this compound and NAs. As shown in Table 1, this compound retains its activity against lamivudine and adefovir-resistant HBV strains.[2]

Resistance to this compound, however, can arise from specific mutations within the core protein, the direct target of the drug. Studies have identified amino acid substitutions at positions D29, T33, T109, and Y118 in the core protein that reduce the susceptibility to this compound.[4][5] These mutations likely alter the binding pocket of the drug on the core protein, thereby diminishing its inhibitory effect.

Experimental Workflow for Cross-Resistance Assessment

The logical flow for evaluating the cross-resistance profile of a novel antiviral compound like this compound is depicted below.

Cross_Resistance_Workflow Start Start Isolate/Generate HBV Strains Isolate/Generate HBV Strains Start->Isolate/Generate HBV Strains Wild-Type HBV Wild-Type HBV Isolate/Generate HBV Strains->Wild-Type HBV NA-Resistant Mutants NA-Resistant Mutants Isolate/Generate HBV Strains->NA-Resistant Mutants CAM-Resistant Mutants (Site-Directed Mutagenesis) CAM-Resistant Mutants (Site-Directed Mutagenesis) Isolate/Generate HBV Strains->CAM-Resistant Mutants (Site-Directed Mutagenesis) Antiviral Susceptibility Assay Antiviral Susceptibility Assay Wild-Type HBV->Antiviral Susceptibility Assay NA-Resistant Mutants->Antiviral Susceptibility Assay CAM-Resistant Mutants (Site-Directed Mutagenesis)->Antiviral Susceptibility Assay Determine EC50 Values Determine EC50 Values Antiviral Susceptibility Assay->Determine EC50 Values Calculate Fold Change in EC50 Calculate Fold Change in EC50 Determine EC50 Values->Calculate Fold Change in EC50 Analyze Cross-Resistance Profile Analyze Cross-Resistance Profile Calculate Fold Change in EC50->Analyze Cross-Resistance Profile End End Analyze Cross-Resistance Profile->End

Figure 2. Workflow for assessing antiviral cross-resistance.

Conclusion

References

Benchmarking Bay 41-4109: A Comparative Analysis Against Novel Hepatitis B Virus Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SOUTH SAN FRANCISCO, Calif. – November 20, 2025 – In the rapidly evolving landscape of Hepatitis B Virus (HBV) therapeutics, a comprehensive evaluation of established and emerging antiviral agents is critical for guiding future research and development. This guide provides an in-depth performance comparison of the capsid assembly modulator Bay 41-4109 against a new generation of HBV drugs, including novel capsid inhibitors, RNA interference (RNAi) agents, entry inhibitors, and immunomodulators. The analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Executive Summary

This compound, a heteroaryldihydropyrimidine (HAP) derivative, is a potent inhibitor of HBV replication that functions by inducing aberrant capsid assembly. While it has demonstrated significant antiviral activity in preclinical studies, the field of HBV drug development has seen the emergence of several new therapeutic modalities with distinct mechanisms of action. This guide benchmarks the preclinical and clinical performance of this compound against these novel agents, offering a quantitative and qualitative assessment to inform researchers, scientists, and drug development professionals.

Preclinical Performance Comparison

The following table summarizes the in vitro efficacy and cytotoxicity of this compound and selected new HBV drugs.

CompoundClassCell LineEC50 (nM)CC50 (µM)Selectivity Index (CC50/EC50)
This compound Capsid Assembly Modulator (CAM-A)HepG2.2.15 / HepAD3885 - 202[1][2]>58>287
GLS4 Capsid Assembly Modulator (CAM-A)HepAD3862.24115 (in PHH)>1847
ABI-H0731 (Vebicorvir) Capsid Assembly Modulator (CAM-N)HepAD38 / HepG2-NTCP173 - 307[3][4]>100>326
JNJ-56136379 Capsid Assembly Modulator (CAM-N)HepG2.11754[5][6]>100>1852
Tenofovir Alafenamide Nucleos(t)ide AnalogHBV-infected PHH30>10>333

Note: EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values can vary depending on the cell line and assay conditions. PHH stands for Primary Human Hepatocytes. CAM-A refers to Class I CAMs that misdirect assembly, while CAM-N refers to Class II CAMs that accelerate the assembly of empty capsids.

Clinical Performance Highlights

This section provides a high-level overview of the clinical efficacy of this compound's successors and other novel HBV drugs in development.

DrugClassPhase of DevelopmentKey Clinical Endpoints
ABI-H0731 (Vebicorvir) Capsid Assembly ModulatorPhase 2Mean maximal HBV DNA decline of 2.8 log10 IU/mL in a Phase 1b study.[7]
JNJ-56136379 Capsid Assembly ModulatorPhase 2Pronounced reductions in HBV DNA and HBV RNA when combined with a nucleos(t)ide analogue.[8][9]
Bepirovirsen RNAi TherapeuticPhase 3In a Phase 2b trial, 9-10% of patients achieved sustained HBsAg and HBV DNA loss 24 weeks after treatment.[4][10][11][12][13]
JNJ-3989 (ARO-HBV) RNAi TherapeuticPhase 2100% of patients achieved ≥1.0 log10 IU/mL HBsAg reduction after 3 doses in a Phase 1/2 study.[14]
AB-729 RNAi TherapeuticPhase 2Mean HBsAg declines of approximately 1.84 log10 at week 24 with 60 mg every 4 weeks.[3]
VIR-2218 RNAi TherapeuticPhase 2Dose-dependent and durable reductions in HBsAg, with a mean reduction of up to 1.43 log10 after two doses.[15][16]
Bulevirtide (Myrcludex B) Entry InhibitorApproved (for HDV)In combination with PEG-IFN-α, led to undetectable HDV RNA in over 50% of patients and undetectable HBsAg in some patients with HBV/HDV co-infection.[17]
Vesatolimod (GS-9620) Immunomodulator (TLR7 Agonist)Phase 2Demonstrated on-target biomarker responses but no significant HBsAg declines in virally suppressed patients.[18][19]
Selgantolimod (GS-9688) Immunomodulator (TLR8 Agonist)Phase 2Modest reductions in HBsAg and HBeAg levels, with 5% of patients achieving HBsAg loss.[20][21]
Tenofovir Alafenamide (Vemlidy) Nucleos(t)ide AnalogApprovedHigh rates of viral suppression (HBV DNA <29 IU/mL) maintained through 8 years in clinical trials.[22][23]

Experimental Protocols

Determination of EC50 and CC50

Objective: To determine the concentration of a compound that inhibits HBV replication by 50% (EC50) and the concentration that causes a 50% reduction in cell viability (CC50).

Methodology:

  • Cell Culture: HepG2.2.15 or HepAD38 cells, which are human hepatoma cell lines that stably replicate HBV, are cultured in appropriate media.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with a serial dilution of the test compound for a defined period (e.g., 6 days).

  • Quantification of HBV DNA (for EC50):

    • Supernatants from the cell cultures are collected.

    • Viral DNA is extracted from the virions in the supernatant.

    • Quantitative real-time PCR (qPCR) is performed to measure the amount of HBV DNA.

    • The EC50 value is calculated by plotting the percentage of HBV DNA reduction against the compound concentration and fitting the data to a dose-response curve.

  • Cell Viability Assay (for CC50):

    • After the treatment period, a cell viability reagent (e.g., MTS) is added to the cells.

    • The absorbance is measured, which correlates with the number of viable cells.

    • The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[24][25]

Quantification of HBsAg in Clinical Samples

Objective: To measure the level of Hepatitis B surface antigen (HBsAg) in patient serum or plasma.

Methodology:

  • Immunoassay: Automated chemiluminescent microparticle immunoassays (CMIA), such as the ARCHITECT HBsAg QT assay, are commonly used.[22]

  • Principle:

    • Patient samples are incubated with anti-HBs coated microparticles. HBsAg in the sample binds to these microparticles.

    • After a wash step, an acridinium-labeled anti-HBs conjugate is added, which binds to the captured HBsAg.

    • A chemiluminescent reaction is triggered, and the emitted light is measured as relative light units (RLUs).

    • The RLU is directly proportional to the amount of HBsAg in the sample. A standard curve is used to quantify the HBsAg concentration in International Units per milliliter (IU/mL).[22][26]

Quantification of HBV DNA in Clinical Samples

Objective: To measure the viral load (amount of HBV DNA) in patient serum or plasma.

Methodology:

  • DNA Extraction: Viral DNA is extracted from the patient's serum or plasma sample.

  • Real-Time PCR: A quantitative real-time PCR (qPCR) assay is performed.

  • Assay Components: The PCR reaction mix typically includes:

    • Primers specific to a conserved region of the HBV genome.

    • A fluorescently labeled probe that binds to the target DNA sequence between the primers.

    • DNA polymerase and other necessary reagents.

  • Quantification:

    • During PCR amplification, the probe is cleaved, releasing the fluorophore and generating a fluorescent signal.

    • The increase in fluorescence is monitored in real-time.

    • A standard curve generated from known concentrations of HBV DNA is used to quantify the amount of HBV DNA in the patient sample, typically reported in IU/mL.[27][28][29][30]

Visualizing Mechanisms of Action

The following diagrams illustrate the mechanisms of action for different classes of HBV drugs.

HBV_Capsid_Assembly_Modulator_Pathway cluster_virus HBV Life Cycle cluster_drug Drug Intervention HBV_dimers HBcAg Dimers Nucleocapsid Correct Nucleocapsid (with pgRNA-Pol) HBV_dimers->Nucleocapsid Normal Assembly Aberrant_Capsid Aberrant/Empty Capsid HBV_dimers->Aberrant_Capsid Misdirected/Accelerated Assembly pgRNA_Pol pgRNA-Pol Complex pgRNA_Pol->Nucleocapsid Encapsidation CAM Capsid Assembly Modulator (e.g., this compound) CAM->HBV_dimers Binds to dimers RNAi_Therapeutic_Pathway cluster_cell Hepatocyte cluster_drug Drug Intervention HBV_mRNA HBV mRNA Viral_Proteins Viral Proteins (incl. HBsAg) HBV_mRNA->Viral_Proteins Translation RISC RISC Complex RISC->HBV_mRNA Binds & Cleaves mRNA siRNA siRNA Therapeutic siRNA->RISC Loads into RISC HBV_Entry_Inhibitor_Pathway cluster_virus_cell Viral Entry cluster_drug Drug Intervention HBV_Virion HBV Virion NTCP_Receptor NTCP Receptor (on Hepatocyte) HBV_Virion->NTCP_Receptor Binding Viral_Entry Viral Entry NTCP_Receptor->Viral_Entry Entry_Inhibitor Entry Inhibitor (e.g., Bulevirtide) Entry_Inhibitor->NTCP_Receptor Blocks Receptor

References

Synergistic Effects of Bay 41-4109 with Other Anti-HBV Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective combination therapies is a cornerstone of antiviral research, aiming to enhance efficacy, reduce dosages, and overcome drug resistance. This guide provides a comparative analysis of the synergistic effects of Bay 41-4109, a potent heteroaryldihydropyrimidine (HAP) class hepatitis B virus (HBV) capsid assembly modulator, with other anti-HBV agents. This compound acts by misdirecting HBV capsid assembly, leading to the formation of non-capsid polymers and subsequent degradation of the core protein.[1] This unique mechanism of action presents a compelling rationale for its use in combination with other antiviral agents that target different stages of the HBV lifecycle.

Quantitative Comparison of Synergistic Effects

The following table summarizes the quantitative data from in vitro studies assessing the synergistic antiviral activity of this compound in combination with other anti-HBV agents. The data highlights the potential for enhanced efficacy when this compound is used as part of a combination regimen.

Combination PartnerCell LineParameter MeasuredThis compound EC₅₀ (nM)Partner EC₅₀ (nM)Synergy Analysis (MacSynergy II)Reference
CRV431 (Cyclophilin Inhibitor)HepAD38Extracellular HBV DNANot specifiedNot specifiedModerate Synergy (Synergy Volume: 96.36)[1]
TXL (Tenofovir Prodrug)HepAD38Extracellular HBV DNANot specifiedNot specifiedStrong Synergy (Synergy Volume: 217.76)[1]
Entecavir (Polymerase Inhibitor)HepG2.2.15Extracellular HBV DNA1010.07Additive to Synergistic (Qualitative)[2]
Entecavir (Polymerase Inhibitor)Primary Human Hepatocytes (PHH)Extracellular HBV DNA263<0.16Additive to Synergistic (Qualitative)[2]

Note: While several studies suggest a synergistic or additive effect of this compound with interferon-alpha, specific quantitative data from synergy assays (e.g., Combination Index or Synergy Volume) were not available in the reviewed literature. One study demonstrated that the combination of this compound with overexpression of the E3 ubiquitin ligase STUB1 resulted in a synergistic inhibition of serum HBV DNA in mice, with an efficacy comparable to that of entecavir.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used to assess the synergistic effects of anti-HBV agents.

Antiviral Synergy Assay (Checkerboard Method)

This method is widely used to evaluate the interaction between two antiviral compounds.

  • Cell Seeding: Plate a suitable human hepatoma cell line that supports HBV replication (e.g., HepG2.2.15 or HepAD38) in 96-well microplates at a predetermined density to ensure a confluent monolayer during the assay period.

  • Compound Preparation: Prepare serial dilutions of this compound and the combination partner drug in cell culture medium.

  • Checkerboard Application: Add the diluted compounds to the cell plates in a checkerboard format, where concentrations of this compound vary along the rows and concentrations of the partner drug vary along the columns. Include wells with each drug alone and untreated control wells.

  • Incubation: Incubate the plates for a period sufficient to allow for multiple rounds of viral replication (typically 6-8 days). The medium containing the drugs is refreshed every 2-3 days.

  • Endpoint Measurement: After incubation, collect the cell culture supernatant to quantify extracellular HBV DNA levels.

  • Data Analysis: Analyze the data using synergy analysis software such as MacSynergy II, which is based on the Bliss independence model. The software generates a three-dimensional plot where synergy, additivity, and antagonism are visualized as peaks and troughs. The volume of these deviations from the expected additive effect is calculated to quantify the degree of synergy or antagonism.

HBV DNA Quantification by qPCR

Quantitative real-time PCR (qPCR) is the gold standard for measuring HBV DNA levels.

  • DNA Extraction: Isolate viral DNA from the cell culture supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare a qPCR reaction mixture containing a master mix with a DNA polymerase, dNTPs, a fluorescent dye (e.g., SYBR Green) or a specific probe, and primers targeting a conserved region of the HBV genome.

  • Thermal Cycling: Perform the qPCR in a real-time thermal cycler. A typical program includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

  • Quantification: Generate a standard curve using a serial dilution of a plasmid containing the HBV target sequence with a known concentration. The HBV DNA copy number in the samples is then calculated by comparing their quantification cycle (Cq) values to the standard curve.

Cell Viability Assay (MTT/MTS Assay)

It is essential to assess the cytotoxicity of the drug combinations to ensure that the observed antiviral effect is not due to cell death.

  • Cell Treatment: Seed cells in a 96-well plate and treat them with the same concentrations of the drug combinations as in the antiviral assay.

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.

  • Absorbance Measurement: If using MTT, add a solubilizing agent to dissolve the formazan crystals. Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the drug that reduces cell viability by 50%.

Visualizing Mechanisms and Workflows

To better understand the underlying principles of this compound's action and the experimental approach to synergy testing, the following diagrams are provided.

HBV_Capsid_Assembly cluster_normal Normal HBV Capsid Assembly cluster_bay414109 Assembly with this compound HBc Dimer HBc Dimer Pentamer/Hexamer Intermediates Pentamer/Hexamer Intermediates HBc Dimer->Pentamer/Hexamer Intermediates Self-assembly Correctly Assembled Capsid (pgRNA packaging) Correctly Assembled Capsid (pgRNA packaging) Pentamer/Hexamer Intermediates->Correctly Assembled Capsid (pgRNA packaging) HBc Dimer_b HBc Dimer Misdirected Polymerization Misdirected Polymerization HBc Dimer_b->Misdirected Polymerization This compound This compound This compound->Misdirected Polymerization Induces Non-Capsid Polymers Non-Capsid Polymers Misdirected Polymerization->Non-Capsid Polymers Degradation Degradation Non-Capsid Polymers->Degradation

Caption: Mechanism of this compound Action on HBV Capsid Assembly.

Synergy_Workflow cluster_setup Experimental Setup cluster_analysis Data Acquisition and Analysis Cell_Culture Seed HBV-replicating cells (e.g., HepG2.2.15) Drug_Preparation Prepare serial dilutions of This compound and Partner Drug Cell_Culture->Drug_Preparation Checkerboard Treat cells in a checkerboard format Drug_Preparation->Checkerboard Incubation Incubate for 6-8 days Checkerboard->Incubation Supernatant_Collection Collect cell supernatant Incubation->Supernatant_Collection Viability_Assay Perform cell viability assay (e.g., MTT/MTS) Incubation->Viability_Assay DNA_Extraction Extract viral DNA Supernatant_Collection->DNA_Extraction qPCR Quantify HBV DNA via qPCR DNA_Extraction->qPCR Synergy_Calculation Analyze data using MacSynergy II software qPCR->Synergy_Calculation Result Determine Synergy, Additivity, or Antagonism Synergy_Calculation->Result

Caption: Experimental Workflow for Assessing Antiviral Synergy.

References

Safety Operating Guide

Proper Disposal of Bay 41-4109: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper handling and disposal of Bay 41-4109, this guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

This compound is a potent antiviral compound, specifically a heteroaryldihydropyrimidine (HAP) derivative that acts as a hepatitis B virus (HBV) capsid assembly modulator.[1][2] Its mechanism of action involves inducing the formation of aberrant, non-functional viral capsids, thereby inhibiting HBV replication.[1][3][4][5] Due to its chemical nature as a halogenated heterocyclic compound, specific disposal procedures must be followed to mitigate potential environmental and health risks.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below. This information is crucial for its safe handling and in determining the appropriate disposal route.

PropertyValueReference
CAS Number 298708-81-3[6]
Molecular Formula C₁₈H₁₃ClF₃N₃O₂[7]
Molecular Weight 395.76 g/mol [7]
Appearance White to beige powderSigma-Aldrich
Solubility DMSO: ≥ 2.5 mg/mL[7][8]
Storage Temperature -20°C[8]

Step-by-Step Disposal Procedures

Disposal of this compound and its associated waste must be conducted in accordance with all applicable federal, state, and local regulations. The following procedures provide a general framework for the safe disposal of this compound in a laboratory setting.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Unused or expired this compound powder should be kept in its original, clearly labeled container.

    • Contaminated personal protective equipment (PPE) such as gloves, lab coats, and bench paper should be collected in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Liquid Waste:

    • Solutions containing this compound (e.g., in DMSO) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Since this compound is a halogenated compound, this waste stream must be kept separate from non-halogenated solvent waste.[9][10][11]

    • Aqueous solutions containing low concentrations of this compound from cell culture experiments should also be collected as hazardous waste. Do not dispose of these solutions down the drain.[12]

  • Sharps Waste:

    • Needles, syringes, and other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

2. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • The label should also indicate the major components and their approximate concentrations (e.g., "this compound in DMSO").

  • Waste containers should be kept securely closed in a designated and well-ventilated satellite accumulation area within the laboratory.

  • Store waste away from incompatible materials.

3. Disposal Request and Pickup:

  • Once the waste container is full, or in accordance with your institution's policies, submit a hazardous waste pickup request to your EHS office.

  • Do not attempt to dispose of this compound waste through regular trash or by incineration in standard laboratory equipment.

  • The recommended method of disposal for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[13]

Experimental Protocols

The following are summaries of common experimental protocols involving this compound, highlighting key steps for proper waste generation and handling.

In Vitro Antiviral Assay in HepG2.2.15 Cells

This protocol is used to determine the efficacy of this compound in inhibiting HBV replication in a cell culture model.

  • Cell Seeding: Plate HepG2.2.15 cells in 6-well or 96-well plates.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (typically in the nanomolar to low micromolar range) dissolved in DMSO.[3][7]

  • Incubation: Incubate the cells for a specified period (e.g., 5-8 days), changing the media containing the compound every two days.[3][7]

  • Analysis: Analyze the supernatant for extracellular HBV DNA and cell lysates for intracellular viral components.[3][7]

  • Waste Management: All cell culture media containing this compound, as well as contaminated plates and pipette tips, must be collected as hazardous chemical waste.

In Vivo Studies in HBV Transgenic Mice

This protocol evaluates the antiviral activity of this compound in an animal model.

  • Compound Formulation: Prepare a suspension of this compound in a vehicle such as 0.5% Tylose.[6][7]

  • Administration: Administer the compound to HBV-transgenic mice, typically via oral gavage, twice daily for a set period (e.g., 28 days).[6][7]

  • Monitoring: Monitor the mice for any signs of toxicity and collect blood samples to measure viral load.

  • Sample Collection: At the end of the study, sacrifice the animals and collect tissues (e.g., liver) for analysis.[6][7]

  • Waste Management: All unused dosing solutions, contaminated animal bedding, and carcasses must be disposed of as hazardous chemical and/or biohazardous waste, in accordance with institutional guidelines for animal research.

Visualizing the Mechanism of Action

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its proper disposal.

HBV_Capsid_Assembly cluster_0 Normal HBV Replication cluster_1 Action of this compound HBV_core HBV Core Protein Dimers Nucleation Nucleation HBV_core->Nucleation Aberrant_Assembly Aberrant Assembly HBV_core->Aberrant_Assembly pgRNA_pol pgRNA-Polymerase Complex pgRNA_pol->Nucleation Assembly Capsid Assembly Nucleation->Assembly Mature_Capsid Mature, Infectious Capsid Assembly->Mature_Capsid Bay414109 This compound Bay414109->Aberrant_Assembly Non_Capsid_Polymer Non-Capsid Polymer (Non-infectious) Aberrant_Assembly->Non_Capsid_Polymer

Caption: Mechanism of this compound action on HBV capsid assembly.

Disposal_Workflow cluster_generation Waste Generation cluster_collection Segregation & Collection cluster_disposal Final Disposal Solid Solid Waste (Unused powder, contaminated PPE) Solid_Container Labeled Hazardous Solid Waste Container Solid->Solid_Container Liquid Liquid Waste (Solutions in DMSO, cell media) Liquid_Container Labeled Halogenated Liquid Waste Container Liquid->Liquid_Container Sharps Sharps Waste (Contaminated needles, etc.) Sharps_Container Labeled Hazardous Sharps Container Sharps->Sharps_Container EHS_Pickup EHS Waste Pickup Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Sharps_Container->EHS_Pickup Incineration High-Temperature Incineration EHS_Pickup->Incineration

References

Essential Safety and Logistical Information for Handling Bay 41-4109

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Bay 41-4109, a potent inhibitor of Hepatitis B Virus (HBV) replication, adherence to strict safety and handling protocols is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn at all times to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn with side-shields to protect against splashes.
Hand Protection Chemical-resistant glovesNitrile gloves are recommended. Inspect gloves for any signs of degradation before use.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against skin contact.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If dust or aerosols are generated, a respirator may be necessary.

Operational Plans: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid Contact: All direct contact with the skin, eyes, and clothing should be avoided.

  • Ventilation: Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Aerosol and Dust Formation: Avoid the formation of dust and aerosols during handling.

Storage:

  • Temperature: Store the compound in a tightly sealed container in a cool, well-ventilated area at a temperature of -20°C.

  • Light and Ignition Sources: Keep away from direct sunlight and sources of ignition.

Disposal Plan

The disposal of this compound and any contaminated materials must be conducted in accordance with all applicable country, federal, state, and local regulations. As specific regulations may vary, it is crucial to consult with your institution's environmental health and safety (EHS) department for detailed guidance.

General Disposal Guidelines:

  • Segregation: Segregate waste containing this compound from other laboratory waste.

  • Labeling: Clearly label the waste container with the chemical name and any associated hazards.

  • Containment: Use a designated, leak-proof container for all this compound waste.

  • Professional Disposal: Arrange for disposal through a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures: Spill Response

In the event of a spill, immediate and appropriate action is necessary to contain the spill and prevent exposure.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Alert: Evacuate the immediate area of the spill and alert others in the vicinity.

  • Don PPE: Before attempting to clean the spill, don the appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Contain the Spill: For liquid spills, use an absorbent material such as vermiculite or sand to contain the spill. For solid spills, carefully sweep up the material, avoiding the creation of dust.

  • Clean the Area: Once the spilled material has been absorbed or collected, clean the affected area with a suitable solvent or detergent, followed by a thorough rinse with water.

  • Dispose of Waste: All materials used for cleanup, including absorbent pads and contaminated PPE, must be placed in a sealed container and disposed of as hazardous chemical waste according to your institution's guidelines.

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS department.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro Inhibition of HBV Replication in HepG2.2.15 Cells:

  • Cell Culture: Culture HepG2.2.15 cells in a suitable medium, such as DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., in a dose-response range from nanomolar to micromolar). A vehicle control (e.g., DMSO) should be run in parallel.

  • Incubation: Incubate the cells for a specified period (e.g., 6-8 days), replacing the medium with fresh medium containing the compound every 2-3 days.

  • Analysis of HBV DNA: After the incubation period, extract viral DNA from the supernatant and/or the cells. Quantify the levels of HBV DNA using real-time PCR.

  • Analysis of Cytotoxicity: In a parallel experiment, assess the cytotoxicity of this compound using an MTT assay to determine the 50% cytotoxic concentration (CC50).[1][2]

HBV Capsid Assembly Assay (Particle Gel Assay):

  • Cell Lysate Preparation: Prepare cytoplasmic lysates from HepG2.2.15 or other HBV-expressing cells that have been treated with this compound or a vehicle control.

  • Native Agarose Gel Electrophoresis: Separate the proteins in the cell lysates on a native agarose gel. This technique preserves the structure of the viral capsids.

  • Transfer to Membrane: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with an antibody specific for the HBV core protein (HBcAg) to visualize the viral capsids. This compound is known to interfere with the normal assembly of capsids, leading to the formation of aberrant structures that can be detected by a change in their migration pattern on the gel.

Mechanism of Action: HBV Capsid Assembly Modulation

This compound is a heteroaryldihydropyrimidine (HAP) that acts as a capsid assembly modulator.[3][4] It binds to the HBV core protein dimers, inducing a conformational change that leads to the misdirection of capsid assembly.[3][4] Instead of forming replication-competent icosahedral capsids, the core proteins are forced into non-capsid polymers or aberrant structures that are ultimately degraded by the cell's machinery.[4][5] This disruption of capsid formation is a key mechanism by which this compound inhibits HBV replication.[3][4]

HBV_Capsid_Assembly_Modulation cluster_Normal_Pathway Normal HBV Capsid Assembly cluster_Bay414109_Intervention Intervention by this compound HBc_dimer HBV Core Protein (HBc) Dimers Icosahedral_Capsid Icosahedral Capsid (Replication-Competent) HBc_dimer->Icosahedral_Capsid Self-Assembly Aberrant_Polymer Aberrant Non-Capsid Polymers HBc_dimer->Aberrant_Polymer Misdirected Assembly Virion_Release Virion Release Icosahedral_Capsid->Virion_Release pgRNA_Pol pgRNA + Polymerase pgRNA_Pol->Icosahedral_Capsid Encapsidation Bay414109 This compound Bay414109->HBc_dimer Binds to Degradation Cellular Degradation Aberrant_Polymer->Degradation

Caption: Mechanism of this compound on HBV Capsid Assembly.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bay 41-4109
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bay 41-4109

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.